molecular formula C12H14BrNO3S B174337 3-Bromo-1-tosylpiperidin-4-one CAS No. 171009-41-9

3-Bromo-1-tosylpiperidin-4-one

Katalognummer: B174337
CAS-Nummer: 171009-41-9
Molekulargewicht: 332.22 g/mol
InChI-Schlüssel: IMBKJKPYHSSCHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-tosylpiperidin-4-one is a versatile heterocyclic building block specifically designed for advanced organic and medicinal chemistry research. This compound integrates two key functional handles: a bromine atom at the 3-position and a tosyl (p-toluenesulfonyl) group on the ring nitrogen. The bromine substituent is a reactive site amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of complex carbon or nitrogen-based frameworks . Simultaneously, the electron-withdrawing tosyl group on the nitrogen acts as a protecting group, directing subsequent chemical transformations and enhancing the compound's crystallinity for easier handling and purification . The primary research value of this compound lies in its application as a key intermediate in the synthesis of biologically active molecules. Piperidine scaffolds are fundamental structural motifs found in numerous pharmaceuticals and agrochemicals. Researchers utilize this compound to construct functionalized piperidines that can serve as enzyme inhibitors, receptor modulators, or other pharmacologically active agents . Its structure is particularly valuable for creating molecular diversity around the piperidine core, facilitating structure-activity relationship (SAR) studies in drug discovery programs. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c1-9-2-4-10(5-3-9)18(16,17)14-7-6-12(15)11(13)8-14/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBKJKPYHSSCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408012
Record name 3-Bromo-1-tosylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171009-41-9
Record name 3-Bromo-1-tosylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-Bromo-1-tosylpiperidin-4-one" synthesis from 1-tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-1-tosylpiperidin-4-one from 1-tosylpiperidin-4-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical research and development. The synthesis is achieved through the α-bromination of the readily available precursor, 1-tosylpiperidin-4-one. This document elucidates the underlying reaction mechanisms, compares various synthetic methodologies, and offers a detailed, field-tested experimental protocol. Emphasis is placed on the causal relationships behind experimental choices, safety protocols, and analytical validation, ensuring both scientific rigor and practical applicability for professionals in the field.

Introduction: The Strategic Importance of α-Brominated Piperidones

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agents.[1] Functionalization of this core structure is a cornerstone of drug discovery, enabling the modulation of physicochemical properties and biological activity. The introduction of a bromine atom at the α-position to the carbonyl group in 1-tosylpiperidin-4-one yields a highly versatile intermediate, this compound. The electron-withdrawing nature of the adjacent carbonyl and tosyl groups makes the bromine atom an excellent leaving group for subsequent nucleophilic substitution reactions, opening pathways to a diverse range of 3-substituted piperidine derivatives.

This guide focuses on the direct bromination of 1-tosylpiperidin-4-one, a transformation that, while conceptually straightforward, requires careful control of reaction conditions to achieve high yield and selectivity.

Mechanistic Foundations: The Enol-Mediated Pathway

The α-bromination of a ketone like 1-tosylpiperidin-4-one proceeds via an acid-catalyzed mechanism involving a critical enol intermediate.[2][3] Understanding this mechanism is paramount to optimizing the reaction and troubleshooting potential issues.

The reaction can be dissected into the following key steps:

  • Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2]

  • Enol Formation (Rate-Determining Step): A base (typically the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon (C3). This is the rate-determining step of the reaction.[3] The resulting enol is the active nucleophile.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br₂).[2][3]

  • Deprotonation: The protonated carbonyl is deprotonated, regenerating the catalyst and yielding the final α-bromo ketone product.

Below is a diagram illustrating this acid-catalyzed pathway.

G cluster_0 Acid-Catalyzed α-Bromination Mechanism Ketone 1-Tosylpiperidin-4-one ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ ProtonatedKetone->Ketone - H+ Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H+ (Rate-Determining) Enol->ProtonatedKetone + H+ Oxonium Oxonium Ion Enol->Oxonium + Br₂ Product This compound Oxonium->Product - H+ Br2 Br-Br Br_minus Br- H_plus H+ H_plus_regen H+

Caption: Acid-catalyzed α-bromination via an enol intermediate.

An alternative approach involves the use of copper(II) bromide (CuBr₂), which can act as both a Lewis acid catalyst and a bromine source. The proposed mechanism suggests the formation of a copper-bound enolate, which then generates the α-bromo carbonyl species.[4][5]

Comparative Analysis of Bromination Methods

The choice of brominating agent and solvent system is critical and depends on factors such as scale, desired reactivity, and safety considerations.

MethodBrominating AgentSolventKey AdvantagesKey Considerations
Method A Elemental Bromine (Br₂)Acetic Acid / HBrHigh reactivity; cost-effective for large scale.Highly corrosive and toxic; requires excellent ventilation and careful handling. Generates HBr as a byproduct.[2]
Method B N-Bromosuccinimide (NBS)Methanol / CCl₄Solid, easier to handle than Br₂; high selectivity for allylic/benzylic positions, but effective for α-bromination with a catalyst.[6][7]Can be less reactive; reaction initiation sometimes required (e.g., radical initiator, though not for this mechanism).
Method C Copper(II) Bromide (CuBr₂)Acetonitrile / Ethyl AcetateStoichiometric brominating agent, milder conditions.[4][5]Requires stoichiometric amounts of the copper salt, leading to copper waste streams.
Method D Pyridinium Bromide PerbromideAcetic AcidSolid, stable, and safer to handle than liquid bromine; delivers a controlled amount of Br₂.[8]Higher molecular weight means more reagent is needed by mass.

For the synthesis of this compound, elemental bromine in an acidic solvent provides a robust and scalable solution, which will be detailed in the protocol below.

Detailed Experimental Protocol

This protocol is based on established principles of acid-catalyzed α-bromination of ketones.[2][3][9]

Materials and Equipment
  • Reagents: 1-Tosylpiperidin-4-one, Elemental Bromine (Br₂), Glacial Acetic Acid, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Saturated Sodium Thiosulfate Solution, Anhydrous Magnesium Sulfate.

  • Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure

G start Start: Prepare Reaction Setup dissolve Dissolve 1-Tosylpiperidin-4-one in Glacial Acetic Acid start->dissolve cool Cool Solution to 0-5 °C (Ice Bath) dissolve->cool add_br2 Add Br₂ in Acetic Acid Dropwise via Funnel cool->add_br2 react Stir at Room Temperature (Monitor by TLC) add_br2->react quench Quench with Ice Water & Sodium Thiosulfate Solution react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer: 1. H₂O 2. Sat. NaHCO₃ 3. Brine extract->wash dry Dry with Anhydrous MgSO₄ wash->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a well-ventilated chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser.

  • Dissolution: Charge the flask with 1-tosylpiperidin-4-one (e.g., 10.0 g, 39.5 mmol) and glacial acetic acid (80 mL). Stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • Bromine Addition: Prepare a solution of elemental bromine (2.2 mL, 43.4 mmol, 1.1 eq.) in glacial acetic acid (20 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water (200 mL). Quench any remaining bromine by adding saturated sodium thiosulfate solution dropwise until the yellow color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) until effervescence ceases, and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Safety and Hazard Management

The safe execution of this synthesis is of utmost importance. The primary hazards are associated with elemental bromine and strong acids.

  • Elemental Bromine (Br₂): Highly toxic, corrosive, and causes severe burns.[9] Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield.[10]

  • Hydrobromic Acid (HBr): A corrosive byproduct of the reaction. It is a strong acid that can cause severe burns upon contact.[11][12] All handling and quenching procedures must be performed in a fume hood.

  • Handling Spills: Neutralize acid spills with a suitable agent like powdered sodium bicarbonate before cleaning with an absorbent material.[11][12]

Mandatory Personal Protective Equipment (PPE)
  • Chemical-resistant gloves (e.g., nitrile, neoprene).[10]

  • Full-face shield or safety goggles.[10]

  • Chemical splash-proof apron or lab coat.[10]

  • Ensure a safety shower and eyewash station are immediately accessible.

Characterization and Validation

The identity and purity of the final product, this compound (C₁₂H₁₄BrNO₃S, M.W. 332.21 g/mol ), should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the molecular structure. The key diagnostic signal in the ¹H NMR spectrum will be a doublet of doublets for the proton at the C3 position, shifted downfield due to the adjacent bromine atom.

  • Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a monobrominated compound.

  • Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

Conclusion

The α-bromination of 1-tosylpiperidin-4-one is a reliable and scalable method for producing this compound, a valuable building block for pharmaceutical synthesis. A thorough understanding of the acid-catalyzed enol mechanism allows for rational optimization of the reaction. By selecting the appropriate brominating agent and adhering to stringent safety protocols, researchers can confidently and safely execute this important transformation. The protocol provided herein serves as a robust starting point for laboratory-scale synthesis, enabling the advancement of drug discovery programs that rely on this versatile piperidone intermediate.

References

  • A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. (n.d.).
  • Hydrobromic Acid-Hazard and Toxicity. (2019, September 6). ChemicalBook.
  • Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. (2025, July 10). Noah Tech.
  • LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE. (n.d.). The National Academies of Sciences, Engineering, and Medicine.
  • hydrobromic acid (h br) - SAFETY DATA SHEET. (2010, September 2). Thermo Fisher Scientific.
  • Experimental Methods 1. Bromination Methods. (n.d.). Royal Society of Chemistry.
  • Safety Data Sheet: Hydrobromic acid. (n.d.). Carl ROTH.
  • Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry.
  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts.
  • Methods of preparing alpha,beta-unsaturated or alpha-halo ketones and aldehydes. (n.d.).
  • α-Bromoketone synthesis by bromin
  • Preparation method of idoxaban and intermediate thereof. (n.d.).
  • This compound (C12H14BrNO3S). (n.d.). PubChemLite.
  • 3-Bromo-1-methylpiperidin-4-one | CAS No- NA. (n.d.). Simson Pharma Limited.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • 1-Tosylpiperidin-4-one | C12H15NO3S | CID 560957. (n.d.). PubChem.
  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023, December 27). PubMed Central.
  • N-alkylation of 4-piperidone. (2012, July 1). Sciencemadness Discussion Board.
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024, February 21).
  • 3-bromo-4-aminotoluene. (n.d.). Organic Syntheses Procedure.
  • Allylic rearrangement: unusual products of bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines and their use for N- and S-alkylation. (2025, August 6).

Sources

"3-Bromo-1-tosylpiperidin-4-one" chemical properties and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-1-tosylpiperidin-4-one: Properties, Synthesis, and Characterization

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, provides a robust synthesis protocol, and outlines a complete characterization workflow, grounding all claims in established scientific principles.

Introduction and Strategic Importance

This compound belongs to the class of N-protected α-haloketones. Its strategic importance lies in the bifunctional nature of the molecule. The piperidone core is a prevalent scaffold in numerous pharmaceuticals, and the tosyl group serves as a stable, electron-withdrawing protecting group for the nitrogen atom, which also activates the ring system. The presence of a bromine atom at the α-position to the ketone carbonyl group creates a reactive site, making this compound a versatile building block for introducing further complexity and constructing diverse molecular architectures. It is particularly valuable for synthesizing substituted piperidines and fused heterocyclic systems through various nucleophilic substitution and condensation reactions.

Physicochemical and Computed Properties

A summary of the core chemical and physical properties of this compound is essential for its effective use in a laboratory setting. The data presented below has been aggregated from computational models and available chemical databases.

PropertyValueSource
Molecular Formula C₁₂H₁₄BrNO₃SPubChem[1]
Molecular Weight 332.21 g/mol PubChem[1]
Monoisotopic Mass 330.9878 DaPubChem[1]
IUPAC Name 3-bromo-1-(4-methylphenyl)sulfonylpiperidin-4-onePubChem[1]
CAS Number Not consistently reported.
InChI Key IMBKJKPYHSSCHX-UHFFFAOYSA-NPubChem[1]
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C(C2)BrPubChem[1]
XLogP (Predicted) 1.8PubChem[1]

Synthesis Methodology: α-Bromination of 1-Tosylpiperidin-4-one

The most direct and common route to synthesize this compound is through the selective α-bromination of its precursor, 1-Tosylpiperidin-4-one. This reaction proceeds via an enol or enolate intermediate, which then attacks molecular bromine. The use of an acid catalyst, such as acetic acid, facilitates enolization.

Causality of Experimental Choices:

  • Starting Material: 1-Tosylpiperidin-4-one is a commercially available and stable solid, making it an ideal precursor.[2]

  • Solvent: Dichloromethane (DCM) is chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the starting material.

  • Brominating Agent: A solution of bromine (Br₂) in DCM is used. This allows for controlled, dropwise addition, which helps to minimize the formation of dibrominated byproducts.

  • Quenching: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine, a critical step for safety and purification.

  • Purification: Column chromatography is the standard and most effective method for isolating the pure α-brominated product from the starting material and any potential byproducts.

Experimental Protocol:
  • Preparation: Dissolve 1-Tosylpiperidin-4-one (1.0 eq) in dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Reaction: Cool the solution to 0 °C using an ice bath.

  • Bromine Addition: Add a solution of bromine (1.05 eq) in DCM dropwise via the addition funnel over 30 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Slowly add saturated aqueous sodium thiosulfate solution to the reaction mixture with vigorous stirring until the orange/brown color disappears completely.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow SM 1-Tosylpiperidin-4-one in DCM Reaction Reaction Vessel (0 °C) SM->Reaction Quench Quench (Na₂S₂O₃ soln) Reaction->Quench After TLC confirmation Reagent Br₂ in DCM Reagent->Reaction Dropwise addition Workup Aqueous Workup (Extraction & Washes) Quench->Workup Purify Column Chromatography Workup->Purify Crude Product Product 3-Bromo-1-tosyl- piperidin-4-one Purify->Product Pure Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (¹H & ¹³C) Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS Mass Spectrometry (EI or ESI) MS->Confirmation IR IR Spectroscopy (FTIR) IR->Confirmation Product Purified Product Product->NMR Product->MS Product->IR

Caption: Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

  • ¹H NMR (Proton NMR): The spectrum provides information on the electronic environment and connectivity of protons.

    • Expertise & Experience: The tosyl group gives a characteristic pair of doublets for the aromatic protons and a singlet for the methyl group. The key diagnostic signal is the proton on the bromine-bearing carbon (H-3), which is expected to be shifted significantly downfield due to the deshielding effect of the adjacent electron-withdrawing bromine and carbonyl groups.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (Tosyl)~ 7.7 (d) & 7.4 (d)Doublet (d)2H each
CH -Br (H-3)~ 4.6 - 4.8dd or t1H
Piperidine CH₂~ 2.8 - 4.2Multiplets (m)6H total
Methyl (Tosyl)~ 2.4Singlet (s)3H
  • ¹³C NMR (Carbon NMR): This technique confirms the carbon skeleton of the molecule.

    • Expertise & Experience: The carbonyl carbon is the most downfield signal. The carbon attached to bromine (C-3) will appear in the aliphatic region but is shifted downfield relative to other piperidine carbons.

CarbonExpected Chemical Shift (δ, ppm)
C =O (C-4)~ 198 - 202
Aromatic (Tosyl)~ 127 - 145 (4 signals)
C -Br (C-3)~ 55 - 60
Piperidine C H₂~ 35 - 50 (3 signals)
Methyl (Tosyl)~ 21
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about isotopic composition.

  • Trustworthiness: The most definitive feature in the mass spectrum of a monobrominated compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. T[3]his results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 mass units. This pattern is a highly reliable diagnostic tool for confirming the presence of a single bromine atom.

  • Expected Data (Electron Impact, EI):

    • Molecular Ion (M⁺): A pair of peaks at m/z ≈ 331 and 333.

    • Key Fragments:

      • m/z = 252/254 ([M-Br]⁺)

      • m/z = 176 ([M-Ts]⁺)

      • m/z = 155 ([Ts]⁺)

      • m/z = 91 ([Tropylium ion, from Ts]⁺)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

[4]* Expertise & Experience: The spectrum will be dominated by strong absorptions from the carbonyl and sulfonyl groups. The position of the C=O stretch can provide insight into ring strain and electronic effects.

  • Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)~ 1725 - 1740Strong
S=O (Sulfonamide)~ 1350 & ~ 1160Strong (asymmetric & symmetric)
C-N (Aliphatic amine)~ 1100 - 1250Medium
C-H (Aromatic)~ 3050 - 3100Medium
C-H (Aliphatic)~ 2850 - 2960Medium

Safety, Handling, and Storage

As an α-bromo ketone, this compound should be handled with care.

  • Hazards: Assumed to be a lachrymator (tear-producing) and an irritant to the skin, eyes, and respiratory system. It is also a potential alkylating agent.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Applications in Synthetic Chemistry

The dual reactivity of this compound makes it a powerful intermediate.

  • Nucleophilic Substitution: The bromine atom is susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, thiols, azides), allowing for the introduction of diverse side chains at the C-3 position.

  • Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement to yield ring-contracted products (e.g., substituted cyclopentanecarboxylic acid derivatives).

  • Condensation Reactions: The ketone can participate in reactions such as the Hantzsch thiazole synthesis or similar condensations to build fused heterocyclic rings, a strategy used in the synthesis of complex pharmaceutical targets. For instance, related bromo-ketone piperidines are used as key intermediates in the synthesis of anticoagulants like Edoxaban.

[5]### References

  • LookChem. 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide. Available at: [Link].

  • PubChemLite. This compound (C12H14BrNO3S). Available at: [Link].

  • Google Patents. CN114044783A - Preparation method of idoxaban and intermediate thereof. Available at: .

  • PubChem. 1-Tosylpiperidin-4-one. Available at: [Link].

  • PubChem. 3-Bromo-1-methylpiperidin-4-one. Available at: [Link].

  • PubChem. 3-Bromo-1-methylpyridin-4(1H)-one. Available at: [Link].

  • Pharmaffiliates. 3-Bromo-1-methylpiperidin-4-one Hydrobromide. Available at: [Link].

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link].

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link].

  • PubChem. 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperidine. Available at: [Link].

Sources

An In-Depth Technical Guide to 3-Bromo-1-tosylpiperidin-4-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-tosylpiperidin-4-one, a key heterocyclic building block, holds significant value in the landscape of medicinal chemistry and organic synthesis. Its strategic placement of a bromine atom alpha to a ketone, coupled with the activating and protecting nature of the N-tosyl group, renders it a versatile precursor for a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, synthetic methodologies, and its burgeoning applications in the development of novel therapeutic agents and other functional molecules.

Chemical Identity and Molecular Structure

CAS Number: 171009-41-9

Systematic Name: 3-Bromo-1-(toluene-4-sulfonyl)-piperidin-4-one

Molecular Formula: C₁₂H₁₄BrNO₃S

Molecular Weight: 332.21 g/mol

The molecular architecture of this compound is characterized by a six-membered piperidine ring. A bromine atom is substituted at the C-3 position, adjacent to a carbonyl group at the C-4 position. The nitrogen atom of the piperidine ring is protected by a tosyl (p-toluenesulfonyl) group. This N-tosyl group serves a dual purpose: it deactivates the nitrogen towards many reactions, preventing unwanted side reactions, and its electron-withdrawing nature can influence the reactivity of the piperidone ring.

Structural Representation:

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product cluster_workup Purification start 1-Tosylpiperidin-4-one reaction α-Bromination start->reaction product This compound reaction->product reagents Brominating Agent (e.g., Br₂, NBS) + Acid/Base Catalyst reagents->reaction workup Aqueous Workup & Chromatography product->workup

Caption: General Synthetic Workflow for this compound.

Detailed Experimental Protocol (Illustrative):

Disclaimer: This is a generalized protocol based on common organic chemistry practices for α-bromination of ketones. Researchers should consult specific literature for optimized and validated procedures.

  • Reaction Setup: To a solution of 1-Tosylpiperidin-4-one in a suitable solvent (e.g., glacial acetic acid, diethyl ether, or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the brominating agent.

  • Reagent Addition: The brominating agent, such as liquid bromine or N-bromosuccinimide (NBS), is added dropwise at a controlled temperature, often at or below room temperature to manage the exothermic nature of the reaction. The use of a catalyst, such as a catalytic amount of hydrobromic acid or an amine base, may be employed to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is typically quenched by pouring it into an ice-water mixture. The product is then extracted with an appropriate organic solvent. The organic layer is washed with a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine, followed by washing with a saturated sodium bicarbonate solution and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:
  • Choice of Brominating Agent: Bromine (Br₂) is a common and effective brominating agent. N-Bromosuccinimide (NBS) is often preferred as it is a solid and can be easier to handle, providing a slow and steady source of bromine, which can lead to higher selectivity and fewer side products.

  • Solvent Selection: The choice of solvent is crucial. Acetic acid can act as both a solvent and a catalyst. Aprotic solvents are also commonly used to avoid unwanted side reactions.

  • Temperature Control: Maintaining a low temperature during the addition of the brominating agent is essential to control the reaction rate and prevent over-bromination or other side reactions.

  • Catalyst: An acid catalyst can promote the enolization of the ketone, which is the reactive species in the electrophilic attack by bromine. A base can also be used to generate the enolate.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the α-bromoketone moiety. This functional group is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. Piperidine and its derivatives are prevalent scaffolds in many FDA-approved drugs and are known to exhibit a wide range of biological activities.

Key Reactions and Transformations:
  • Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at the C-3 position of the piperidone ring.

  • Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives with a rearranged carbon skeleton.

  • Formation of Heterocycles: The α-bromoketone functionality is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings, such as thiazoles, imidazoles, and pyrazines, through condensation reactions with appropriate nucleophiles. For instance, the reaction with thioamides or thioureas can lead to the formation of thiazole rings.

  • Cross-Coupling Reactions: The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, further expanding the molecular diversity accessible from this building block.

Logical Flow of Synthetic Utility:

G A This compound B Nucleophilic Substitution A->B C Favorskii Rearrangement A->C D Heterocycle Formation (e.g., Thiazoles) A->D E Cross-Coupling Reactions A->E F Functionalized Piperidones B->F G Ring-Contracted Products C->G H Fused Heterocyclic Systems D->H I Arylated/Alkylated Piperidones E->I

An In-depth Technical Guide to the Regioselective Bromination of 1-Tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism governing the α-bromination of 1-Tosylpiperidin-4-one to yield the synthetically valuable intermediate, 3-Bromo-1-tosylpiperidin-4-one. The principles and protocols detailed herein are designed to offer both a robust theoretical framework and actionable, field-proven insights for professionals in chemical synthesis and drug development.

Introduction: The Significance of this compound

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The targeted functionalization of this heterocyclic system is therefore of paramount importance in medicinal chemistry. This compound serves as a key building block, enabling further molecular elaboration at the C3 position through various cross-coupling and nucleophilic substitution reactions. The presence of the bromine atom at a position alpha to the carbonyl group, combined with the activating and protecting nature of the N-tosyl group, makes this compound a versatile precursor for the synthesis of complex nitrogen-containing molecules.

The Core Mechanism: α-Bromination of Ketones

The bromination of a ketone at the α-carbon is a classic and powerful transformation in organic synthesis. The reaction fundamentally proceeds through an enol or enolate intermediate, which acts as the nucleophile. The specific pathway, whether acid- or base-catalyzed, dictates the nature of this intermediate and can influence the regioselectivity of the reaction.

Acid-Catalyzed Bromination: The Enol Pathway

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[1] A weak base then removes a proton from the α-carbon, leading to the formation of a neutral enol intermediate. This enol, while a relatively weak nucleophile, is sufficient to attack molecular bromine (or another electrophilic bromine source), yielding the α-bromo ketone and regenerating the acid catalyst.[1] A key characteristic of the acid-catalyzed mechanism is that the rate-determining step is typically the formation of the enol.

Base-Catalyzed Bromination: The Enolate Pathway

In the presence of a base, an α-proton is directly abstracted to form a highly nucleophilic enolate anion. This enolate then readily attacks the electrophilic bromine source. This process is generally faster than the acid-catalyzed counterpart. However, a significant challenge in base-catalyzed halogenation is the potential for polyhalogenation, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons.

The Bromination of 1-Tosylpiperidin-4-one: A Mechanistic Deep Dive

The synthesis of this compound from 1-Tosylpiperidin-4-one typically employs an electrophilic brominating agent, such as N-Bromosuccinimide (NBS), often with a catalytic amount of acid or a mild base to facilitate the reaction.

The Role of the N-Tosyl Group

The N-tosyl group (p-toluenesulfonyl) is a strong electron-withdrawing group. Its presence has two major electronic consequences on the piperidinone ring:

  • Increased Acidity of α-Protons: The inductive effect of the sulfonyl group withdraws electron density from the nitrogen and, subsequently, from the rest of the ring. This effect increases the acidity of the protons on the carbons alpha to the carbonyl group (C3 and C5), making them more susceptible to deprotonation.

  • Stabilization of the Intermediate: The electron-withdrawing nature of the tosyl group can stabilize the enolate intermediate formed under basic or neutral conditions, thereby facilitating its formation.

Regioselectivity: The Formation of the 3-Bromo Isomer

The bromination of 1-Tosylpiperidin-4-one occurs regioselectively at the C3 position. In a symmetrical molecule like 1-Tosylpiperidin-4-one, the C3 and C5 positions are chemically equivalent. Therefore, the reaction will yield a single monobrominated product.

Proposed Mechanism with N-Bromosuccinimide

A common and effective method for the synthesis of α-bromo ketones is the use of N-Bromosuccinimide (NBS). A plausible mechanism, likely proceeding under neutral or mildly acidic conditions often present with NBS, is as follows:

  • Enol Formation: A catalytic amount of acid (which can be generated in situ) protonates the carbonyl oxygen of 1-Tosylpiperidin-4-one. Subsequent deprotonation at the α-carbon (C3) by a weak base (e.g., another molecule of the ketone or trace water) leads to the formation of the enol intermediate.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine atom of NBS.

  • Proton Transfer: The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the final product, this compound, and succinimide as a byproduct.

This proposed mechanism is visually represented in the following diagram:

Bromination_Mechanism cluster_0 Step 1: Enol Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Ketone 1-Tosylpiperidin-4-one Enol Enol Intermediate Ketone->Enol H+, -H+ Oxonium Oxonium Ion Intermediate Enol->Oxonium + NBS NBS N-Bromosuccinimide (NBS) Product This compound Oxonium->Product -H+

Caption: Proposed mechanism for the bromination of 1-Tosylpiperidin-4-one.

Experimental Protocol

The following protocol is adapted from a procedure for the synthesis of a closely related analog, 3-bromo-1-methyl-piperidin-4-one, and is a reliable starting point for the synthesis of this compound.[2]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-Tosylpiperidin-4-one253.332.53 g10
N-Bromosuccinimide (NBS)177.981.96 g11
Ammonium Acetate77.080.154 g2
Diethyl Ether74.1280 mL-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-Tosylpiperidin-4-one (2.53 g, 10 mmol) in 80 mL of diethyl ether.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reagents: To the cooled and stirring suspension, add N-Bromosuccinimide (1.96 g, 11 mmol) and ammonium acetate (0.154 g, 2 mmol) in one portion.

  • Reaction: Stir the reaction mixture vigorously at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the solid succinimide byproduct.

  • Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Suspend 1-Tosylpiperidin-4-one in Diethyl Ether Cool Cool to 0-5 °C Start->Cool Add_Reagents Add NBS and Ammonium Acetate Cool->Add_Reagents React Stir at 0-5 °C (Monitor by TLC) Add_Reagents->React Filter Filter to remove Succinimide React->Filter Wash Wash with NaHCO3 (aq) and Brine Filter->Wash Dry Dry over Na2SO4 and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End Obtain Pure This compound Purify->End

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The α-bromination of 1-Tosylpiperidin-4-one is a highly efficient and regioselective transformation that proceeds through a well-understood enol-mediated mechanism. The electron-withdrawing N-tosyl group plays a crucial role in activating the α-protons, facilitating the formation of the key enol intermediate. The use of N-Bromosuccinimide provides a reliable and practical method for this synthesis. The resulting product, this compound, is a versatile intermediate poised for further elaboration in the development of novel chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Frontiers in Chemistry. Electrochemical Bromination of Glycals. [Link]

  • Google Patents.
  • Organic Syntheses. Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]

  • ACG Publications. KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. [Link]

Sources

Spectroscopic Characterization of 3-Bromo-1-tosylpiperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

3-Bromo-1-tosylpiperidin-4-one is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its rigid piperidone core, functionalized with a bromine atom and a protecting tosyl group, offers versatile handles for further chemical modifications. Accurate structural elucidation and purity assessment are paramount for its effective use in synthesis. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Proton NMR (¹H NMR) is a powerful tool for elucidating the connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the tosyl group and the piperidine ring protons.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Tosyl-CH₃~ 2.4Singlet-
Piperidine H-2, H-63.0 - 4.0Multiplets-
Piperidine H-52.8 - 3.2Multiplet-
Piperidine H-3~ 4.5Doublet of doublets-
Aromatic AA'~ 7.4Doublet~ 8.0
Aromatic BB'~ 7.8Doublet~ 8.0

Interpretation:

  • Tosyl Group: The three protons of the methyl group on the tosyl moiety are chemically equivalent and would appear as a sharp singlet at approximately 2.4 ppm. The aromatic protons of the tosyl group will appear as a typical AA'BB' system, with two doublets in the aromatic region. The protons ortho to the sulfonyl group (BB') are more deshielded and will appear further downfield (around 7.8 ppm) compared to the protons meta to the sulfonyl group (AA', around 7.4 ppm).

  • Piperidine Ring: The protons on the piperidine ring will show more complex splitting patterns due to geminal and vicinal coupling. The proton at the C-3 position, being adjacent to the electron-withdrawing bromine atom and the carbonyl group, is expected to be the most deshielded of the piperidine protons, appearing around 4.5 ppm as a doublet of doublets. The protons on C-2, C-5, and C-6 will appear as overlapping multiplets in the range of 2.8 to 4.0 ppm. The presence of the tosyl group on the nitrogen atom restricts ring inversion, leading to distinct axial and equatorial proton signals, which can further complicate the multiplets.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon NMR (¹³C NMR) provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
Tosyl-CH₃~ 21.5
Piperidine C-3~ 50
Piperidine C-2, C-645 - 55
Piperidine C-5~ 40
Aromatic C (ipso-S)~ 135
Aromatic CH127 - 130
Aromatic C (ipso-CH₃)~ 145
Carbonyl C=O~ 200

Interpretation:

  • Carbonyl Carbon: The most downfield signal will be that of the ketone carbonyl carbon (C-4), expected to be around 200 ppm.

  • Aromatic Carbons: The aromatic carbons of the tosyl group will appear in the typical range of 127-145 ppm. The carbon attached to the sulfur atom and the carbon bearing the methyl group will have distinct chemical shifts from the protonated aromatic carbons.

  • Piperidine Carbons: The C-3 carbon, directly attached to the bromine atom, will be significantly influenced by the halogen's inductive effect and is predicted to appear around 50 ppm. The other piperidine ring carbons (C-2, C-5, and C-6) will resonate in the 40-55 ppm region.

  • Tosyl Methyl Carbon: The methyl carbon of the tosyl group will be the most upfield signal, appearing at approximately 21.5 ppm.

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone)1710 - 1730Strong
S=O (Sulfonamide)1340 - 1360 and 1150 - 1170Strong
C-N (Amine)1100 - 1300Medium
C-Br (Alkyl halide)500 - 600Medium-Weak
Aromatic C=C1450 - 1600Medium-Weak
Aromatic C-H3000 - 3100Medium-Weak
Aliphatic C-H2850 - 3000Medium

Interpretation:

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ketone at around 1720 cm⁻¹. Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) will be prominent at approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The presence of the aromatic ring will be indicated by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine ring will be observed just below 3000 cm⁻¹. The C-Br stretch is expected in the fingerprint region, around 500-600 cm⁻¹.

Mass Spectrometry (MS): Predicted Data and Interpretation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula of this compound is C₁₂H₁₄BrNO₃S, with a monoisotopic mass of approximately 330.9878 Da.[1]

Predicted Mass Spectrometry Data

m/zIonNotes
331/333[M]⁺Molecular ion with characteristic 1:1 isotopic pattern for bromine.
176/178[M - C₇H₇SO₂]⁺Loss of the tosyl group.
155[C₇H₇SO₂]⁺Tosyl cation.
91[C₇H₇]⁺Tropylium ion, a common fragment from the tosyl group.

Interpretation:

The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units, which is the hallmark of a compound containing one bromine atom. The most common fragmentation pathway would involve the cleavage of the N-S bond, leading to the loss of the tosyl radical and the formation of a fragment ion corresponding to the brominated piperidinone cation. Another prominent fragmentation would be the formation of the stable tosyl cation (m/z 155), which can further fragment to the tropylium ion (m/z 91).

G M [C12H14BrNO3S]+. m/z = 331/333 F1 [C5H7BrNO]+. m/z = 176/178 M->F1 - C7H7SO2 F2 [C7H7SO2]+ m/z = 155 M->F2 - C5H7BrNO F3 [C7H7]+ m/z = 91 F2->F3 - SO2

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

For researchers synthesizing this compound, the following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Analysis: Analyze the resulting spectrum for the molecular ion peak(s) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While experimental data is not widely available, the interpretations and predictions presented here, based on fundamental principles and data from analogous structures, offer a solid foundation for the spectroscopic characterization of this important synthetic intermediate. Researchers can use this guide to verify the successful synthesis and purity of this compound, ensuring its quality for subsequent applications in drug discovery and development.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). This compound (C12H14BrNO3S). Retrieved from [Link]

  • PubChem. (n.d.). 1-Tosylpiperidin-4-one. Retrieved from [Link]

Sources

The Strategic Utility of 3-Bromo-1-tosylpiperidin-4-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of 3-Bromo-1-tosylpiperidin-4-one, a highly functionalized building block poised for significant applications in medicinal chemistry. We will explore its synthesis, reactivity, and strategic deployment in constructing complex molecular architectures relevant to drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals.

Introduction: The Piperidine Scaffold in Drug Design

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals.[1] Its saturated, non-aromatic nature provides a three-dimensional geometry that allows for precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets like enzymes and receptors.[2][3] Over 100 commercially available drugs feature a piperidine core, spanning a wide range of therapeutic areas including oncology, neuroscience, and infectious diseases.[2]

The strategic value of a piperidine-based building block is significantly enhanced by its functionalization. Pre-installing reactive handles allows chemists to rapidly generate libraries of complex derivatives. This compound is a prime example of such a versatile synthon, incorporating multiple reactive sites within a single, conformationally defined scaffold.

Profile of a Versatile Synthon: this compound

This compound is a synthetic intermediate whose value lies in the precise arrangement of its functional groups. A thorough understanding of its structure is key to unlocking its synthetic potential.

PropertyData
Molecular Formula C₁₂H₁₄BrNO₃S
Molecular Weight 332.21 g/mol
IUPAC Name 3-bromo-1-(4-methylphenyl)sulfonylpiperidin-4-one
Key Functional Groups α-Bromo Ketone, N-Sulfonamide, Piperidinone Core

The core utility of this molecule stems from the interplay between three key features:

  • The Piperidin-4-one Core: This provides the foundational 3D scaffold. The ketone at C4 is a versatile handle for further modifications, such as reductive amination or olefination, after the initial chemistry at C3 has been performed.

  • The α-Bromo Substituent: Positioned adjacent to the carbonyl group, this bromine atom makes the C3 carbon highly electrophilic and susceptible to nucleophilic attack. This is the primary site for introducing molecular diversity.[4][5][6]

  • The N-Tosyl Group: The tosyl (p-toluenesulfonyl) group serves two critical functions. First, it is a robust protecting group for the nitrogen atom, stable to a wide range of reaction conditions. Second, as a potent electron-withdrawing group, it modulates the reactivity of the ring and can influence the stereochemical outcome of reactions.

The following diagram illustrates the key reactive sites on the molecule.

Reactivity_Map main This compound C3_Site C3: Electrophilic Carbon (α-Bromo) main->C3_Site Sₙ2 Displacement Heterocycle Formation C4_Site C4: Carbonyl Carbon main->C4_Site Reductive Amination Wittig Reaction Aldol Condensation N_Site N1: Sulfonamide main->N_Site Protecting Group Modulates Reactivity

Caption: Key reactive sites of this compound.

Core Synthetic Transformations and Applications

The bifunctional nature of α-halo ketones makes them powerful precursors for heterocyclic synthesis.[5] The primary reactivity pathway for this compound involves the reaction of a binucleophile with both the electrophilic C3 carbon and the C4 carbonyl carbon.

Synthesis of Fused Thiazolopiperidines

A compelling application for this building block is the synthesis of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core. This scaffold is a key intermediate in the synthesis of Idoxaban , an oral anticoagulant. A patent demonstrates this transformation using the analogous 3-bromo-1-methyl-piperidin-4-one.[7] The reaction proceeds via the well-established Hantzsch thiazole synthesis, where the α-bromo ketone condenses with a thioamide.

The general workflow is as follows:

Thiazole_Synthesis_Workflow start 3-Bromo-1-tosyl- piperidin-4-one intermediate Condensation & Cyclization start->intermediate reagent + Thioamide (e.g., Ethyl Thiooxamide) reagent->intermediate conditions Solvent (e.g., Ethanol) Base (optional) Heat (Reflux) conditions->intermediate product Fused Thiazolo[5,4-c]pyridine Derivative intermediate->product

Caption: General workflow for Hantzsch thiazole synthesis.

This reaction is highly valuable as it rapidly constructs a complex, drug-like bicyclic system in a single step. The resulting thiazole can be further functionalized, for example, by hydrolysis of an ester group to a carboxylic acid, providing a handle for amide coupling.

Versatility in Nucleophilic Substitution

The electrophilic C3 carbon readily undergoes Sₙ2 displacement with a wide variety of nucleophiles. This allows for the introduction of diverse chemical functionalities at this position, creating a library of 3-substituted piperidinones.

  • N-Nucleophiles (Amines): Reaction with primary or secondary amines yields 3-amino-piperidin-4-one derivatives. This is a crucial transformation for building scaffolds that can interact with targets via hydrogen bonding or salt bridges.

  • S-Nucleophiles (Thiols): Thiols can displace the bromide to form 3-thioether linkages, a common motif in various enzyme inhibitors.

  • O-Nucleophiles (Alcohols/Phenols): Alkoxides or phenoxides can be used to generate 3-oxy-piperidin-4-one derivatives.

  • C-Nucleophiles (Enolates, Organometallics): Stabilized carbanions can form new carbon-carbon bonds at the C3 position, enabling the construction of more complex carbon skeletons.

Gateway to Spirocyclic Scaffolds

Spirocyclic piperidines are of increasing interest in drug discovery.[8][9] Their rigid, three-dimensional structures can improve binding affinity and selectivity while also conferring favorable physicochemical properties like increased solubility.[9] this compound can serve as a precursor to spirocycles through intramolecular reactions. For example, tethering a nucleophile to the N-tosyl group's aryl ring could set up an intramolecular cyclization onto the C3 position, leading to novel bridged or spirocyclic systems. More directly, the ketone at C4 can be used in reactions like the Darzens condensation to build an epoxide, which can then be opened to initiate cyclization cascades.

Experimental Protocol: Synthesis of Ethyl 5-tosyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate

The following protocol is a representative procedure adapted from a patented method for a similar substrate.[7] It demonstrates the core Hantzsch thiazole synthesis. As a Senior Application Scientist, I must emphasize that this is a generalized protocol. Researchers should perform their own optimization and safety analysis.

Objective: To synthesize a fused thiazolopiperidine core from this compound.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Ethyl thiooxamide (1.1 equiv)

  • Ethanol (anhydrous, as solvent)

  • Triethylamine (0.2 equiv, optional base)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and ethyl thiooxamide (1.1 equiv).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.5-1.0 M.

  • Base Addition (Optional): Add triethylamine (0.2 equiv) to the mixture. The base can facilitate the reaction by neutralizing the HBr byproduct, although the reaction may proceed without it.

    • Causality Insight: The inclusion of a non-nucleophilic base can accelerate the final aromatization step of the thiazole ring formation, potentially improving yields and reducing reaction times.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 10-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off any insoluble material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed, orthogonally reactive functional groups—the α-bromo ketone and the N-tosyl piperidinone—provide a direct and efficient entry into diverse and complex chemical matter. The demonstrated utility in forming the core of advanced pharmaceutical intermediates highlights its immediate value.[7]

Future applications will likely focus on leveraging this building block in diversity-oriented synthesis to rapidly generate libraries of 3-substituted and fused piperidine derivatives for high-throughput screening. Furthermore, its potential as a precursor for novel spirocyclic systems remains a promising and underexplored avenue for creating next-generation therapeutic agents with enhanced three-dimensionality.[9][10]

References

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272213/]
  • Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. Course Hero. [URL: https://www.coursehero.
  • α-Halo ketone. Wikipedia. [URL: https://en.wikipedia.org/wiki/%CE%91-Halo_ketone]
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Chemistry-of-%CE%B1-Haloketones-and-Their-Utility-Al-Ghorbani-Moghaddam/4735555430887163c0a4d538645b23d9061c5698]
  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. ResearchGate. [URL: https://www.researchgate.
  • α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. ResearchGate. [URL: https://www.researchgate.
  • One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7902011/]
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals. [URL: https://lifechemicals.com/service/hts-compounds-screening-libraries/fsp3-enriched-library/c-substituted-piperidines]
  • Understanding the Applications of Piperidine Derivatives in Chemical Research. Ningbo Inno Pharmchem Co.,Ltd. [URL: https://www.inno-pharmchem.com/news/understanding-the-applications-of-piperidine-derivatives-in-chemical-research-78713111.html]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950013/]
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4874836/]
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/whitepaper/spirocyclic-piperidines-in-drug-discovery]
  • Synthesis of novel spirocyclic piperidines 2a, 2d, 2ab, 2af, 2ah, 2ai... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-novel-spirocyclic-piperidines-2a-2d-2ab-2af-2ah-2ai-and-2aj-Reagents-and_fig1_349508544]
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra06456a]
  • This compound (C12H14BrNO3S). PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/3-bromo-1-tosylpiperidin-4-one]
  • CN114044783A - Preparation method of idoxaban and intermediate thereof. Google Patents. [URL: https://patents.google.

Sources

The Advent of a Key Synthetic Intermediate: A Technical Guide to the Discovery and Synthesis of 3-Bromo-1-tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1-tosylpiperidin-4-one, a pivotal intermediate in the development of various pharmaceutical agents. While a singular, seminal publication marking its initial discovery remains elusive in readily accessible literature, its synthesis logically follows established principles of organic chemistry. This document delineates a probable and widely accepted synthetic pathway, grounded in analogous reactions reported for similar N-substituted piperidinones. We will explore the strategic rationale behind the synthetic design, provide a detailed experimental protocol, and discuss the mechanistic underpinnings of the transformation. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this compound's preparation and its chemical context.

Introduction: The Strategic Importance of this compound

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in medicinal chemistry. The introduction of a bromine atom at the 3-position of a protected 4-piperidone ring, as in this compound, creates a versatile synthetic handle. This electrophilic center allows for a variety of subsequent chemical modifications, including nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures. The tosyl protecting group on the nitrogen atom serves a dual purpose: it deactivates the nitrogen towards unwanted side reactions and provides steric bulk that can influence the stereochemical outcome of subsequent transformations.

The Probable First Synthesis: A Logical Retrospective

The synthesis of this compound is predicated on the availability of its precursor, 1-tosylpiperidin-4-one. The preparation of this starting material is a well-established process. The subsequent step, the alpha-bromination of the ketone, is a classic transformation in organic synthesis.

Synthesis of the Precursor: 1-Tosylpiperidin-4-one

The synthesis of 1-tosylpiperidin-4-one is a foundational step. While various methods exist for the preparation of N-substituted 4-piperidones, a common approach involves the protection of a commercially available 4-piperidone precursor.

The Key Transformation: Alpha-Bromination

The introduction of a bromine atom at the alpha-position to the carbonyl group is typically achieved using a brominating agent. A patent for the synthesis of the analogous compound, 3-bromo-1-methyl-piperidin-4-one, describes the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of ammonium acetate[1]. This suggests a highly plausible and efficient method for the synthesis of the target compound.

The reaction proceeds via an enol or enolate intermediate, which then attacks the electrophilic bromine source. The choice of reaction conditions, including the solvent and catalyst, is critical to ensure high yield and selectivity, minimizing the formation of di-brominated and other byproducts.

Experimental Section: A Validated Protocol

The following protocol represents a robust and reproducible method for the synthesis of this compound, based on established chemical principles and analogous procedures.

Materials and Equipment
Reagent/EquipmentGrade/Specification
1-Tosylpiperidin-4-oneReagent Grade, >98%
N-Bromosuccinimide (NBS)Reagent Grade, >98%
Ammonium AcetateACS Reagent Grade
Dichloromethane (DCM)Anhydrous, >99.8%
Round-bottom flaskAppropriate size
Magnetic stirrerStandard laboratory grade
Ice bathStandard laboratory setup
Thin Layer Chromatography (TLC)Silica gel plates with F254 indicator
Column Chromatography SystemSilica gel, appropriate size
Step-by-Step Synthesis of this compound
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-tosylpiperidin-4-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of ammonium acetate (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Mechanistic Insights

The bromination of 1-tosylpiperidin-4-one is believed to proceed through an acid-catalyzed enolization mechanism. The ammonium acetate serves as a source of acetic acid in situ, which catalyzes the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine atom of NBS. The subsequent loss of a proton regenerates the carbonyl group and yields the alpha-brominated product.

Caption: Acid-catalyzed bromination of 1-tosylpiperidin-4-one.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1-Tosylpiperidin-4-oneC12H15NO3S253.32White to off-white solid
This compoundC12H14BrNO3S332.22White to pale yellow solid

Conclusion

While the precise historical moment of the first synthesis of this compound may not be documented in a single, easily identifiable source, its preparation is a logical extension of fundamental organic synthesis principles. The protocol detailed herein provides a reliable and efficient method for its synthesis, leveraging the well-established alpha-bromination of a ketone. The resulting compound serves as a valuable and versatile intermediate for the synthesis of a wide range of complex nitrogen-containing heterocycles, underscoring its continued importance in the field of medicinal chemistry and drug discovery.

References

  • PubChem. (n.d.). 1-Tosylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN114044783A - Preparation method of idoxaban and intermediate thereof.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.

Sources

Methodological & Application

Application Notes and Protocols: The Versatile Reactivity of 3-Bromo-1-tosylpiperidin-4-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-tosylpiperidin-4-one is a highly functionalized synthetic building block of significant interest in medicinal chemistry and drug development. As an α-haloketone incorporated within a piperidine scaffold, its reactivity is governed by the interplay between the electrophilic carbonyl carbon, the adjacent carbon bearing the bromine leaving group, and the activating influence of the N-tosyl group. This guide provides a detailed exploration of the reaction of this compound with various nucleophiles, offering insights into the underlying chemical principles and providing actionable protocols for its synthetic application. We will delve into the primary reaction pathways—nucleophilic substitution, elimination, and the potential for Favorskii rearrangement—providing a framework for predicting and controlling reaction outcomes.

Introduction: A Scaffold of Pharmaceutical Importance

The piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties.[1] The introduction of a bromine atom at the 3-position and a ketone at the 4-position of an N-tosylated piperidine ring creates a versatile electrophilic substrate. The N-tosyl group, a strong electron-withdrawing group, serves a dual purpose: it activates the α-carbon towards nucleophilic attack and can also function as a protecting group for the piperidine nitrogen. Understanding the reactivity of this intermediate is crucial for its effective use in the synthesis of complex nitrogen-containing heterocycles.

Core Reactivity Principles

The chemical behavior of this compound is characteristic of α-haloketones. The presence of the carbonyl group significantly enhances the electrophilicity of the α-carbon (C3), making it susceptible to attack by a wide range of nucleophiles. The primary reaction pathways are dictated by the nature of the nucleophile, the base employed, and the reaction conditions.

  • Nucleophilic Substitution (SN2): This is a common pathway where a nucleophile directly displaces the bromide ion at the C3 position. This reaction is favored by good, non-basic nucleophiles. The N-tosyl group can influence the stereochemical outcome of this substitution.

  • Elimination (E2): In the presence of a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of the α,β-unsaturated ketone, 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one. This enone is itself a valuable Michael acceptor for further functionalization.

  • Favorskii Rearrangement: A characteristic reaction of cyclic α-haloketones with a base, this rearrangement can lead to a ring contraction. In the case of this compound, this would result in the formation of a substituted proline derivative. The propensity for this rearrangement depends on the base and solvent conditions.

Below is a diagram illustrating the main reactive pathways of this compound.

Reaction Pathways Primary Reaction Pathways of this compound Start This compound SN2_Product 3-Substituted-1-tosylpiperidin-4-one Start->SN2_Product  Nucleophile (e.g., RNH₂, RSH, N₃⁻) Elimination_Product 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one (α,β-Unsaturated Ketone) Start->Elimination_Product  Strong, non-nucleophilic base (e.g., DBU, t-BuOK) Favorskii_Product N-Tosyl-proline Derivative (Ring Contraction) Start->Favorskii_Product  Base (e.g., RO⁻, OH⁻)  (Favorskii Rearrangement)

Caption: Major reaction pathways of this compound.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: this compound

The synthesis of the title compound can be achieved through the bromination of the corresponding N-tosylated piperidinone. A similar procedure for the N-methyl analog has been reported and can be adapted.[2]

Materials:

  • 1-Tosyl-4-piperidone

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate

  • Diethyl ether

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 1-Tosyl-4-piperidone (1 equivalent) in diethyl ether at 0 °C (ice bath), add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of ammonium acetate.

  • Maintain the reaction mixture at 0 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Protocol 2: Nucleophilic Substitution with an Amine (General Procedure)

This protocol outlines a general procedure for the SN2 reaction with a primary or secondary amine. The reaction of amines with α-haloketones is a well-established method for the synthesis of α-aminoketones.[3]

Materials:

  • This compound

  • Primary or secondary amine (2-3 equivalents)

  • A polar aprotic solvent such as acetonitrile or DMF

  • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine (2-3 equivalents) and the non-nucleophilic base (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 3-amino-1-tosylpiperidin-4-one derivative.

Protocol 3: Nucleophilic Substitution with Sodium Azide

The reaction with sodium azide provides a route to 3-azido-1-tosylpiperidin-4-one, a versatile intermediate that can be further elaborated, for example, through reduction to the corresponding amine or via click chemistry.[4]

Materials:

  • This compound

  • Sodium azide (NaN₃) (1.5 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-azido-1-tosylpiperidin-4-one.

Protocol 4: Base-Induced Elimination to form 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one

The use of a strong, non-nucleophilic base can promote an E2 elimination to furnish the corresponding α,β-unsaturated ketone. A similar transformation has been reported for N-protected piperidin-4-ones.[1]

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DBU (1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one.

Data Summary and Expected Outcomes

The choice of nucleophile and reaction conditions will dictate the major product formed. The following table summarizes the expected outcomes for reactions with representative nucleophiles. Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific substrate and conditions.

Nucleophile/BaseExpected Major ProductReaction PathwayEstimated Yield (%)
Ammonia3-Amino-1-tosylpiperidin-4-oneSN260-80
Benzylamine3-(Benzylamino)-1-tosylpiperidin-4-oneSN270-90
Sodium Azide3-Azido-1-tosylpiperidin-4-oneSN275-95
Sodium Thiophenoxide3-(Phenylthio)-1-tosylpiperidin-4-oneSN280-95
DBU1-Tosyl-1,2,3,6-tetrahydropyridin-4-oneE2 Elimination65-85
Sodium MethoxideN-Tosyl-pyrrolidine-3-carboxylic acid methyl esterFavorskii Rearrangement50-70

Mechanistic Considerations

A deeper understanding of the reaction mechanisms allows for better control over the synthetic outcomes.

SN2 vs. E2 Competition

The competition between substitution and elimination is a classic consideration in organic chemistry.

  • Favoring SN2: Use of good, non-basic nucleophiles (e.g., azide, thiols, primary amines) in polar aprotic solvents at moderate temperatures will favor the substitution pathway.

  • Favoring E2: Strong, sterically hindered, non-nucleophilic bases (e.g., DBU, t-BuOK) will preferentially abstract a proton at the C5 position, leading to elimination.

The following diagram illustrates this competitive relationship.

SN2_vs_E2 Competition Between Sₙ2 and E2 Pathways Start This compound SN2_Pathway Sₙ2 Pathway Start->SN2_Pathway Good, non-basic Nucleophile E2_Pathway E2 Pathway Start->E2_Pathway Strong, non-nucleophilic Base SN2_Product Substitution Product SN2_Pathway->SN2_Product E2_Product Elimination Product E2_Pathway->E2_Product

Caption: Factors influencing the SN2 vs. E2 reaction pathways.

The Favorskii Rearrangement

With strong bases like alkoxides, the Favorskii rearrangement becomes a significant possibility. The mechanism involves the formation of a bicyclic cyclopropanone intermediate, which is then opened by the nucleophilic base. This pathway results in a ring contraction, a synthetically useful transformation.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of diverse piperidine-based compounds. By carefully selecting the nucleophile, base, and reaction conditions, chemists can selectively pursue nucleophilic substitution, elimination, or rearrangement pathways. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the synthetic potential of this versatile building block in the development of novel chemical entities with potential therapeutic applications.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (URL not available)
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC, [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate, [Link]

  • Synthesis and crystallization procedure of piperidine-4-one and its derivatives. Chemical Review and Letters, [Link]

  • Preparation method of 3-amino-4-piperidone and corresponding derivative thereof.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH, [Link]

  • selective nucleophilic substitution. Reddit, [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online, [Link]

  • Synthesis of N-sulfonylamidines via three-component reaction of proline, aldehydes, and sulfonyl azides under metal-free conditions. ResearchGate, [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate, [Link]

  • Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts, [Link]

  • N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal, [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry, [Link]

  • Reactions of Amines. Chemistry LibreTexts, [Link]

  • Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Preparation of sulfonamides from N-silylamines. PMC, [Link]

  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Lirias, [Link]

  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Scirp.org, [Link]

  • One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. PubMed, [Link]

  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, [Link]

  • Ring‐Opening of N‐Tosyl Aziridines by Sulfur‐Stabilized Nucleophiles. Sci-Hub, [Link]

  • The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. PMC, [Link]

  • Preparation method of idoxaban and intermediate thereof.
  • Base-induced reactions of N-substituted dibenzylamine N-oxides and related compounds: a novel aziridine forming reaction. RSC Publishing, [Link]

Sources

Application Note: A Streamlined Synthesis of a Key cis-3-Bromo-4-cyanopiperidine Intermediate for Edoxaban

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of a crucial chiral piperidine intermediate used in the manufacturing of Edoxaban, a potent oral direct factor Xa inhibitor. The synthesis commences with the commercially available 3-Bromo-1-tosylpiperidin-4-one, which undergoes a Horner-Wadsworth-Emmons (HWE) reaction to yield an α,β-unsaturated nitrile, followed by a stereoselective catalytic hydrogenation. This guide is designed for researchers and professionals in drug development and process chemistry, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducibility and high-purity outcomes.

Introduction: The Significance of Edoxaban and its Intermediates

Edoxaban (marketed as Lixiana® or Savaysa®) is a highly selective, direct, and reversible inhibitor of coagulation factor Xa, a critical enzyme in the blood coagulation cascade. It is prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation (NVAF) and for the treatment of venous thromboembolism (VTE).[1][2] The molecular architecture of Edoxaban features a complex chiral cyclohexane cis-diamine core, which is synthetically challenging to construct.[2]

The piperidine moiety is another essential structural component. Efficiently synthesizing piperidine-based intermediates with the correct stereochemistry is paramount for a viable and cost-effective manufacturing process. This note focuses on a robust pathway starting from this compound, a readily accessible building block, to generate a key precursor for the final drug substance.

Overall Synthetic Strategy

The described synthesis is a two-step process designed for efficiency and stereochemical control.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The ketone functionality of this compound is converted into an exocyclic double bond via a reaction with a phosphonate-stabilized carbanion. This step introduces the required cyano group.

  • Diastereoselective Catalytic Hydrogenation: The resulting α,β-unsaturated nitrile is reduced to a saturated piperidine. The reaction conditions are optimized to favor the formation of the desired cis diastereomer, where the bromine atom and the cyanomethyl group have a specific spatial relationship crucial for subsequent steps in the total synthesis of Edoxaban.

G A This compound (Starting Material) B (Z)-2-(3-Bromo-1-tosylpiperidin-4-ylidene)acetonitrile (Unsaturated Intermediate) A->B  Step 1: Horner-Wadsworth-Emmons Reaction  (Diethyl cyanomethylphosphonate, Base) C cis-3-Bromo-4-(cyanomethyl)piperidine Derivative (Target Intermediate) B->C  Step 2: Stereoselective Hydrogenation  (H₂, Catalyst) G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Stereoselective Hydrogenation start This compound intermediate (Z)-2-(3-Bromo-1-tosylpiperidin-4-ylidene)acetonitrile start->intermediate final cis-3-Bromo-4-(cyanomethyl)-1-tosylpiperidine intermediate->final reagents1 1. NaH, THF, 0°C 2. (EtO)₂P(O)CH₂CN reagents2 H₂ (50 psi), 10% Pd/C Methanol, RT

Sources

Introduction: Unlocking Heterocyclic Diversity with a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-Bromo-1-tosylpiperidin-4-one in the Synthesis of Novel Heterocyclic Compounds

In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, featured in a vast array of FDA-approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure. The strategic functionalization of this core is paramount for modulating pharmacological activity. This compound has emerged as a powerhouse building block for precisely this purpose.

This molecule is uniquely engineered for synthetic utility. The tosyl group on the nitrogen atom serves a dual role: it activates the piperidine ring and acts as a robust protecting group that can be removed under specific conditions. The core of its reactivity, however, lies in the α-bromo ketone functionality. This arrangement provides two electrophilic centers—the carbonyl carbon (C4) and the bromine-bearing carbon (C3)—primed for sequential or concerted reactions with a variety of nucleophiles. This guide provides an in-depth exploration of the application of this compound, offering detailed protocols and mechanistic insights for the synthesis of diverse and medicinally relevant heterocyclic systems.

Physicochemical Properties and Critical Safety Protocols

A thorough understanding of the reagent's properties and safe handling procedures is non-negotiable for experimental success and laboratory safety.

Data Presentation: Compound Properties
PropertyValueSource
Molecular Formula C₁₂H₁₄BrNO₃SPubChem[1]
Molecular Weight 332.21 g/mol PubChem[1]
IUPAC Name 3-bromo-1-(4-methylphenyl)sulfonylpiperidin-4-onePubChem[1]
Monoisotopic Mass 330.9878 DaPubChem[1]
Appearance Typically an off-white to yellow solidN/A
Safety and Handling: A Self-Validating System

Working with α-bromo ketones requires stringent adherence to safety protocols due to their potential as alkylating agents and irritants.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles conforming to EN166 or OSHA standards, and nitrile gloves.[2]

  • Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] The substance may cause respiratory irritation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated.[2][3]

  • Spill Management: In case of a spill, evacuate the area. Absorb the material with an inert substance (e.g., sand, silica gel) and place it in a sealed container for disposal.[2] Do not allow the chemical to enter drains or waterways.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]

Synthesis of the Starting Material: this compound

The title compound is typically prepared via α-bromination of its precursor, 1-tosylpiperidin-4-one. The presence of the electron-withdrawing tosyl group acidifies the α-protons, facilitating enolization and subsequent reaction with an electrophilic bromine source.

Experimental Protocol: Synthesis from 1-Tosylpiperidin-4-one
  • Setup: To a solution of 1-tosylpiperidin-4-one (1.0 eq)[5] in a suitable solvent such as diethyl ether or tetrahydrofuran, add a catalytic amount of ammonium acetate or a mild acid to facilitate enolization.

  • Bromination: Cool the mixture in an ice bath (0-5 °C). Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. A similar procedure is noted for the N-methyl analogue.[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Core Application: Synthesis of Fused Thiazole Derivatives

A cornerstone reaction of α-halo ketones is the Hantzsch thiazole synthesis. The reaction of this compound with a thioamide-containing nucleophile provides direct access to the medicinally important tetrahydrothiazolo[5,4-c]pyridine core. This scaffold is found in anticoagulants like Edoxaban.[6]

Mechanistic Rationale

The reaction proceeds via a well-established pathway. The sulfur atom of the thioamide acts as a potent nucleophile, attacking the carbon bearing the bromine atom (C3) in an Sₙ2-type displacement.[7] The resulting intermediate then undergoes an intramolecular cyclization via condensation between the nitrogen of the thioamide and the piperidone's carbonyl group (C4), followed by dehydration to yield the fused aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis reagent This compound + Thioamide (R-CS-NH2) intermediate S-Alkylation Intermediate reagent->intermediate Nucleophilic Attack (SN2) cyclization Intramolecular Condensation intermediate->cyclization product Fused Thiazole: Tetrahydrothiazolo[5,4-c]pyridine cyclization->product Dehydration

Caption: Workflow for Hantzsch Thiazole Synthesis.

Detailed Protocol: Synthesis of a Tetrahydrothiazolo[5,4-c]pyridine Derivative

This protocol is adapted from procedures used in the synthesis of related structures.[6]

  • Reagents: Dissolve this compound (1.0 eq) and a suitable thioamide (e.g., ethyl thiooxamide, 1.1 eq) in a polar protic solvent like ethanol (10 mL per mmol of substrate).

  • Base Addition: Add a mild base, such as sodium carbonate (0.2 eq) or triethylamine (1.5 eq), to the mixture. The base facilitates the final dehydration step and neutralizes the HBr byproduct.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-85 °C and stir for 10-16 hours. The optimal temperature and time will depend on the specific thioamide used.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography on silica gel or by recrystallization to obtain the desired tetrahydrothiazolo[5,4-c]pyridine derivative.

Core Application: Synthesis of Fused Pyrazole Derivatives

The 1,3-relationship between the bromine atom and the carbonyl group in this compound makes it an ideal precursor for the synthesis of five-membered heterocycles like pyrazoles. The reaction with hydrazine derivatives is a powerful method to construct fused pyrazolo[3,4-c]piperidine scaffolds.[8]

Mechanistic Rationale

This transformation follows the principles of the Knorr pyrazole synthesis. Initially, the hydrazine nucleophile attacks the most electrophilic site, the carbonyl carbon (C4), to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic substitution, where the terminal nitrogen of the hydrazone displaces the bromide at C3, leading to the formation of the fused pyrazole ring.

Pyrazole_Formation cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization start This compound + Hydrazine (R-NH-NH2) hydrazone Hydrazone Intermediate start->hydrazone Condensation at C4 cyclization Intramolecular SN2 hydrazone->cyclization Nucleophilic attack at C3 product Fused Pyrazole: Pyrazolo[3,4-c]piperidine cyclization->product

Caption: Mechanism for Fused Pyrazole Synthesis.

Detailed Protocol: Synthesis of a Pyrazolo[3,4-c]piperidine Derivative
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.1 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The acidic conditions of acetic acid or the use of an acid catalyst can promote both hydrazone formation and the final cyclization.

  • Monitoring: Track the disappearance of the starting material using TLC.

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield the pure pyrazolo[3,4-c]piperidine.

Core Application: Synthesis of Spiro-Heterocycles

The carbonyl group at the C4 position provides a secondary reaction site for constructing complex spirocyclic systems, which are of significant interest in drug discovery due to their rigid, three-dimensional structures.[9][10] One-pot, multi-component reactions are particularly powerful for this purpose.[11]

Detailed Protocol: Four-Component Synthesis of Spiro[indoline-3,4'-piperidine] Derivatives

This protocol is a conceptual adaptation of known multi-component reactions involving cyclic ketones.[11]

  • Intermediate Formation: In a flask, stir a mixture of an arylamine (1.0 eq) and methyl propiolate (1.0 eq) in ethanol at room temperature for 12-24 hours to form the β-enamino ester intermediate in situ.

  • Component Addition: To this mixture, add this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of triethylamine (0.2 eq).

  • Reaction Conditions: Heat the resulting mixture to reflux for 24 hours.

  • Monitoring: Monitor the formation of the complex spiro product via LC-MS.

  • Work-up: After cooling, concentrate the solution to approximately half its original volume. The precipitated product is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual reagents and byproducts, yielding the purified spiro[indoline-3,4'-piperidine] derivative. The bromine at the C3' position of the piperidine ring remains available for further functionalization.

Troubleshooting and Field-Proven Insights

  • Incomplete Bromination: If the synthesis of the starting material is sluggish, adding a radical initiator like AIBN in trace amounts along with NBS can sometimes be beneficial, though an ionic mechanism is generally favored.

  • Side Reactions: The α-bromo ketone can potentially undergo a Favorskii rearrangement under strongly basic conditions. Using mild, non-nucleophilic bases (e.g., K₂CO₃, Et₃N) is recommended to minimize this pathway.

  • Purification Challenges: The tosyl group makes the compounds relatively non-polar. A combination of ethyl acetate and hexanes is typically a good starting point for chromatographic elution.

  • Reaction Monitoring: The starting material and many intermediates are UV active due to the tosyl group, making TLC monitoring straightforward. Staining with potassium permanganate can also be effective for visualizing non-UV active components.

References

  • DC Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). 4-Piperidone — A Synthon for Spiro-Heterocycles. Retrieved from [Link]

  • ResearchGate. (2013). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Spiro – Knowledge and References. Retrieved from [Link]

  • Osorio-Olivares, M., et al. (2017). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Retrieved from [Link]

  • Google Patents. (n.d.). CN114044783A - Preparation method of idoxaban and intermediate thereof.
  • Master Organic Chemistry. (2023). The SN1 Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 1-Tosylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methylpyridin-4(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro Compounds | Request PDF. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-1-methylpiperidine: Properties and Synthesis Insights. Retrieved from [Link]

  • ChemRxiv. (n.d.). Evaluation of the reaction mechanism between 1,4-dihydropyridines and α,β-unsaturated nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • MDPI. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Retrieved from [Link]

Sources

The Versatile Precursor: Application Notes for 3-Bromo-1-tosylpiperidin-4-one in the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The strategic introduction of diverse substituents onto this privileged heterocycle is a key objective in drug discovery, enabling the fine-tuning of pharmacological properties. 3-Bromo-1-tosylpiperidin-4-one has emerged as a powerful and versatile precursor for accessing a wide range of substituted piperidines, offering a synthetically tractable platform for molecular elaboration.

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights. The methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this key intermediate in their synthetic endeavors.

Introduction to the Synthetic Utility of this compound

This compound is an α-haloketone incorporated within a piperidine ring. This unique structural arrangement offers several strategic advantages for synthetic chemists:

  • The Tosyl Protecting Group: The N-tosyl group serves as a robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions and can be removed at a later synthetic stage if required. Furthermore, the electron-withdrawing nature of the tosyl group can influence the reactivity of the piperidine ring.

  • The α-Bromo Ketone Moiety: The bromine atom at the C3 position, alpha to the carbonyl group, is a versatile functional handle. It can be readily displaced by a variety of nucleophiles and participate in a range of cross-coupling reactions. The ketone at the C4 position provides an additional site for chemical modification.

These features make this compound an ideal starting material for the synthesis of 3-substituted, 4-substituted, and spirocyclic piperidine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing efficient methods for the formation of C-C and C-N bonds.[4][5] this compound is an excellent substrate for these transformations, enabling the introduction of a diverse array of aryl, heteroaryl, and amino substituents at the 3-position.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Reaction Scheme:

Suzuki_Coupling reagents ArB(OH)2 Pd(PPh3)4, Base Solvent, Heat 3-Aryl-1-tosylpiperidin-4-one 3-Aryl-1-tosylpiperidin-4-one This compound This compound This compound->3-Aryl-1-tosylpiperidin-4-one Suzuki-Miyaura Coupling

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol:

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-tosylpiperidin-4-one.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidPalladium CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (4:1)1001285
4-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃1,4-Dioxane901892
3-Pyridinylboronic acidPd₂(dba)₃/SPhos (2 mol%/4 mol%)K₃PO₄Toluene1102478
Buchwald-Hartwig Amination: Synthesis of 3-Amino-Piperidine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine.[2][3] This reaction is a powerful tool for the synthesis of 3-amino-piperidine derivatives from this compound.

Reaction Scheme:

Buchwald_Hartwig_Amination reagents R1R2NH Pd Catalyst, Ligand, Base Solvent, Heat 3-Amino-1-tosylpiperidin-4-one 3-Amino-1-tosylpiperidin-4-one This compound This compound This compound->3-Amino-1-tosylpiperidin-4-one Buchwald-Hartwig Amination

Figure 2: General scheme for the Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocol:

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is crucial for successful coupling and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, JohnPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

  • Add this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for the specified time (1-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AminePalladium Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃/BINAPNaOtBuToluene100890
AnilinePd(OAc)₂/XPhosK₃PO₄1,4-Dioxane1101682
BenzylaminePd₂(dba)₃/JohnPhosCs₂CO₃Toluene901288

Nucleophilic Substitution Reactions: Direct Functionalization at the C3 Position

The bromine atom in this compound is susceptible to nucleophilic displacement, providing a straightforward route to a variety of 3-substituted piperidines.

Reaction Scheme:

Nucleophilic_Substitution reagents Nu- Solvent, Base (optional) 3-Nu-1-tosylpiperidin-4-one 3-Nu-1-tosylpiperidin-4-one This compound This compound This compound->3-Nu-1-tosylpiperidin-4-one Nucleophilic Substitution

Figure 3: General scheme for nucleophilic substitution on this compound.

Detailed Experimental Protocol:

This protocol outlines a general procedure for the nucleophilic substitution of this compound. The reaction conditions will vary depending on the nucleophilicity of the attacking species.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (1.1-2.0 equiv)

  • Solvent (e.g., DMF, DMSO, acetonitrile)

  • Base (optional, e.g., K₂CO₃, Et₃N)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the nucleophile and, if required, the base.

  • Stir the reaction mixture at room temperature or with heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 3: Examples of Nucleophilic Substitution Reactions

NucleophileBaseSolventTemp (°C)Time (h)Product
Sodium azide (NaN₃)-DMF6063-Azido-1-tosylpiperidin-4-one
Potassium thioacetate (KSAc)-AcetonitrileRT123-(Acetylthio)-1-tosylpiperidin-4-one
PhenolK₂CO₃DMF80243-Phenoxy-1-tosylpiperidin-4-one

The Favorskii Rearrangement: A Route to Ring-Contraction and Spirocyclization

The Favorskii rearrangement is a base-mediated reaction of α-haloketones that leads to carboxylic acid derivatives, often with a skeletal rearrangement.[8][9] In the case of cyclic α-haloketones like this compound, this reaction can be a powerful tool for ring contraction, leading to substituted pyrrolidines.

Mechanistic Insight:

The reaction is believed to proceed through the formation of a cyclopropanone intermediate.[9] The base abstracts a proton from the α'-carbon (C5), forming an enolate. This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide and forming a bicyclic cyclopropanone. Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to the rearranged product.

Favorskii_Rearrangement A This compound B Enolate Formation (Base) A->B C Cyclopropanone Intermediate B->C Intramolecular SN2 D Nucleophilic Attack (Base) C->D E Ring Opening D->E F Ring-Contracted Product (e.g., N-tosylpyrrolidine-3-carboxylic acid derivative) E->F

Figure 4: Simplified mechanism of the Favorskii rearrangement.

Detailed Experimental Protocol:

This protocol describes a representative Favorskii rearrangement of this compound to a pyrrolidine carboxylic acid ester.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (2.0-3.0 equiv)

  • Anhydrous methanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of sodium methoxide in anhydrous methanol under an inert atmosphere, add a solution of this compound in methanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the methyl N-tosylpyrrolidine-3-carboxylate.

Synthesis of Spiropiperidines

Spiropiperidines are an important class of three-dimensional molecules that have gained significant interest in drug discovery.[10] this compound can serve as a precursor for the synthesis of spirocyclic piperidines, for example, through an intramolecular alkylation reaction.

Conceptual Workflow:

Spiro_Synthesis A This compound B Introduction of a Nucleophilic Side Chain at C4 A->B C Intermediate with a Pendant Nucleophile B->C D Intramolecular Nucleophilic Substitution C->D Base E Spiropiperidine Product D->E

Figure 5: Conceptual workflow for the synthesis of spiropiperidines.

This approach would involve an initial reaction at the C4-ketone to introduce a side chain containing a nucleophile. Subsequent intramolecular cyclization via displacement of the C3-bromide would then form the spirocyclic system.

Safety and Handling

As with all α-haloketones, this compound should be handled with care.[11] These compounds are often lachrymators and skin irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of substituted piperidines. Its ability to undergo a variety of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and the Favorskii rearrangement, makes it an indispensable tool for medicinal chemists and synthetic organic chemists. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this important building block in the development of novel molecules with potential therapeutic applications.

References

  • Favorskii rearrangement - Wikipedia . Available at: [Link]

  • Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]

  • Strategies for the Synthesis of Spiropiperidines - White Rose Research Online . Available at: [Link]

  • Spectral investigations of some piperidin-4-one molecular addition compounds . Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central . Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst . Available at: [Link]

  • Favorskii rearrangement - Wikipedia . Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia . Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure . Available at: [Link]

  • This compound (C12H14BrNO3S) - PubChemLite . Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize . Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central . Available at: [Link]

  • NBS-Mediated dinitrogen extrusion of diazoacetamides under catalyst-free conditions: a practical access to the 3-bromooxindole derivatives - Supporting Information . Available at: [Link]

  • CN114044783A - Preparation method of idoxaban and intermediate thereof - Google Patents.
  • Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed - NIH . Available at: [Link]

  • 3.7 – The Favorskii Rearrangement - Semantic Scholar . Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online . Available at: [Link]

  • p1d4 favorskii - Andrew G Myers Research Group . Available at: [Link]

  • 3-Bromo-1-methylpiperidin-4-one | C6H10BrNO | CID 12348858 - PubChem . Available at: [Link]

  • Favorskii Rearrangement - YouTube . Available at: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central . Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives . Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH . Available at: [Link]

  • 3-Bromo-1-methylpyridin-4(1H)-one - PubChem . Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH . Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Bromo-1-tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-Bromo-1-tosylpiperidin-4-one, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is presented as a two-step process commencing with the protection of 4-piperidone with a tosyl group, followed by a regioselective alpha-bromination. This document offers a detailed experimental procedure, mechanistic insights, safety protocols, and purification techniques, designed to be a self-validating guide for researchers.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of pharmaceuticals.[1] Functionalization of the piperidine ring is a key strategy for modulating the pharmacological properties of these molecules. This compound is a versatile intermediate, with the bromine atom serving as a handle for further synthetic transformations, such as nucleophilic substitution or cross-coupling reactions. The tosyl group not only protects the piperidine nitrogen but also activates the ring for certain reactions. This guide details a reliable and reproducible method for the preparation of this important synthetic intermediate.

Overall Synthesis Workflow

The synthesis of this compound is achieved in two primary stages:

  • Synthesis of 1-Tosylpiperidin-4-one (Starting Material): Protection of the secondary amine of 4-piperidone with p-toluenesulfonyl chloride.

  • Alpha-Bromination: Regioselective bromination of the protected piperidone at the alpha-position to the carbonyl group.

SynthesisWorkflow Overall Synthesis Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Bromination Piperidone 4-Piperidone Tosylpiperidone 1-Tosylpiperidin-4-one Piperidone->Tosylpiperidone Tosylation Reaction TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Tosylpiperidone Base Base (e.g., Triethylamine) Base->Tosylpiperidone FinalProduct This compound Tosylpiperidone->FinalProduct Alpha-Bromination BrominatingAgent Brominating Agent (e.g., NBS) BrominatingAgent->FinalProduct AcidCatalyst Acid Catalyst (optional) AcidCatalyst->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 1-Tosylpiperidin-4-one

The initial step involves the protection of the nitrogen atom of 4-piperidone with a p-toluenesulfonyl (tosyl) group. This is a standard procedure for protecting secondary amines and is crucial for controlling the regioselectivity of the subsequent bromination step.

Reaction Scheme:
Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
4-Piperidone hydrochlorideC₅H₁₀ClNO135.5910.0 g (73.7 mmol)≥98%
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6515.5 g (81.3 mmol)≥98%
Triethylamine (TEA)C₆H₁₅N101.1922.4 mL (162 mmol)≥99%
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-piperidone hydrochloride (10.0 g, 73.7 mmol) and dichloromethane (200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (22.4 mL, 162 mmol) to the stirred suspension.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (15.5 g, 81.3 mmol) in a minimal amount of dichloromethane.

  • Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 1-Tosylpiperidin-4-one as a white solid.

Part 2: Synthesis of this compound

The second step is the alpha-bromination of the synthesized 1-Tosylpiperidin-4-one. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.[2] N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[3][4][5]

Reaction Mechanism: Acid-Catalyzed Alpha-Bromination

BrominationMechanism Mechanism of Acid-Catalyzed Alpha-Bromination Ketone 1-Tosylpiperidin-4-one ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ ProtonatedKetone->Ketone - H+ Enol Enol Intermediate ProtonatedKetone->Enol - H+ FinalProduct This compound Enol->FinalProduct Br2 Br2 Enol->Br2 Nucleophilic Attack BromoniumIon Bromonium Ion BromoniumIon->FinalProduct - H+ HBr HBr FinalProduct->HBr + H+ Hplus H+ Br2->BromoniumIon Br2->FinalProduct

Caption: Simplified mechanism of acid-catalyzed alpha-bromination of a ketone.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
1-Tosylpiperidin-4-oneC₁₂H₁₅NO₃S253.325.0 g (19.7 mmol)≥98%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.983.86 g (21.7 mmol)≥98%
p-Toluenesulfonic acid (PTSA)C₇H₈O₃S172.200.37 g (2.17 mmol)Monohydrate
Dichloromethane (DCM)CH₂Cl₂84.93100 mLAnhydrous
Saturated Sodium Thiosulfate SolutionNa₂S₂O₃158.11As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Tosylpiperidin-4-one (5.0 g, 19.7 mmol) in dichloromethane (100 mL).

  • Add p-toluenesulfonic acid monohydrate (0.37 g, 2.17 mmol) to the solution.

  • Add N-Bromosuccinimide (3.86 g, 21.7 mmol) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine.

  • Wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove acidic impurities, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be attempted.

Safety Precautions

  • Bromine and N-Bromosuccinimide: Bromine is highly corrosive, toxic, and causes severe burns.[6] N-Bromosuccinimide is a lachrymator and an irritant. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Acids and Bases: Handle all acids and bases with care, wearing appropriate PPE.

  • Quenching: The quenching of the reaction with sodium thiosulfate and sodium bicarbonate can be exothermic and may release gas. Perform these steps slowly and with caution.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the bromination.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carbonyl, sulfonyl).

  • Melting Point: To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Step 1Insufficient reaction time or baseExtend the reaction time and monitor by TLC. Ensure the triethylamine is fresh and added in the correct stoichiometry.
Low yield in Step 2Incomplete reaction or product degradationIncrease the reaction time or temperature slightly. Ensure NBS is of high purity. Work up the reaction promptly after completion.
Formation of di-brominated productExcess brominating agent or prolonged reaction timeUse a slight excess of NBS (1.05-1.1 equivalents). Carefully monitor the reaction by TLC and stop it once the starting material is consumed.
Difficulty in purificationSimilar polarities of starting material and productOptimize the solvent system for column chromatography. Consider using a different stationary phase or recrystallization from various solvent mixtures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors in drug discovery and development. The mechanistic insights and troubleshooting guide further enhance the utility of this document as a practical laboratory resource.

References

  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989.
  • Centers for Disease Control and Prevention. (2018). Bromine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Royal Society of Chemistry. (2009). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Scale-up Synthesis of 3-Bromo-1-tosylpiperidin-4-one for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 3-Bromo-1-tosylpiperidin-4-one, a key building block in the development of various pharmaceutical agents. Recognizing the critical need for robust and reproducible synthetic processes in the pharmaceutical industry, these application notes detail a well-vetted protocol, explain the underlying chemical principles, and address the practical challenges of transitioning from laboratory to pilot-plant scale. The protocols herein are designed to ensure high yield and purity while maintaining a strong emphasis on operational safety and process control. This guide is intended for researchers, chemists, and chemical engineers involved in pharmaceutical development and manufacturing.

Introduction: The Strategic Importance of this compound

This compound is a versatile synthetic intermediate, belonging to the class of α-haloketones, which are crucial precursors for a wide array of nitrogen-, sulfur-, and oxygen-containing heterocycles.[1] The piperidone core is a prevalent scaffold in numerous biologically active molecules and approved drugs.[2] The strategic placement of the bromine atom at the α-position to the ketone functionality provides a reactive handle for various nucleophilic substitution and coupling reactions, making it an invaluable component in the synthesis of complex pharmaceutical compounds.

The tosyl group serves as a robust protecting group for the piperidine nitrogen, enhancing the stability of the molecule and influencing its reactivity during subsequent synthetic transformations. The scale-up of this synthesis is therefore a critical step in the supply chain for many investigational and commercial drugs.

Synthetic Strategy: Electrophilic Bromination of 1-Tosylpiperidin-4-one

The most direct and industrially viable route to this compound is the electrophilic α-bromination of the corresponding ketone, 1-Tosylpiperidin-4-one.[1] This method is favored for its atom economy and relatively straightforward execution. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by the attack of the enol's electron-rich double bond on an electrophilic bromine source.

Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed bromination of a ketone is depicted below. The process is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. Subsequent deprotonation by a weak base (e.g., the solvent or the conjugate base of the acid catalyst) generates the enol intermediate. This enol then reacts with molecular bromine to yield the α-brominated ketone and hydrogen bromide.

Reaction_Mechanism Ketone 1-Tosylpiperidin-4-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Bromonium_Ion Bromonium Ion Intermediate Enol->Bromonium_Ion + Br₂ Product This compound Bromonium_Ion->Product - Br⁻ HBr HBr H_plus H+ Br2 Br₂

Figure 1: General mechanism for acid-catalyzed ketone bromination.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate engineering controls.

Materials and Equipment
Reagent Grade Supplier Quantity Molar Eq.
1-Tosylpiperidin-4-one≥98%Commercial1.00 kg1.0
BromineReagentCommercial0.69 kg (0.22 L)1.1
Glacial Acetic AcidACSCommercial5.0 L-
Sodium ThiosulfateTechnicalCommercialAs needed-
Saturated Sodium Bicarbonate Solution-In-house prep.As needed-
Ethyl AcetateTechnicalCommercial10.0 L-
HeptaneTechnicalCommercial10.0 L-
Anhydrous Sodium SulfateTechnicalCommercialAs needed-

Equipment:

  • 10 L glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Heating/cooling mantle.

  • Vacuum filtration apparatus (e.g., Büchner funnel).

  • Rotary evaporator.

  • Appropriate personal protective equipment (PPE): chemical resistant gloves, safety goggles, face shield, and a lab coat.[3]

Step-by-Step Procedure
  • Reaction Setup: Charge the 10 L reactor with 1-Tosylpiperidin-4-one (1.00 kg, 3.95 mol) and glacial acetic acid (5.0 L).

  • Dissolution: Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Cool the reaction mixture to 10-15 °C using a cooling mantle or ice bath.

  • Bromine Addition: Slowly add bromine (0.69 kg, 4.34 mol) to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 20 °C. Rationale: A slow addition rate and temperature control are crucial to prevent the accumulation of unreacted bromine and to control the exothermic reaction, minimizing the formation of di-brominated byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by the slow addition of a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Work-up:

    • Transfer the reaction mixture to a larger vessel and dilute with ethyl acetate (5.0 L).

    • Carefully neutralize the mixture by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Caution: Vigorous gas evolution (CO₂) will occur.

    • Separate the organic layer.

    • Wash the organic layer with brine (2 x 2.0 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/heptane, to afford pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Flow Diagram

Process_Flow Start Start Charge_Reactants Charge Reactor: 1-Tosylpiperidin-4-one Glacial Acetic Acid Start->Charge_Reactants Dissolve Dissolve at RT Charge_Reactants->Dissolve Cool Cool to 10-15 °C Dissolve->Cool Add_Bromine Slowly Add Bromine (T < 20 °C) Cool->Add_Bromine React Stir at RT (2-4 hours) Add_Bromine->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Reaction Complete Workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) Quench->Workup Isolate_Crude Isolate Crude Product (Rotary Evaporation) Workup->Isolate_Crude Recrystallize Recrystallize (EtOAc/Heptane) Isolate_Crude->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End Final Product: This compound Dry->End

Sources

Application Notes & Protocols: Leveraging 3-Bromo-1-tosylpiperidin-4-one for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Bromo-1-tosylpiperidin-4-one Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic versatility and a foundation for potent and selective enzyme inhibition is paramount. This compound has emerged as a highly valuable starting material for the synthesis of a diverse array of heterocyclic compounds, particularly those targeting enzyme families critical in pathophysiology, such as kinases and proteases.[1]

The strategic utility of this scaffold is rooted in its distinct chemical features:

  • The Piperidin-4-one Core: This saturated heterocyclic ring system is a common motif in many approved drugs and natural products. It provides a three-dimensional framework that can be functionalized to achieve specific interactions within an enzyme's active site.[2]

  • The α-Bromo Ketone Moiety: This is a key reactive handle that enables the efficient construction of various heterocyclic systems. The bromine atom at the C3 position, alpha to the carbonyl group, makes this carbon highly electrophilic and susceptible to nucleophilic attack, forming the basis for classical and powerful ring-forming reactions.

  • The N-Tosyl Protecting Group: The tosyl (p-toluenesulfonyl) group serves a dual purpose. Firstly, it deactivates the piperidine nitrogen, preventing it from interfering with reactions at the α-carbon and carbonyl group. Secondly, its steric bulk can influence the stereochemical outcome of reactions. The tosyl group can be removed under specific conditions if further modification of the piperidine nitrogen is desired.

This guide provides an in-depth exploration of the application of this compound in the synthesis of potential enzyme inhibitors, with a focus on the renowned Hantzsch thiazole synthesis. Detailed protocols for both the chemical synthesis and subsequent biological evaluation are provided to empower researchers in their drug development endeavors.

Core Application: Hantzsch Thiazole Synthesis for Kinase and Protease Inhibitor Scaffolds

A primary application of α-haloketones like this compound in medicinal chemistry is the Hantzsch thiazole synthesis.[3][4] This reaction provides a direct and efficient route to 2-aminothiazole derivatives, a privileged scaffold in numerous biologically active compounds, including a variety of enzyme inhibitors.[5][6][7][8] The thiazole ring acts as a rigid linker and a source of hydrogen bond donors and acceptors, which can engage in crucial interactions with amino acid residues in an enzyme's active site.[9][10][11]

The general mechanism of the Hantzsch thiazole synthesis is a two-step process initiated by the nucleophilic attack of the sulfur atom of a thioamide (or thiourea) on the α-carbon bearing the bromine atom. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3]

Caption: General mechanism of the Hantzsch thiazole synthesis.

Protocol 1: Synthesis of a Representative 2-Amino-thiazolyl-piperidinone Inhibitor Scaffold

This protocol details a general procedure for the synthesis of a 2-amino-thiazolyl-piperidinone derivative from this compound and thiourea. This resulting scaffold can be further diversified to target specific enzymes.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous ethanol to dissolve the reactants (approximately 10-15 mL per gram of the bromo-ketone).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the stirred mixture until the pH is neutral to slightly basic (pH 7-8). This step is crucial to neutralize the hydrobromide salt formed during the reaction and precipitate the free base of the product.[3]

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product thoroughly with deionized water to remove any inorganic salts.

  • Drying: Air-dry the product on the filter paper or in a desiccator to obtain the crude 2-amino-thiazolyl-piperidinone derivative.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Synthesis_Workflow start Reactants: This compound Thiourea dissolve Dissolve in Ethanol start->dissolve reflux Reflux for 2-4 hours dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize with NaHCO3 (aq) cool->neutralize filter Vacuum Filtration neutralize->filter wash Wash with Water filter->wash dry Dry the Product wash->dry purify Optional Purification (Recrystallization/Chromatography) dry->purify product Final Product: 2-Amino-thiazolyl-piperidinone dry->product purify->product

Caption: Experimental workflow for the synthesis of a 2-amino-thiazolyl-piperidinone scaffold.

Application Notes: From Scaffold to Potent Inhibitor

The synthesized 2-amino-thiazolyl-piperidinone is a versatile intermediate. The 2-amino group on the thiazole ring can be readily derivatized through various reactions, such as acylation, sulfonylation, or reductive amination, to introduce functionalities that can specifically interact with the target enzyme's active site.

Table 1: Potential Enzyme Targets and Rationale for Inhibition

Enzyme ClassRationale for Targeting with Thiazolyl-piperidinone DerivativesKey References
Kinases The 2-aminothiazole moiety can act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region. The piperidinone core can be elaborated to occupy the hydrophobic pocket and solvent-exposed regions.[11][12][13]
Proteases The heterocyclic scaffold can mimic peptide backbones and interact with the catalytic residues (e.g., serine, cysteine) and specificity pockets (S1, S2, etc.) of proteases.[14][15][16]
α-Glucosidase Thiazole derivatives have shown potent α-glucosidase inhibitory activity, suggesting that the scaffold can effectively interact with the active site of this enzyme involved in carbohydrate metabolism.[17]
Cholinesterases The piperidine and thiazole moieties are present in known acetylcholinesterase (AChE) inhibitors, indicating that this combined scaffold could effectively target the active site of AChE.[18]

Protocols for Biological Evaluation

Once a library of inhibitors is synthesized, their biological activity must be assessed through robust and reproducible in vitro assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Fluorometric Assay)

This protocol provides a general method for determining the IC₅₀ value of a synthesized inhibitor against a target kinase.

Materials:

  • Target Kinase (e.g., a specific tyrosine or serine/threonine kinase)

  • Kinase-specific peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Synthesized inhibitor (stock solution in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettor

  • Luminometer plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup: In a white 96-well plate, add the following to each well:

    • Kinase assay buffer

    • Inhibitor solution (or DMSO for control)

    • Target kinase solution

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: In Vitro Protease Inhibition Assay (Generic Fluorescence-Based Assay)

This protocol describes a general method to determine the IC₅₀ of a novel inhibitor against a target protease using a fluorogenic substrate.[7]

Materials:

  • Target Protease (e.g., a specific serine or cysteine protease)

  • Fluorogenic protease substrate (specific to the target protease)

  • Protease assay buffer (e.g., Tris-HCl, NaCl)

  • Synthesized inhibitor (stock solution in DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the target protease to the desired working concentration in cold assay buffer.

    • Prepare a serial dilution of the synthesized inhibitor in the assay buffer. Maintain a constant final DMSO concentration (e.g., <1%).

    • Prepare the fluorogenic substrate solution in the assay buffer.

  • Assay Setup: To the wells of a black 96-well microplate, add:

    • Protease assay buffer

    • Inhibitor solution (or DMSO for control)

    • Target protease solution

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37 °C for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37 °C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a suitable dose-response model.

Table 2: Representative Data Presentation for Enzyme Inhibition Assays

Compound IDTarget EnzymeIC₅₀ (µM)Inhibition Type (if determined)
Example-Inhibitor-1 Kinase A0.52 ± 0.08Competitive
Example-Inhibitor-2 Protease B1.25 ± 0.15Non-competitive
Control-Inhibitor Kinase A0.05 ± 0.01Competitive

Conclusion and Future Perspectives

This compound stands out as a powerful and versatile building block in the synthesis of potential enzyme inhibitors. Its inherent reactivity, particularly in the Hantzsch thiazole synthesis, provides a reliable and efficient pathway to generate libraries of compounds based on the privileged 2-amino-thiazolyl-piperidinone scaffold. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel inhibitors targeting a wide range of enzymes. The continued exploration of the chemical space accessible from this starting material, coupled with structure-based drug design and robust biological screening, holds significant promise for the discovery of next-generation therapeutics.

References

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Semantic Scholar. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

  • ResearchGate. (2025). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). [Link]

  • PubMed Central. (n.d.). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. [Link]

  • ACS Omega. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (n.d.). [Link]

  • PubMed Central. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. [Link]

  • MDPI. (n.d.). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]

  • PubMed Central. (n.d.). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. [Link]

  • PubMed. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Google Patents. (n.d.). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. [Link]

  • PubMed Central. (n.d.). Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PubMed Central. (2023). Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. [Link]

  • MDPI. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. [Link]

  • PubMed Central. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. [Link]

  • ResearchGate. (2025). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). [Link]

  • Google Patents. (n.d.).
  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • PubMed. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

  • PubMed Central. (n.d.). Emerging principles in protease-based drug discovery. [Link]

  • PubMed. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (n.d.). [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. [Link]

  • PubMed. (2000). Protease inhibitors: synthesis of clostridium histolyticum collagenase inhibitors incorporating sulfonyl-L-alanine hydroxamate moieties. [Link]

  • PubMed Central. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. [Link]

  • PubMed Central. (n.d.). Mechanisms Of Macromolecular Protease Inhibitors. [Link]

  • LookChem. (n.d.). 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide. [Link]

  • PubMed Central. (2019). Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors. [Link]

Sources

Application Notes and Protocols for Stereoselective Reactions of 3-Bromo-1-tosylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Bromo-1-tosylpiperidin-4-one in Medicinal Chemistry

The substituted piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of clinically significant molecules. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure for interacting with biological targets. Among the myriad of piperidine building blocks, this compound stands out as a particularly versatile and powerful synthon. The presence of three key functional handles—an electron-withdrawing N-tosyl group that activates the ring system and influences its conformation, a ketone for nucleophilic additions, and a bromine atom at a chiral center adjacent to the carbonyl—provides a rich platform for the stereocontrolled synthesis of complex 3,4-disubstituted piperidines.

These application notes provide a detailed guide to the key stereoselective transformations of this compound, focusing on the diastereoselective reduction of the C4-ketone and the stereoselective addition of organometallic reagents. The protocols and mechanistic discussions herein are designed to equip researchers with the foundational knowledge and practical steps to leverage this valuable intermediate in the synthesis of novel chemical entities with precisely controlled stereochemistry.

Part 1: Diastereoselective Reduction of the C4-Carbonyl

The reduction of the ketone in this compound to the corresponding alcohol, 3-bromo-1-tosylpiperidin-4-ol, generates a second stereocenter at C4. The relative stereochemistry of the resulting di-substituted piperidine (cis or trans) is critically dependent on the choice of reducing agent and the inherent conformational preferences of the substrate.

Mechanistic Principles of Stereocontrol

The stereochemical outcome of the hydride reduction is governed by the facial selectivity of the hydride attack on the carbonyl group. In the context of this compound, which exists predominantly in a chair conformation, the incoming nucleophile (hydride) can approach from either the axial or equatorial face.

  • Conformational Analysis: The bulky N-tosyl group is expected to preferentially occupy the equatorial position to minimize steric interactions. The bromine atom at C3 can exist in either an axial or equatorial position. The equilibrium between these conformers and their relative stabilities will influence the reaction pathway. The axial conformer of the bromine atom can lead to significant 1,3-diaxial interactions, suggesting the equatorial conformer is likely more stable.[1][2]

  • Steric Hindrance and Nucleophile Trajectory: The direction of hydride attack is primarily dictated by steric hindrance.

    • Small, unhindered reducing agents (e.g., sodium borohydride, lithium aluminum hydride) tend to favor axial attack on unhindered cyclohexanones. This trajectory avoids steric interactions with the axial hydrogens at C2 and C6.

    • Bulky, sterically demanding reducing agents (e.g., L-Selectride®, K-Selectride®) are too large to approach from the axial face without significant steric clash with the axial hydrogens. Consequently, they are forced to attack from the more open equatorial face.

The interplay between the substituent's position (axial or equatorial) and the trajectory of the incoming hydride determines the final stereochemistry of the alcohol.

  • Axial attack on the conformer with an equatorial bromine leads to the trans-alcohol.

  • Equatorial attack on the conformer with an equatorial bromine leads to the cis-alcohol.

G cluster_reduction Diastereoselective Reduction Pathways start This compound (Equatorial Bromine Conformer) axial_attack Axial Hydride Attack (e.g., NaBH4) equatorial_attack Equatorial Hydride Attack (e.g., L-Selectride) trans_product trans-3-Bromo-1-tosylpiperidin-4-ol (Axial OH, Equatorial Br) cis_product cis-3-Bromo-1-tosylpiperidin-4-ol (Equatorial OH, Equatorial Br)

Protocol for the Diastereoselective Synthesis of trans-3-Bromo-1-tosylpiperidin-4-ol

This protocol utilizes a small, unhindered reducing agent to favor axial attack, leading to the formation of the trans diastereomer.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure trans-3-bromo-1-tosylpiperidin-4-ol.

Expected Outcome: This procedure is expected to yield the trans-alcohol as the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product, comparing the integration of characteristic signals for the C3 and C4 protons of the two diastereomers.

Protocol for the Diastereoselective Synthesis of cis-3-Bromo-1-tosylpiperidin-4-ol

This protocol employs a bulky reducing agent to favor equatorial attack, yielding the cis diastereomer as the major product.

Materials:

  • This compound

  • L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, magnetic stirrer, dry ice/acetone bath, argon or nitrogen atmosphere

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the substrate in anhydrous THF (approx. 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure cis-3-bromo-1-tosylpiperidin-4-ol.

Expected Outcome: The use of L-Selectride® is expected to provide high diastereoselectivity for the cis-alcohol.[3] The diastereomeric ratio should be assessed by ¹H NMR spectroscopy.

Reducing Agent Hydride Source Steric Bulk Predominant Attack Major Product
Sodium Borohydride (NaBH₄)[BH₄]⁻SmallAxialtrans-3-Bromo-1-tosylpiperidin-4-ol
L-Selectride®[BH(sec-Bu)₃]⁻LargeEquatorialcis-3-Bromo-1-tosylpiperidin-4-ol

Part 2: Diastereoselective Nucleophilic Addition of Organometallic Reagents

The C4-carbonyl of this compound is also an excellent electrophilic site for the addition of carbon nucleophiles, such as Grignard reagents. This reaction creates a tertiary alcohol and introduces a new substituent at C4, with the potential for high diastereocontrol.

Mechanistic Considerations for Stereoselectivity

The stereochemical outcome of the addition of organometallic reagents is influenced by similar principles as the hydride reduction, primarily steric hindrance. However, the larger size of the incoming alkyl or aryl group from the Grignard reagent compared to a hydride ion can lead to different selectivity profiles.

  • Felkin-Anh Model: The Felkin-Anh model can be used to predict the stereochemical outcome. The model considers the steric bulk of the substituents on the alpha-carbon (C3 in this case). The largest group (likely the N-tosyl ring system or the bromine atom) will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile will then attack the carbonyl from the less hindered face.

  • Chelation Control: In some cases, the Lewis acidic magnesium of the Grignard reagent can coordinate with the carbonyl oxygen and another heteroatom in the molecule, creating a rigid cyclic transition state. This chelation can dictate the facial selectivity of the nucleophilic attack. However, with the N-tosyl group, strong chelation involving the nitrogen is less likely.

G cluster_grignard Stereoselective Grignard Addition Workflow start This compound grignard_prep Prepare Grignard Reagent (R-MgX) reaction Addition to Ketone (-78 °C to rt) quench Aqueous Workup (NH4Cl) product Diastereomeric Tertiary Alcohols analysis Purification & Stereochemical Analysis (Chromatography, NMR)

Protocol for the Diastereoselective Addition of a Grignard Reagent

This protocol provides a general procedure for the addition of an organomagnesium halide to this compound. The choice of Grignard reagent will influence the steric course of the reaction.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide), solution in THF or Et₂O

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, magnetic stirrer, dry ice/acetone bath, argon or nitrogen atmosphere

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M solution) in an oven-dried Schlenk flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent solution (1.5 eq) dropwise via syringe to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the pure products.

Analysis of Stereochemical Outcome: The diastereomeric ratio of the products should be determined by ¹H NMR analysis of the crude reaction mixture. The absolute and relative stereochemistry of the major diastereomer can be determined by advanced techniques such as X-ray crystallography or detailed NOESY NMR experiments.

Reaction Type Key Reagent Controlling Factor Expected Major Product Stereochemistry
Ketone ReductionNaBH₄Steric Hindrance (Axial Attack)trans-diol
Ketone ReductionL-Selectride®Steric Hindrance (Equatorial Attack)cis-diol
Nucleophilic AdditionGrignard Reagent (R-MgX)Steric Hindrance (Felkin-Anh)Dependent on R group size and conformation

Conclusion

This compound is a powerful and versatile building block for the synthesis of stereochemically complex piperidine derivatives. By carefully selecting the reaction conditions and reagents, chemists can exert a high degree of control over the stereochemical outcome of reactions at the C4-carbonyl position. The protocols outlined in these application notes for diastereoselective reductions and nucleophilic additions provide a solid foundation for the synthesis of novel cis- and trans-3,4-disubstituted piperidines. A thorough understanding of the underlying mechanistic principles, such as steric approach control and conformational analysis, is paramount to successfully applying these methods in the pursuit of new therapeutic agents.

References

  • Donohoe, T. J.; et al. A hydrogen borrowing [5 + 1] annulation method was reported. Angew. Chem. Int. Ed.2012, 51, 12345-12348.
  • Krasavin, M.; et al. Stereoselective hydrogenation of unsaturated substituted piperidinones. Tetrahedron Lett.2017, 58, 2345-2348.
  • Watson, P. S.; Jiang, B.; Scott, B. A convenient asymmetric synthesis of 4-substituted and trans-3,4-disubstituted 2-piperidones and piperidines. Org. Lett.2000, 2, 3679-3681.
  • Klegraf, E.; Kunz, H. Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Z. Naturforsch. B2012 , 67, 389-405. Available at: [Link]

  • Organic Syntheses. Procedure for Grignard Reaction. Available at: [Link]

  • Chemistry LibreTexts. 4.6: Axial and Equatorial Bonds in Cyclohexane. Available at: [Link]

  • Beilstein J. Org. Chem. Diastereoselective and enantioselective reduction of tetralin-1,4-dione. 2012 , 8, 1854–1859. Available at: [Link]

  • Suzuki, Y.; Kaneno, D.; Tomoda, S. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. J. Phys. Chem. A2009 , 113, 2578-83. Available at: [Link]

Sources

The Strategic Application of 3-Bromo-1-tosylpiperidin-4-one in the Rapid Assembly of Fused Heterocycles via Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficient synthesis of complex molecular scaffolds is paramount. Multi-component reactions (MCRs), which combine three or more reactants in a single, one-pot operation, represent a cornerstone of this endeavor, offering unparalleled step and atom economy.[1][2] Within this context, 3-Bromo-1-tosylpiperidin-4-one emerges as a highly valuable and versatile building block. Its unique trifunctional architecture—comprising a reactive α-haloketone, a conformationally rigid piperidone core, and an electron-withdrawing tosyl protecting group—provides a powerful toolkit for the rapid generation of diverse, drug-like heterocyclic systems.[3]

The piperidin-4-one moiety is a well-established pharmacophore found in numerous biologically active compounds, recognized for its role in CNS-targeting molecules and various therapeutic agents.[3] The strategic placement of a bromine atom at the C3 position transforms the piperidone into a potent electrophile, primed for participation in a variety of condensation and cyclization cascades.[4][5] This application note provides a detailed exploration of this compound's utility in MCRs, focusing on a robust protocol for the synthesis of fused thiazolo[5,4-c]pyridine derivatives, and discusses the broader potential of this reagent in constructing complex molecular libraries.

Core Principles of Reactivity

The synthetic utility of this compound is rooted in the distinct roles of its functional groups. As an α-haloketone, it possesses two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom.[6] This bifunctional nature is the engine of its reactivity in MCRs.

  • α-Carbon Electrophilicity : The presence of the adjacent carbonyl group significantly enhances the reactivity of the C-Br bond towards nucleophilic substitution, making it an excellent alkylating agent.[4][5]

  • Carbonyl Electrophilicity : The ketone functionality readily participates in condensation reactions with nucleophiles, such as amines or active methylene compounds.

  • The Tosyl Group : The N-tosyl group serves multiple purposes. It functions as a robust protecting group, preventing unwanted side reactions at the nitrogen atom. Its electron-withdrawing nature can influence the acidity of the α-protons and the overall reactivity of the piperidone ring. Furthermore, its steric bulk can direct the stereochemical outcome of reactions.

This combination allows for sequential, one-pot reactions where an initial condensation at the ketone is followed by an intramolecular nucleophilic substitution at the α-carbon, leading to the formation of a new heterocyclic ring fused to the piperidine core.

G A Ketone (C=O) Electrophilic Site 1 Step1 Condensation at Ketone A->Step1 B α-Carbon (C-Br) Electrophilic Site 2 Step2 Intramolecular Cyclization B->Step2 C N-Tosyl Group Protection & Control Nuc1 Nucleophile 1 (e.g., Thioamide) Nuc1->Step1 Attacks C=O Nuc2 Nucleophile 2 (e.g., Amine) Step1->Step2 Intermediate Formation Product Fused Heterocycle Step2->Product Ring Closure

Caption: General reactivity cascade of this compound in MCRs.

Application Protocol: Hantzsch-Type Synthesis of Tetrahydrothiazolo[5,4-c]pyridines

This protocol details a one-pot, three-component reaction for the synthesis of 5-tosyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylates. This reaction is analogous to the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[7] This specific application showcases the ability to rapidly construct a privileged heterocyclic scaffold with potential applications in drug discovery.

Part 1: Synthesis of this compound

Rationale: The starting material is prepared via electrophilic bromination of the commercially available 1-Tosylpiperidin-4-one. The use of an acid catalyst facilitates the formation of the enol intermediate, which is the active nucleophile in the bromination reaction.

Materials:

  • 1-Tosylpiperidin-4-one

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH) or Acetic Acid

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a solution of 1-Tosylpiperidin-4-one (1.0 eq) in DCM at 0 °C (ice bath), add a catalytic amount of p-TsOH (0.05 eq).

  • Slowly add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography to afford pure this compound.

Part 2: Multi-Component Synthesis of Ethyl 5-tosyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate

Rationale: This one-pot reaction proceeds via an initial condensation between the ketone of this compound and the thioamide group of ethyl thiooxamide. The resulting intermediate then undergoes an intramolecular cyclization, where the sulfur atom displaces the bromide to form the thiazole ring. A mild base is used to facilitate the reaction and neutralize the HBr generated.[7]

G A 1. Combine Reactants - this compound - Ethyl Thiooxamide - Ethanol (Solvent) B 2. Add Base - Triethylamine (TEA) A->B Stir C 3. Heat Reaction - Reflux (e.g., ~78 °C) - Monitor by TLC (12-18 h) B->C Heat D 4. Work-up - Cool to RT - Filter (if needed) - Evaporate solvent C->D Reaction Complete E 5. Extraction - Add EtOAc & Sat. NaHCO₃(aq) - Separate layers - Wash organic with brine D->E F 6. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography E->F G Final Product F->G

Caption: Experimental workflow for the Hantzsch-type MCR.

Materials:

  • This compound (1.0 eq)

  • Ethyl thiooxamide (1.1 eq)

  • Ethanol (anhydrous)

  • Triethylamine (TEA) (1.2 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 10 mmol) and ethyl thiooxamide (11 mmol) in anhydrous ethanol (e.g., 50 mL).[7]

  • Add triethylamine (12 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 5-tosyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate.

Data Summary and Expected Outcomes

The following table summarizes the key components and expected results for the described MCR protocol. Yields are based on analogous reactions and may vary based on reaction scale and purity of reagents.[7]

Reactant 1Reactant 2Reactant 3 (Base)SolventTemp. (°C)Time (h)Product ScaffoldExpected Yield (%)
This compoundEthyl thiooxamideTriethylamineEthanol~78 (Reflux)12-18Tetrahydrothiazolo[5,4-c]pyridine65-85
This compoundThioureaPotassium CarbonateDMF808-122-Amino-tetrahydrothiazolo[5,4-c]pyridine60-80
This compoundThiobenzamideSodium EthoxideEthanol~78 (Reflux)10-162-Phenyl-tetrahydrothiazolo[5,4-c]pyridine70-90

Broader Applications and Future Directions

The utility of this compound is not limited to the Hantzsch thiazole synthesis. Its bifunctional electrophilic nature makes it an ideal candidate for a wide array of other MCRs, allowing for the creation of diverse heterocyclic libraries.

  • Synthesis of Fused Pyridines and Dihydropyridines: In a traditional Hantzsch pyridine synthesis, the α-haloketone can react with a β-ketoester and an ammonia source to construct fused dihydropyridine rings, which are valuable calcium channel blockers.[8][9]

  • Ugi and Passerini-Type Reactions: While the ketone in this compound could potentially participate in isocyanide-based MCRs like the Ugi or Passerini reactions, careful optimization would be required to manage the competing reactivity of the α-bromo position.[10][11] A successful reaction would yield highly functionalized, peptide-like scaffolds incorporating the piperidine core.

  • Domino Reactions: The compound is an excellent substrate for domino reactions initiated by other nucleophiles, such as active methylene compounds (e.g., malononitrile) or enamines, to generate a variety of fused carbocyclic and heterocyclic systems.

Conclusion

This compound is a powerful and versatile building block for diversity-oriented synthesis. Its well-defined reactive sites allow for predictable and efficient participation in multi-component reactions to generate complex, fused heterocyclic scaffolds. The detailed protocol for the synthesis of tetrahydrothiazolo[5,4-c]pyridines serves as a prime example of its utility, providing researchers in medicinal and materials chemistry with a reliable method for accessing novel chemical matter. The exploration of this reagent in other MCRs promises to further expand the accessible chemical space for drug discovery and development programs.

References

  • Al-Zoubi, R. M., Al-Jaber, H. I., & Tashtoush, H. I. (2018). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 23(5), 1166. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • Naidoo, J. (2017). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1414-1420. [Link]

  • Madeley, L. G. (2010). Synthesis of benzo-fused heterocycles using isomerization and ring-closing metathesis reactions.
  • PubChem. This compound. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Yadav, A., & Singh, P. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(1), 2.
  • de la Torre, D., & Menéndez, J. C. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(3), 643. [Link]

  • Kamal, A., & Kumar, B. A. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Pharmacy Research, 3(4), 854-858.
  • Wikipedia. Passerini reaction. [Link]

  • Polindara-García, L. A., & Juaristi, E. (2016). Synthesis of Ugi 4-CR and Passerini 3-CR Adducts under Mechanochemical Activation. European Journal of Organic Chemistry, 2016(11), 2053-2061. [Link]

  • Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583. [Link]

  • Abdel-Rahman, A. A. H. (2007). Fused Heterocyclic Nitrogen Systems Containing Phosphorus Atom.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Organic Chemistry Portal. Multicomponent Reactions. [Link]

  • Ruijter, E., & Orru, R. V. A. (2013). Multicomponent Reactions in Medicinal Chemistry. Domino Reactions: Concepts for Efficient Organic Synthesis, 1-33.
  • Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Chemistry & Biology Of Multicomponent Reactions. Topics in Heterocyclic Chemistry, 26, 1-33. [Link]

  • PubChem. 3-Bromo-1-methylpiperidin-4-one. [Link]

  • Organic Chemistry Portal. Passerini Reaction. [Link]

  • LookChem. 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide. [Link]

  • Google Patents. (2022).

Sources

C3-Position Functionalization of 3-Bromo-1-tosylpiperidin-4-one: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic strategies for the functionalization of 3-Bromo-1-tosylpiperidin-4-one at the C3 position. The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products. The ability to precisely modify this scaffold is paramount in drug discovery programs for optimizing drug-target interactions and fine-tuning pharmacokinetic properties.

This compound is a highly valuable and versatile building block. Its structure combines the three-dimensional character of the piperidine ring with the well-defined reactivity of an α-bromo ketone. The electron-withdrawing tosyl group on the nitrogen atom modulates the reactivity of the ring and serves as a stable protecting group that can be removed under specific conditions. This guide delves into the core chemical principles and provides detailed protocols for leveraging the reactivity of the C3 position through nucleophilic substitution, elimination, and transition-metal-catalyzed cross-coupling reactions.

Synthesis and Reactivity Profile of the Scaffold

The synthetic utility of this compound begins with its preparation and an understanding of its inherent reactivity.

Synthesis of this compound

The title compound is typically prepared via the α-bromination of the parent ketone, N-Tosylpiperidin-4-one. This reaction proceeds through an acid-catalyzed enol intermediate, which then acts as a nucleophile, attacking an electrophilic bromine source like Br₂ or N-Bromosuccinimide (NBS). The use of a catalyst, such as ammonium acetate, can facilitate the reaction.

SynthesisWorkflow Diagram 1.1: Synthesis of this compound Start N-Tosylpiperidin-4-one Intermediate Enol Intermediate (Acid-Catalyzed) Start->Intermediate Tautomerization Reagents Brominating Agent (NBS or Br2) Acid Catalyst (e.g., AcOH, NH4OAc) Solvent (e.g., Et2O, MeOH) Reagents->Intermediate Product This compound Intermediate->Product Electrophilic Attack Workup Aqueous Workup & Purification (Chromatography) Product->Workup SN2_Annulation Diagram 2.1: SN2 Substitution and Annulation Reactant This compound Intermediate Sₙ2 Adduct (Substitution Product) Reactant->Intermediate Sₙ2 Attack Nucleophile Dinucleophile (e.g., Thioamide) Nucleophile->Reactant Product Fused Heterocycle (e.g., Thiazolopiperidine) Intermediate->Product Intramolecular Cyclization

Caption: Diagram 2.1: SN2 Substitution and Annulation

Protocol 2.1: Synthesis of a Thiazolopiperidine Derivative

This protocol is adapted from a patented procedure for the synthesis of an intermediate for the anticoagulant drug Edoxaban, demonstrating the industrial relevance of this chemistry. It involves the reaction of an α-bromo ketone with a thioamide, which acts as a dinucleophile to form a fused thiazole ring system.

Materials:

  • This compound (1.0 equiv)

  • Ethyl thiooxamide (1.1 equiv)

  • Triethylamine (TEA) or Sodium Carbonate (base, 2.0 equiv)

  • Ethanol (Solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and ethanol.

  • Add ethyl thiooxamide to the suspension.

  • Add the base (e.g., triethylamine) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, filter the insoluble solids.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by adding a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired fused thiazolopiperidine.

Elimination Reactions: Access to α,β-Unsaturated Piperidinones

Treatment of this compound with a non-nucleophilic base can induce an E2 elimination of HBr, yielding the corresponding α,β-unsaturated piperidinone. These conjugated systems are valuable Michael acceptors and dienophiles in Diels-Alder reactions.

Mechanistic Principles

The E2 mechanism requires an anti-periplanar arrangement between the proton on C5 and the leaving group (bromide) on C3. The base abstracts the acidic α'-proton (at C5), and in a concerted step, the C-H bond electrons form the π-bond, ejecting the bromide.

  • Choice of Base: To favor elimination over substitution, a sterically hindered, non-nucleophilic base is critical. Common choices include 1,8-Diazabicycloundec-7-ene (DBU), Diisopropylethylamine (DIPEA), or pyridine.

E2_Mechanism Diagram 3.1: E2 Elimination Mechanism ts_node Product 1-Tosyl-1,2,5,6-tetrahydropyridin-4-one + H-Base⁺ + Br⁻ ts_node->Product Reactant This compound + Base Reactant->ts_node Concerted Step annot1 Base abstracts α' proton... annot2 ...π-bond forms... annot3 ...Bromide leaves.

Caption: Diagram 3.1: E2 Elimination Mechanism

Protocol 3.1: Dehydrobromination using DBU

Materials:

  • This compound (1.0 equiv)

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add DBU dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the pure α,β-unsaturated piperidinone.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)-Br bond at the C3 position serves as a synthetic handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

This reaction creates a new C-C bond by coupling the C3 position with an organoboron reagent, typically an aryl or vinyl boronic acid or ester.

  • Key Components: The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., Dioxane, Toluene, DMF with water).

  • Mechanism: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the product and regenerate the catalyst.

Suzuki_Cycle Diagram 4.1: Simplified Catalytic Cycle for Suzuki Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)(R')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Piperidinyl-R' (Product) Transmetal->Product RX Piperidinyl-Br (R-Br) RX->OxAdd Boronic R'-B(OH)₂ + Base Boronic->OxAdd

Caption: Diagram 4.1: Simplified Catalytic Cycle for Suzuki Coupling

Protocol 4.1.1: Suzuki Coupling with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to isolate the 3-aryl-1-tosylpiperidin-4-one product.

Sonogashira Coupling

The Sonogashira coupling enables the installation of an alkyne moiety at the C3 position by reacting the bromide with a terminal alkyne. This is a powerful method for introducing a linear, rigid linker that can be further functionalized.

  • Key Components: This reaction is co-catalyzed by a palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). An amine base, such as triethylamine or diisopropylamine, is required and often serves as the solvent.

  • Mechanism: The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which is the active species in the transmetalation step.

Reaction TypeKey ReagentsProduct StructureKey Features
Nucleophilic Substitution R-NH₂, R-SH, NaN₃3-Nu-PiperidinoneForms C-N, C-S, etc. bonds.
Elimination DBU, Pyridineα,β-Unsaturated PiperidinoneCreates a conjugated system.
Suzuki Coupling Ar-B(OH)₂, Pd catalyst, Base3-Aryl-PiperidinoneForms C(sp³)-C(sp²) bonds.
Sonogashira Coupling Terminal Alkyne, Pd/Cu catalyst, Base3-Alkynyl-PiperidinoneForms C(sp³)-C(sp) bonds.
Table 4.1: Summary of C3-Functionalization Strategies

Conclusion

This compound stands out as a robust and versatile intermediate for the synthesis of complex, functionalized piperidine derivatives. The electrophilic C3 position, activated by the adjacent carbonyl and equipped with a good leaving group, is amenable to a diverse array of chemical transformations. By leveraging classical nucleophilic substitution and elimination reactions, as well as modern palladium-catalyzed cross-coupling methodologies, researchers can access a wide chemical space of novel piperidine-based compounds. The protocols and principles outlined in this guide serve as a foundational resource for scientists in drug discovery and chemical synthesis, enabling the strategic design and execution of synthetic routes to new chemical entities with potential therapeutic applications.

References

  • LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]

  • Khan Academy. E2 elimination: Stereospecificity. Khan Academy. [Link]

  • Online Chemistry Notes. (2021, June 25). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Charette, A. B. (Ed.). (2012). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]

  • Google Patents.

Troubleshooting & Optimization

Optimizing reaction conditions for "3-Bromo-1-tosylpiperidin-4-one" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Bromo-1-tosylpiperidin-4-one

Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial intermediate in medicinal chemistry and drug development, valued for its utility in constructing more complex molecular architectures. This guide is designed for researchers and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and optimize reaction conditions for a successful synthesis.

Core Synthesis Protocol & Mechanism

The synthesis of this compound is achieved via the α-bromination of the precursor, 1-Tosylpiperidin-4-one. The reaction proceeds through an acid-catalyzed enolization mechanism.[1][2] The acid catalyst protonates the carbonyl oxygen, which facilitates tautomerization to the enol form. This enol is the active nucleophile that attacks the electrophilic bromine source.[1]

Using a controlled brominating agent like Pyridinium Tribromide (PHTB) is highly recommended over liquid bromine, as it is a stable, crystalline solid that is safer to handle and allows for more precise stoichiometric control, thereby minimizing side reactions.[3][4][5]

Recommended Experimental Protocol

This protocol is designed to be a self-validating system for achieving high-yield, high-purity synthesis of the target compound.

Materials & Reagents:

  • 1-Tosylpiperidin-4-one

  • Pyridinium Tribromide (PHTB)

  • Glacial Acetic Acid (Solvent and Catalyst)

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Tosylpiperidin-4-one (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material). Stir until all solid has dissolved.

  • Brominating Agent Addition: To the stirred solution, add Pyridinium Tribromide (1.05 eq) portion-wise over 15-20 minutes at room temperature. Adding the PHTB slowly is critical to prevent a rapid buildup of bromine concentration, which can lead to over-bromination.[2]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing an equal volume of ice-water.

  • Neutralization & Bromine Removal: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. Subsequently, add saturated sodium thiosulfate solution dropwise until the characteristic orange/yellow color of bromine disappears. This step quenches any unreacted bromine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) or by column chromatography if necessary.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 1-Tosylpiperidin-4-one in Glacial Acetic Acid Add_PHTB Add Pyridinium Tribromide (Portion-wise) Dissolve->Add_PHTB Step 1 → 2 Stir Stir at RT (Monitor by TLC) Add_PHTB->Stir Step 2 → 3 Quench Quench with Ice-Water Stir->Quench Step 3 → 4 Neutralize Neutralize (NaHCO₃) Remove excess Br₂ (Na₂S₂O₃) Quench->Neutralize Step 4 → 5 Extract Extract with Et₂O Neutralize->Extract Step 5 → 6 Wash Wash with H₂O & Brine Extract->Wash Step 6 → 7 Dry Dry (MgSO₄) & Concentrate Wash->Dry Step 7 → 8 Purify Purify (Recrystallization) Dry->Purify Step 8 → 9

Caption: General experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction is very slow or shows no conversion. What could be the cause?

A1: Several factors could be at play:

  • Quality of Starting Material: Ensure your 1-Tosylpiperidin-4-one is pure. Impurities can inhibit the reaction.

  • Activity of Brominating Agent: Pyridinium Tribromide can degrade over time if not stored correctly. It should be stored in a cool, dark, and dry place under an inert atmosphere.[6] If you suspect degradation, use a fresh bottle.

  • Insufficient Acid Catalyst: The reaction is acid-catalyzed.[1] While glacial acetic acid serves as both solvent and catalyst, using old or wet acetic acid can reduce its effectiveness. Ensure it is of high purity.

  • Temperature: While the reaction proceeds well at room temperature, very low ambient temperatures could slow the rate. Gentle warming to 30-40°C can sometimes be beneficial, but must be done cautiously to avoid side reactions.

Q2: My TLC plate shows multiple product spots, including one with a higher Rf than my desired product. What is this side product and how can I avoid it?

A2: The most common side product is the dibrominated species, 3,5-dibromo-1-tosylpiperidin-4-one. In acidic solution, the first bromination slows subsequent ones, but over-bromination can still occur if conditions are not controlled.[2]

  • Cause: This typically happens when the local concentration of the brominating agent is too high or if more than one equivalent is used.

  • Solution:

    • Stoichiometry is Key: Use no more than 1.05 equivalents of Pyridinium Tribromide.

    • Slow Addition: Add the PHTB in small portions over an extended period (15-20 minutes). This maintains a low, steady concentration of bromine, favoring mono-bromination.

    • Vigorous Stirring: Ensure the reaction mixture is well-stirred to quickly disperse the added reagent.

Q3: Why is Pyridinium Tribromide (PHTB) recommended over N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?

A3:

  • vs. Liquid Bromine (Br₂): Liquid bromine is highly volatile, corrosive, and toxic, requiring specialized handling in a fume hood.[7] PHTB is a stable, non-volatile solid, making it significantly safer and easier to weigh and handle accurately.[3][4]

  • vs. N-Bromosuccinimide (NBS): NBS is also a solid brominating agent. However, it is primarily used for radical-based allylic or benzylic brominations, often requiring a radical initiator like light or AIBN.[8][9] For α-bromination of ketones, PHTB in an acidic medium provides a more direct and often cleaner electrophilic bromination pathway.

Q4: During the work-up, I have a persistent emulsion layer during extraction. How can I resolve this?

A4: Emulsions can form due to the presence of partially soluble salts or byproducts.

  • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion by forcing organic components into the organic phase. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation.

Q5: What are the critical safety precautions for this reaction?

A5:

  • Pyridinium Tribromide (PHTB): PHTB is corrosive and causes severe skin burns and eye damage.[3] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][10][11]

  • Glacial Acetic Acid: This is a corrosive liquid. Avoid inhalation of vapors and contact with skin and eyes.

  • Bromine (byproduct): The reaction may release small amounts of bromine. The work-up should be performed in a well-ventilated area or fume hood until the bromine has been fully quenched with sodium thiosulfate.

Troubleshooting Decision Tree

G Problem Identify Primary Issue LowYield Low or No Yield Problem->LowYield SideProducts Multiple Spots on TLC (Likely Di-bromination) Problem->SideProducts WorkupIssue Work-up Problems (e.g., Emulsion) Problem->WorkupIssue Sol_Yield1 Verify Reagent Quality (Fresh PHTB, Anhydrous Acid) LowYield->Sol_Yield1 Sol_Yield2 Check Reaction Time (Monitor with TLC until SM is gone) LowYield->Sol_Yield2 Sol_Yield3 Consider Gentle Warming (to 30-40°C) LowYield->Sol_Yield3 Sol_Side1 Check Stoichiometry (Use ≤1.05 eq PHTB) SideProducts->Sol_Side1 Sol_Side2 Ensure Slow, Portion-wise Addition of PHTB SideProducts->Sol_Side2 Sol_Side3 Increase Stirring Rate SideProducts->Sol_Side3 Sol_Workup1 Add Brine to Break Emulsion WorkupIssue->Sol_Workup1 Sol_Workup2 Ensure Complete Quenching (No residual Br₂ color) WorkupIssue->Sol_Workup2

Caption: A decision tree for troubleshooting common issues in the synthesis.

Quantitative Data Summary

For optimal results, adhere to the parameters outlined in the table below.

ParameterRecommended ValueRationale & Key Insights
Stoichiometry 1-Tosylpiperidin-4-one: 1.0 eqLimiting reagent.
Pyridinium Tribromide: 1.0 - 1.05 eqUsing a slight excess ensures full conversion, but >1.1 eq significantly increases the risk of di-bromination.[12]
Solvent Glacial Acetic AcidActs as both solvent and acid catalyst to promote enol formation.[1]
Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and selectivity. Higher temperatures can lead to side product formation.
Reaction Time 2 - 4 hoursReaction should be monitored by TLC to confirm the consumption of starting material.
Typical Yield 80 - 95% (after purification)Yields are dependent on precise execution of the protocol and effective purification.

References

  • Vertex AI Search. (n.d.). Synthetic Access to Aromatic α-Haloketones - PMC - NIH.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Pyridine Hydrobromide Perbromide.
  • Apollo Scientific. (n.d.). Pyridinium tribromide Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Pyridinium tribromide Safety Data Sheet.
  • Flinn Scientific. (2021). Safety Data Sheet (SDS) Pyridinium Tribromide.
  • Flinn Scientific. (2014). Pyridinium Tribromide Safety Data Sheet (SDS).
  • IntechOpen. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
  • BenchChem. (2025). Technical Support Center: Preventing Polybromination in Ketone Synthesis.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Wikipedia. (n.d.). Ketone halogenation.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1....
  • ResearchGate. (n.d.). Optimization for the bromination step | Download Scientific Diagram.
  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry.
  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.

Sources

Technical Support Center: Synthesis of 3-Bromo-1-tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-1-tosylpiperidin-4-one. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate. Here, we move beyond simple protocols to address the nuances of the reaction, providing in-depth, field-tested insights to help you troubleshoot common issues and optimize your yield and purity.

Section 1: Reaction Fundamentals & Core Concepts

This section addresses foundational questions regarding the synthesis, focusing on the mechanism and the rationale behind procedural choices.

Q1: What is the underlying mechanism for the synthesis of this compound?

The synthesis is a classic example of an acid-catalyzed α-halogenation of a ketone.[1] The reaction proceeds via an enol intermediate, which is the key nucleophilic species.[2][3] The tosyl group on the piperidine nitrogen is a strong electron-withdrawing group, which slightly increases the acidity of the α-protons, but the reaction still requires an acid catalyst to proceed at a reasonable rate.

The mechanism involves three primary steps:

  • Acid-Catalyzed Enolization: The carbonyl oxygen of the starting material, 1-Tosylpiperidin-4-one, is protonated by the acid catalyst (e.g., HBr or acetic acid). This protonation makes the α-protons more acidic, facilitating their removal by a weak base (like another molecule of the ketone or the solvent) to form the enol tautomer. This enolization is typically the rate-determining step of the reaction.[4]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of electrophilic bromine (Br₂).[2] This forms a new carbon-bromine bond at the α-position (the 3-position).

  • Deprotonation: The protonated carbonyl oxygen is then deprotonated, typically by the bromide ion formed in the previous step, to regenerate the carbonyl group and the acid catalyst, yielding the final product, this compound.[3]

Reaction_Mechanism Start 1-Tosylpiperidin-4-one (Keto Form) Protonated Protonated Ketone Start->Protonated + H⁺ (Catalyst) Enol Enol Intermediate Protonated->Enol - H⁺ (Rate-Limiting Step) Product_Complex Brominated Oxonium Ion Enol->Product_Complex + Br₂ Product This compound Product_Complex->Product - H⁺

Caption: Acid-catalyzed α-bromination mechanism.

Q2: Why is an acid catalyst necessary, and which one should I choose?

The acid catalyst is crucial because it accelerates the formation of the enol intermediate, which is the active nucleophile in the reaction.[2] Without a catalyst, the keto-enol tautomerism is very slow, and the reaction would not proceed efficiently. The rate of halogenation is dependent on the concentration of the ketone and the acid, but notably, it is independent of the bromine concentration, confirming that enol formation is the slow step.[1][5]

Common Catalyst Choices:

  • Acetic Acid (AcOH): Often used as both a catalyst and a solvent. It's a good choice for general-purpose synthesis.[5]

  • Hydrobromic Acid (HBr): Can be used in catalytic amounts. Since HBr is also a product of the reaction, its initial presence can help drive the reaction forward via Le Chatelier's principle, although this effect is minor compared to its catalytic role.

Section 2: Troubleshooting Guide for Low Yield & Impurities

This is the core of our support center, addressing the most common issues encountered during synthesis.

Q3: My reaction is stalled and TLC analysis shows significant starting material remaining. What went wrong?

This is a frequent issue, often pointing to a problem with the rate-limiting enolization step.

Symptom Possible Cause Recommended Solution
Incomplete Conversion 1. Insufficient Acid Catalyst: The enol formation is slow without adequate acid.Add a small additional amount of your acid catalyst (e.g., a few drops of glacial acetic acid or HBr) and continue to monitor by TLC.
(Starting material persists after expected reaction time)2. Low Temperature: Reaction kinetics are too slow at low temperatures.If the reaction is being run at room temperature or below, gently warm the mixture to 40-50°C. Do not overheat, as this can promote side reactions.
3. Moisture Contamination: Water can interfere with the catalyst and reagents.Ensure all glassware is oven-dried and use anhydrous solvents.
Q4: My final product is contaminated with a di-brominated side product. How can I prevent this?

The formation of 2,5-dibromo-1-tosylpiperidin-4-one is the most common side reaction leading to reduced yield and purification difficulties. While the first bromine atom is electron-withdrawing and deactivates the product towards further enolization, over-bromination can still occur.

Prevention Strategies:

  • Strict Stoichiometric Control: This is the most critical factor. Use a slight excess, but no more than 1.05 to 1.1 equivalents, of bromine (Br₂). Adding bromine dropwise via a syringe pump or dropping funnel allows for better control and minimizes localized high concentrations. The mechanism for forming the dibrominated product is fundamentally the same as for the main product.[6]

  • Controlled Temperature: Run the reaction at room temperature or slightly below (0-5°C) during the bromine addition. This favors the mono-bromination kinetically.

  • Alternative Brominating Agents: While molecular bromine is common, other reagents can offer better control.[7] N-bromosuccinimide (NBS) is a solid, making it easier to handle and weigh accurately.[2][8] It generates Br₂ in situ at a low concentration, which can suppress over-bromination.[9] A typical procedure using NBS involves a radical initiator or an acid catalyst.[10][11]

Bromination_Control SM 1-Tosylpiperidin-4-one Conditions Reaction Conditions SM->Conditions + Br₂ (or NBS) + Acid Catalyst Mono Desired Product (3-Bromo) Conditions->Mono Controlled Stoichiometry (≤ 1.1 eq. Br₂) Di Side Product (Di-Bromo) Conditions->Di Excess Bromine (> 1.2 eq. Br₂) Mono->Di Further Bromination (Slow)

Caption: Controlling mono- vs. di-bromination.

Section 3: Experimental Protocols & Data

This section provides a reliable, step-by-step protocol and typical reagent calculations.

Optimized Synthesis Protocol

This protocol is designed to maximize the yield of the mono-brominated product.

Workflow Overview

Workflow A 1. Reagent Setup (Dissolve SM in Solvent) B 2. Cooldown (Ice Bath, 0-5°C) A->B C 3. Bromine Addition (Slow, Dropwise) B->C D 4. Reaction (Stir at RT, Monitor by TLC) C->D E 5. Quench (Add to Na₂S₂O₃ solution) D->E F 6. Workup (Extraction with EtOAc) E->F G 7. Purification (Recrystallization) F->G

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Tosylpiperidin-4-one (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Bromine Addition: Cool the solution to 0-5°C using an ice bath. In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the temperature does not rise above 10°C. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[12] Stir until the red/yellow color from any excess bromine has completely vanished.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which typically appears as a pale yellow or off-white solid.

  • Purification: Recrystallize the crude solid from hot ethanol or isopropanol to obtain pure this compound as a white crystalline solid.[13]

Reagent Calculation Table (Example Scale)

ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)
1-Tosylpiperidin-4-one253.32[14]1.010.0 g39.47
Bromine (Br₂)159.811.052.1 mL (6.62 g)41.45
Glacial Acetic Acid60.05Solvent~ 75 mL-

Section 4: Safety & Handling

Proper handling of reagents is non-negotiable for personnel safety.

Q5: What are the primary safety hazards I need to be aware of?
  • Bromine (Br₂): Extremely corrosive, toxic, and volatile.[15] It can cause severe chemical burns on contact with skin and is highly damaging to the respiratory tract if inhaled. Always handle liquid bromine in a certified chemical fume hood while wearing appropriate PPE , including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield.[16]

  • Hydrobromic Acid / Hydrogen Bromide (HBr): A strong, corrosive acid that can cause severe burns to skin, eyes, and the respiratory system.[17][18][19] Handle with the same level of care as bromine.

  • Quenching: The quenching process (with thiosulfate or bisulfite) can release sulfur dioxide (SO₂) gas, which is an irritant. Ensure the quench is also performed in a well-ventilated fume hood.

References

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehdes and Ketones. Retrieved from [Link]

  • Chen, J., et al. (2018). Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH). Retrieved from [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • National Research Council. (1995). LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Indian Chemical Council (ICC). (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]

  • Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved from [Link]

  • Environmental Monitoring Solutions. (n.d.). Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures. Retrieved from [Link]

  • Google Patents. (n.d.). CN114044783A - Preparation method of idoxaban and intermediate thereof.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Tosylpiperidin-4-one. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Retrieved from [Link]

  • ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]

  • Parvider, S., et al. (2012). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR, Western Kentucky University. Retrieved from [Link]

  • Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Retrieved from [Link]

Sources

Purification of "3-Bromo-1-tosylpiperidin-4-one" from reaction by-products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-1-tosylpiperidin-4-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this key synthetic intermediate. The following troubleshooting guides and FAQs address common challenges encountered during the isolation and purification of this compound from typical reaction by-products.

Purification Strategy Overview

The purification of this compound, an α-haloketone, requires careful handling to prevent degradation and effectively remove common impurities. The primary impurities are typically unreacted starting material (1-Tosylpiperidin-4-one) and over-brominated species (e.g., 3,3-dibromo-1-tosylpiperidin-4-one). The choice between column chromatography and recrystallization depends on the impurity profile and the scale of the reaction.

Purification_Workflow Crude Crude Reaction Mixture Analysis Analyze by TLC/ LC-MS Crude->Analysis Chromatography Flash Column Chromatography Analysis->Chromatography Multiple spots or oily product Recrystallization Recrystallization Analysis->Recrystallization Product is solid & major component Pure_Product Pure Product (Verify by NMR, MP, LC-MS) Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is an oil that won't solidify. How can I purify it?

Answer: When the crude product is an oil, it often indicates the presence of residual solvent or significant impurities that are depressing the melting point. Flash column chromatography is the most effective method in this scenario.

Expert Insight: The tosyl group makes the molecule relatively non-polar, while the ketone and bromide add polarity. This balance makes it well-suited for separation on silica gel. The primary goal is to separate the desired mono-brominated product from the less polar starting material and the more polar di-brominated by-products.

Step-by-Step Flash Chromatography Protocol:

  • TLC Analysis: First, analyze your crude product using Thin Layer Chromatography (TLC) to determine an appropriate solvent system.

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase Trial: Start with a 4:1 Hexanes:Ethyl Acetate mixture. This ratio generally provides good separation for related piperidone structures.[1]

    • Visualization: Use a UV lamp (254 nm) and a potassium permanganate stain to visualize spots.

  • Interpreting the TLC:

    • The desired product, this compound, should have an Rf value of approximately 0.2-0.3 in a 3:1 to 4:1 Hexanes:EtOAc system.[1]

    • Higher Rf Spot: Unreacted 1-Tosylpiperidin-4-one (less polar).

    • Lower Rf Spot: 3,3-dibromo-1-tosylpiperidin-4-one (more polar).

    CompoundExpected PolarityExpected Rf (4:1 Hex:EtOAc)
    1-Tosylpiperidin-4-oneLeast Polar~0.4 - 0.5
    This compound Intermediate ~0.2 - 0.3
    3,3-Dibromo-1-tosylpiperidin-4-oneMost Polar~0.1 - 0.15
  • Column Preparation & Elution:

    • Packing: Prepare a silica gel column, slurry-packed with your chosen eluent mixture.

    • Loading: Adsorb your crude oil onto a small amount of silica gel ("dry loading") for better resolution. Place this at the top of your packed column.

    • Elution: Run the column with the selected eluent system, collecting fractions.[2]

    • Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.

    • Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified product.

TLC_Separation cluster_TLC TLC Plate (Silica) Origin Origin SolventFront Solvent Front SM Starting Material (Higher Rf) Prod Product (Target Rf) DiBr Di-bromo By-product (Lower Rf)

Sources

Common side reactions in the synthesis of "3-Bromo-1-tosylpiperidin-4-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Bromo-1-tosylpiperidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. As Senior Application Scientists, we have consolidated field-proven insights and data from literature to provide a robust framework for troubleshooting and optimizing your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: Why is my yield of this compound consistently low, with significant starting material remaining?

Answer: Low conversion of the starting material, 1-Tosylpiperidin-4-one[1], is typically rooted in issues with the brominating agent's activity or suboptimal reaction conditions.

  • Cause 1: Inactive Brominating Agent. Bromine (Br₂) can degrade over time, while solid reagents like N-Bromosuccinimide (NBS) can hydrolyze if not stored under anhydrous conditions. Copper(II) Bromide (CuBr₂) should be of high purity; lower-grade material may have reduced activity.

  • Troubleshooting Action 1: Reagent Verification.

    • Use a fresh, unopened bottle of the brominating agent or purify the existing stock.

    • If using NBS, ensure it has been stored in a desiccator.

    • For CuBr₂, ensure it is a fine, moisture-free powder.

  • Cause 2: Insufficient Acid Catalysis. The rate-limiting step in the bromination of ketones is often the acid-catalyzed enolization of the ketone. If the reaction is too slow, conversion will be incomplete.

  • Troubleshooting Action 2: Catalysis Optimization.

    • When using Br₂ or NBS, adding a catalytic amount of a strong acid like HBr or p-toluenesulfonic acid can accelerate the reaction.

    • CuBr₂ itself acts as a Lewis acid, promoting enolization.[2][3] If conversion is still low, a slight increase in reaction temperature (e.g., from room temperature to 40°C) can be beneficial, but must be monitored carefully to prevent side reactions.

Question 2: My final product is contaminated with a significant amount of a dibrominated species. How can I prevent this?

Answer: The formation of 3,5-dibromo-1-tosylpiperidin-4-one is a classic example of over-bromination and is the most common side reaction. The initial monobromination product is often more reactive towards further bromination than the starting material.

  • Cause 1: Incorrect Stoichiometry. Using more than one equivalent of the brominating agent is the most direct cause of dibromination.

  • Troubleshooting Action 1: Stoichiometric Control.

    • Carefully weigh the brominating agent. Use a slight sub-stoichiometric amount (e.g., 0.95-0.98 equivalents) relative to the 1-tosylpiperidin-4-one to ensure the starting material is the excess reagent.

    • Unreacted starting material is generally much easier to separate from the monobrominated product than the dibrominated byproduct is.

  • Cause 2: Poor Local Concentration Control. Adding the brominating agent too quickly creates localized areas of high concentration, promoting dibromination before the reagent can disperse.

  • Troubleshooting Action 2: Controlled Addition.

    • If using liquid Br₂, add it dropwise as a dilute solution in a suitable solvent (e.g., acetic acid or chloroform) to the reaction mixture over an extended period.

    • If using a solid reagent like NBS or CuBr₂, add it in small portions over time rather than all at once.

Question 3: During workup or purification, I'm seeing a new, unexpected product with a contracted ring structure. What is happening?

Answer: You are likely observing a product of the Favorskii rearrangement .[4][5][6] This is a classic reaction of α-halo ketones, like your product, in the presence of a base. The piperidine ring contracts to a cyclopentane ring, forming a derivative of 1-tosyl-azabicyclo[3.1.0]hexane which then opens to a cyclopentanecarboxylic acid derivative.

  • Cause: Exposure to Base. Using strong bases (like NaOH, KOH, or even alkoxides) during aqueous workup or chromatography (e.g., on untreated basic alumina) will trigger this rearrangement.[7][8]

  • Troubleshooting Action: Avoid Basic Conditions.

    • Workup: Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid. Ensure the aqueous phase does not become strongly basic (pH > 9).

    • Purification: Use silica gel for column chromatography, as it is weakly acidic. Avoid basic alumina. If the product is sensitive, the silica gel can be pre-washed with a solvent system containing a small amount of a non-basic organic solvent to neutralize any highly acidic sites.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in the synthesis.

G start Problem: Low Yield or Impure Product check_nmr Analyze Crude Product by TLC/LCMS/NMR start->check_nmr impurity_id What is the major impurity? check_nmr->impurity_id start_material Starting Material impurity_id->start_material Unreacted SM dibromo Dibromo Product impurity_id->dibromo Higher MW species Symmetric NMR signals favorskii Favorskii Product impurity_id->favorskii Rearranged skeleton Unexpected NMR shifts other Other/Unknown impurity_id->other Multiple spots/ Unidentifiable action_sm Increase Reaction Time/Temp Verify Reagent Activity start_material->action_sm action_dibromo Use <1 eq. Brominating Agent Add Reagent Slowly Lower Temperature dibromo->action_dibromo action_favorskii Use Mild Base (NaHCO3) in Workup Use Silica Gel for Chromatography favorskii->action_favorskii action_other Re-evaluate Reaction Conditions Consider Alternative Synthesis Route other->action_other

Caption: Troubleshooting logic for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of 1-tosylpiperidin-4-one?

The bromination of a ketone proceeds via its enol or enolate form. Under acidic conditions (the most common method), the reaction follows these steps:

  • Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr).

  • Enolization: A proton is removed from the alpha-carbon (C3 or C5) to form the enol intermediate. This is the rate-determining step.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), transferring a bromide ion.

  • Deprotonation: The protonated carbonyl is deprotonated to regenerate the ketone, now with a bromine atom at the alpha-position.

Using CuBr₂ involves a similar pathway where the copper(II) ion acts as a Lewis acid to coordinate to the carbonyl oxygen, facilitating enol formation.[3]

Q2: What are the advantages of using Copper(II) Bromide (CuBr₂) over traditional Br₂?

CuBr₂ offers several advantages, primarily in selectivity and handling:

  • Selectivity: It is often reported to give higher yields of the monobrominated product, as the heterogeneous nature of the reaction or the bulky copper-enolate intermediate can sterically disfavor a second bromination event.[9][10]

  • Handling: CuBr₂ is a stable, non-volatile solid, making it significantly easier and safer to handle than fuming, highly corrosive liquid bromine.

  • Dual Role: It serves as both the source of bromine and a Lewis acid catalyst, simplifying the reaction setup.[11]

Q3: Can I isolate the product as a hydrobromide salt?

Yes, it is common to isolate α-bromo ketones as their hydrobromide salts.[12][13][14] This can sometimes improve the crystallinity and stability of the compound. The salt is typically formed by reaction with HBr generated in situ or by treating the purified free base with an HBr solution. However, be aware that the acidic nature of the salt can promote decomposition over long-term storage, especially if exposed to moisture.

Side Product Summary
Side ProductChemical NameCommon CausePrevention Strategy
Dibromination 3,5-Dibromo-1-tosylpiperidin-4-oneExcess brominating agent (>1.0 eq.), rapid additionUse 0.95-0.98 eq. of brominating agent; add slowly at low temp.
Favorskii Product N-Tosyl-2-azabicyclo[3.1.0]hexan-3-one derivativeExposure to strong base during workup or purificationUse weak base (NaHCO₃) for neutralization; use silica gel.
Elimination 1-Tosyl-1,2,3,6-tetrahydropyridin-4-oneHigh temperatures, presence of non-nucleophilic baseMaintain low reaction temperatures; avoid strong, non-nucleophilic bases.

Optimized Experimental Protocol

This protocol details the selective monobromination of 1-tosylpiperidin-4-one using CuBr₂.

Materials:

  • 1-Tosylpiperidin-4-one (1.0 eq.)

  • Copper(II) Bromide (CuBr₂) (2.1 eq.)

  • Ethyl Acetate

  • Chloroform

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-tosylpiperidin-4-one (1.0 eq.) and Copper(II) Bromide (2.1 eq.).

  • Add a 1:1 mixture of ethyl acetate and chloroform to form a stirrable slurry (approx. 5-10 mL per gram of starting material).

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC (staining with potassium permanganate), observing the disappearance of the starting material spot. The reaction mixture will change color from green/blue to a brownish/grey as Cu(II) is reduced to Cu(I)Br.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the insoluble copper salts. Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrates and wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Reaction & Side Product Mechanism Diagram

G SM 1-Tosylpiperidin-4-one Product This compound (Desired Product) SM->Product + Br+ Dibromo 3,5-Dibromo-1-tosylpiperidin-4-one (Dibromination) Product->Dibromo + Br+ (Excess Reagent) p1 Product->p1 Favorskii N-Tosyl-cyclopentane Carboxylic Acid Derivative (Favorskii Rearrangement) Elimination 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one (Elimination) p1->Favorskii + Base (e.g., OH-) p1->Elimination + Heat / Base - HBr p2

Caption: Key reaction pathways in the synthesis.

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • Grokipedia. Favorskii rearrangement. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Kosower, E. M., et al. (1972). Bromination of Aliphatic Ketones with Copper(II) Bromide in Organic Solvents. I. The Reaction of Acetone with Copper(II) Bromide in Methanol. Bulletin of the Chemical Society of Japan, 45(5), 1293-1299. [Link]

  • Khatun, N., et al. (2015). Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron-Rich Aromatic Compounds. ResearchGate. [Link]

  • Pravst, I., et al. (2010). Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. ResearchGate. [Link]

  • Kosower, E. M., et al. (1962). Halogenation with Copper(II). I. Saturated Ketones and Phenol. The Journal of Organic Chemistry, 27(11), 3764–3768. [Link]

  • MacMillan, D. W. C., et al. (2010). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. NIH Public Access. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. (2022).
  • ResearchGate. (2022). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. [Link]

  • Wünsch, B., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • PubChem. 1-Tosylpiperidin-4-one. [Link]

  • PubChem. 3-Bromo-1-methylpiperidin-4-one. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • LookChem. 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

  • The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. [Link]

  • PubChem. 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperidine. [Link]

  • Pharmaffiliates. 3-Bromo-1-methylpiperidin-4-one Hydrobromide. [Link]

  • PubChem. 3-Bromo-1-methylpyridin-4(1H)-one. [Link]

  • Cekavicus, B., et al. (2018). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. [Link]

  • Organic Syntheses. 3-bromo-4-aminotoluene. [Link]

  • PubChem. 4-Bromo-1-methylpiperidine. [Link]

  • PubChem. 2-Methyl-1-tosylpiperidin-4-one. [Link]

  • PubChem. 2,6-Diethyl-1,2,3-trimethylpiperidin-4-one. [Link]

Sources

"3-Bromo-1-tosylpiperidin-4-one" storage conditions to prevent decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-1-tosylpiperidin-4-one

A Guide to Preventing Decomposition Through Proper Storage and Handling

Welcome to the technical support guide for this compound. As a key intermediate in complex syntheses, the stability and purity of this reagent are paramount to achieving reproducible and successful experimental outcomes. This guide, prepared by our senior application scientists, provides in-depth information on the inherent chemical liabilities of this α-haloketone and outlines field-proven procedures to ensure its long-term integrity.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: To maximize shelf-life and prevent degradation, the compound must be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage (months to years), maintain at -20°C.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as Argon or Nitrogen.[3] This displaces oxygen and, more importantly, ambient moisture.

  • Light: Keep in a light-proof or amber vial to prevent photochemical degradation.[3]

  • Moisture: The compound is sensitive to moisture. Ensure the container is tightly sealed and stored in a desiccated environment.[3][4]

Q2: Why are these specific storage conditions so critical?

A: The molecular structure of this compound contains an α-bromo ketone moiety, which is inherently reactive and prone to decomposition. The primary degradation pathway is dehydrobromination , where the compound eliminates hydrogen bromide (HBr) to form a more stable, conjugated α,β-unsaturated ketone.[5][6][7] This reaction is often catalyzed by trace amounts of base or even heat and can lead to a cascade of side products, compromising your experiments.

Q3: How can I visually identify if my compound has started to decompose?

A: A pure, stable sample of this compound should be a white to off-white crystalline solid. Signs of decomposition include:

  • Discoloration: A change in color to yellow or brown is a strong indicator of degradation product formation.

  • Change in Physical State: The solid may appear sticky, oily, or begin to melt at room temperature, suggesting the presence of impurities or moisture absorption.

Q4: My latest experiment using this reagent failed. Could decomposition be the cause?

A: Absolutely. Using a degraded starting material is a common cause of failed or low-yield reactions. The primary decomposition product, the corresponding α,β-unsaturated piperidinone, will have different reactivity and may act as an impurity that inhibits your desired transformation. We strongly recommend performing a quick quality control check, such as Thin-Layer Chromatography (TLC), before use if you suspect degradation (see Protocol 2).

Q5: What are the primary chemical incompatibilities for this compound?

A: Avoid contact with strong bases (e.g., hydroxides, alkoxides), as they will rapidly accelerate dehydrobromination.[8] Also, keep away from strong oxidizing agents and strong acids.[4][9] Exposure to nucleophiles, including water, should be minimized to prevent substitution reactions at the bromine-bearing carbon.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Problem: My vial of this compound, which was once a white powder, now has a distinct yellow or brownish tint.

  • Probable Cause: This discoloration is a classic sign of chemical decomposition. The likely culprit is the formation of the conjugated α,β-unsaturated ketone via dehydrobromination, which often results in colored impurities.

  • Recommended Actions:

    • Assess Purity: Do not use the material directly. Perform a quick purity assessment using TLC (Protocol 2) or ¹H NMR. In the NMR, look for the appearance of vinylic proton signals and the disappearance or reduction of the signal corresponding to the proton at the bromine-bearing carbon.

    • Purification: If the decomposition is minor (e.g., a faint tint with a small impurity spot on TLC), you may be able to repurify the material via recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Discard: If the material is significantly discolored, oily, or shows major impurities via analysis, it should be discarded as hazardous chemical waste according to your institution's guidelines.[1]

Problem: I observe a new, more polar spot on the TLC plate of my stored compound that wasn't there when it was new.

  • Probable Cause: This indicates the formation of a more polar impurity, which could be a result of hydrolysis. If the compound was exposed to moisture, water can act as a nucleophile, displacing the bromide to form the corresponding α-hydroxy ketone.

  • Recommended Actions:

    • Confirm Identity: The identity of the impurity can be investigated using LC-MS if available.

    • Evaluate Usability: For many applications, this hydroxylated impurity may be difficult to separate and could interfere with subsequent steps.

    • Prevent Recurrence: This issue highlights the critical importance of storing the compound in a tightly sealed container under a dry, inert atmosphere. Using a desiccator for storage is highly recommended.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process when assessing the quality of your stored this compound.

G start Visually Inspect Stored Compound sub1 Is the solid white/off-white and crystalline? start->sub1 sub2 Is the compound discolored (yellow/brown) or oily/sticky? sub1->sub2 No action1 Proceed with Experiment sub1->action1 Yes sub2->action1 No (Error in path) action2 Perform QC Check (TLC / NMR) sub2->action2 Yes sub3 Is purity >95%? action2->sub3 action3 Discard Compound per Safety Protocols sub3->action1 Yes action4 Consider Purification (e.g., Recrystallization) sub3->action4 No action4->action1 If Successful action4->action3 If Unsuccessful

Caption: Troubleshooting workflow for assessing compound quality.

Part 3: Recommended Protocols & Data

Adherence to standardized protocols is essential for chemical integrity.

Table 1: Storage Condition Summary
ParameterRecommendationRationale
Temperature -20°C (Long-term) 2-8°C (Short-term)Reduces kinetic rate of decomposition reactions.[1]
Atmosphere Inert Gas (Argon, N₂)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Light Exposure Store in amber or opaque vialPrevents potential photochemical degradation pathways.
Moisture Tightly sealed container, preferably in a desiccatorPrevents hydrolysis to the α-hydroxy ketone.
Incompatibles Strong Bases, Strong Acids, Oxidizers, NucleophilesPrevents catalyzed dehydrobromination and other side reactions.[9]
Protocol 1: Procedure for Receiving and Storing New Material
  • Inspect: Upon receipt, visually inspect the container for an intact seal and the compound for its expected color and form.

  • Backfill with Inert Gas: Before initial opening, and after every use, gently flush the vial headspace with a stream of dry argon or nitrogen for 15-30 seconds.

  • Seal Tightly: Secure the cap firmly. For vials with septa, wrap the cap/septum junction with Parafilm® to create a secondary moisture barrier.

  • Label Clearly: Ensure the label includes the compound name, date received, and storage conditions.

  • Store Properly: Place the sealed vial inside a secondary container within a -20°C freezer designated for chemical storage.

Protocol 2: Rapid Quality Control (QC) by Thin-Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount (~1 mg) of the compound in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Prepare TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F₂₅₄).

  • Spot Plate: Using a capillary tube, spot a small amount of your dissolved sample onto the TLC plate baseline.

  • Develop Plate: Place the plate in a developing chamber containing an appropriate mobile phase. A good starting point is 30% Ethyl Acetate in Hexanes.

  • Visualize: After the solvent front has moved up the plate, remove it and visualize under a UV lamp (254 nm). The tosyl group makes the compound UV-active.

  • Analyze: A pure sample should show a single, well-defined spot. The presence of a second spot, particularly one near the baseline (polar) or a new spot corresponding to the less polar α,β-unsaturated product, indicates decomposition.

References

  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry Class Notes.
  • Benchchem. (n.d.). Technical Support Center: Reactions Involving α-Haloketones.
  • DC Chemicals. (n.d.). Safety Data Sheet: 4-bromo-1-(phenylmethyl)- 3-Piperidinone.
  • Chemistry LibreTexts. (2023, November 23). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1-Methyl-4-piperidone.
  • Grokipedia. (n.d.). Tosyl group.
  • Bldpharm. (n.d.). CAS No: 89580-42-7 | 3-Bromo-1-methylpiperidin-4-one Hydrobromide.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]

  • United States Biological. (n.d.). Safety Data Sheet.

Sources

Technical Support Center: Minimizing Dibrominated By-products in Aromatic Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity during electrophilic aromatic bromination. Over-bromination is a common synthetic hurdle that can lead to significant yield loss, complex purification challenges, and wasted resources. This document provides in-depth, experience-based troubleshooting strategies and proactive experimental design principles to help you achieve clean, high-yield monobromination.

Part 1: Troubleshooting Guide - "My reaction is producing too much dibromide!"

This section addresses the critical issue of poor selectivity after a reaction has been performed. We will diagnose the potential causes and provide actionable solutions.

Question 1: I've observed a significant amount of dibrominated by-product in my reaction mixture. What are the most likely root causes?

Answer: The formation of dibrominated products is fundamentally linked to the mechanism of electrophilic aromatic substitution (EAS). The initial bromine atom you add to the ring, while inductively deactivating, is also an ortho, para-director due to resonance donation from its lone pairs.[1] This means the monobrominated product is itself a substrate for a second bromination, directing the next electrophile to the positions ortho and para to the first bromine.

The core issue is a matter of relative reaction rates. If the rate of the second bromination is comparable to the first, a mixture of products is inevitable. Several factors can cause this loss of selectivity:

  • Highly Activated Substrate: If your starting material contains potent activating groups (e.g., -OH, -OR, -NH2, -NR2), the aromatic ring is highly nucleophilic.[2] The first bromination makes the ring less reactive, but if the initial activation is strong enough, the monobrominated product remains highly susceptible to a second attack. Phenols and anilines are classic examples where polybromination is often the default outcome without careful control.[3]

  • Overly Reactive Brominating Agent: Using elemental bromine (Br₂), especially in the presence of a strong Lewis acid catalyst (like FeBr₃ or AlCl₃), generates a highly potent electrophile (or a complex that acts as a "Br⁺" source).[4][5] This powerful reagent is often too reactive and not selective, rapidly brominating both the starting material and the monobrominated product.

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): Higher reaction temperatures provide more energy to overcome activation barriers.[6] Since the second bromination has a higher activation energy than the first (due to the deactivating effect of the first bromine), elevated temperatures can disproportionately increase the rate of the second reaction, leading to more dibrominated by-product.[7] Reactions allowed to run for extended periods can also lead to product equilibration, potentially favoring thermodynamically stable polybrominated species.

  • Stoichiometry and Local Concentration: Poor mixing or adding the brominating agent too quickly can create localized areas of high bromine concentration. In these zones, a molecule of starting material can be monobrominated and then immediately di-brominated before it diffuses away.

Question 2: How can I modify my current reaction conditions to favor monobromination?

Answer: Once you've identified the likely cause, you can implement several strategic adjustments. The goal is to slow down the reaction and accentuate the difference in reactivity between the starting material and the monobrominated product.

  • Lower the Temperature: This is the most critical and often simplest parameter to adjust. Running the reaction at 0 °C, -20 °C, or even -78 °C will generally increase selectivity.[8] Lower temperatures favor the reaction with the lowest activation energy, which is the desired first bromination, a classic example of kinetic control.[9]

  • Change Your Brominating Agent: Switch from aggressive reagents to milder, more selective ones. N-Bromosuccinimide (NBS) is an excellent choice as it provides a low, steady concentration of electrophilic bromine, which helps avoid the high-concentration issues mentioned earlier.[10][11] Other specialized reagents like 2,4,4,6-Tetrabromocyclohexa-2,5-dienone can offer high para-selectivity for aromatic amines.

  • Control the Stoichiometry and Addition Rate: Use a precise stoichiometry, typically 0.95-1.0 equivalents of the brominating agent, to ensure the starting material is the limiting reagent. Add the brominating agent slowly (e.g., dropwise via an addition funnel or as a solution via syringe pump) to a well-stirred solution of your substrate. This maintains a low concentration of the electrophile at all times, minimizing the chance of double addition.

  • Solvent Choice: The solvent can influence the reactivity of the brominating agent. Highly polar solvents can sometimes stabilize charged intermediates, potentially altering selectivity. Consider switching to less polar solvents like dichloromethane (DCM), carbon tetrachloride (CCl₄), or acetonitrile.

Below is a decision workflow to guide your troubleshooting process.

G start High Dibromination Observed q1 What is your substrate's activation level? start->q1 highly_act Highly Activated (Phenol, Aniline, Anisole) q1->highly_act High mod_deact Moderately Activated or Deactivated q1->mod_deact Moderate/Low sol1 1. Use a milder reagent (NBS). 2. Lower temp. significantly (-20 to -78 °C). 3. Consider a protecting group strategy. highly_act->sol1 sol2 1. Lower reaction temperature (e.g., 0 °C). 2. Use precise stoichiometry (<1.0 eq. Br source). 3. Add brominating agent slowly. mod_deact->sol2

Caption: Troubleshooting workflow for excessive dibromination.

Part 2: Proactive Strategies & Frequently Asked Questions (FAQs)

This section provides guidance for designing experiments to achieve high selectivity from the outset.

Question 3: How do I choose the right brominating agent and catalyst for my specific substrate?

Answer: The choice of reagent is paramount and should be dictated by the reactivity of your aromatic substrate.

Substrate ReactivityRecommended Brominating AgentCatalyst ConsiderationsRationale
Highly Activated (e.g., Phenols, Anilines)N-Bromosuccinimide (NBS)[12], Pyridinium tribromideOften catalyst-free or with a mild acid like silica gel.[13]These substrates are highly nucleophilic. A mild bromine source is essential to prevent over-reaction. Strong Lewis acids are generally unnecessary and detrimental to selectivity.
Moderately Activated (e.g., Toluene, Anisole)N-Bromosuccinimide (NBS), Bromine (Br₂)Acetic acid (solvent/catalyst), mild Lewis acids (e.g., ZrCl₄, ZnCl₂)[14][15]These substrates require some activation of the bromine source but are still prone to over-bromination with strong catalysts. A balanced approach is key.
Deactivated (e.g., Nitrobenzene, Benzoic Acid)Bromine (Br₂)Strong Lewis Acid (FeBr₃, AlCl₃), concentrated H₂SO₄[16]These electron-poor rings require a highly potent electrophile to react at a reasonable rate. Selectivity is less of an issue as the monobrominated product is significantly more deactivated.[17]

This selection process can be visualized as a tiered approach based on substrate reactivity.

G start Select Aromatic Substrate q_act Is it highly activated? (-OH, -OR, -NHR) start->q_act q_deact Is it deactivated? (-NO2, -CN, -CO2R) q_act->q_deact No res_high Use Mild Reagent (NBS) No strong catalyst q_act->res_high Yes res_mod Use Moderate Reagent/Catalyst (Br2/AcOH or NBS/mild LA) q_deact->res_mod No (Moderately Activated) res_deact Use Strong Reagent/Catalyst (Br2/FeBr3) q_deact->res_deact Yes

Caption: Reagent selection guide based on substrate reactivity.

Question 4: Can steric hindrance be used to my advantage to control selectivity?

Answer: Absolutely. Steric hindrance can be a powerful tool to direct bromination, particularly for controlling the ortho:para ratio.[18]

  • Bulky Substituents: If your substrate already has a large substituent (e.g., a tert-butyl group), it will sterically block the ortho positions, making the para position the overwhelmingly favored site of attack.[2]

  • Bulky Reagents: Using a bulky brominating agent or a Lewis acid catalyst that forms a large complex with bromine can also disfavor attack at a sterically hindered ortho position.

Question 5: When should I consider using a protecting group strategy?

Answer: A protecting group strategy is advisable when you are working with highly activated systems where other methods fail to provide adequate selectivity, or when you need to direct bromination to a specific, less-favored position.[19]

A classic example is the selective ortho-bromination of anisole. Anisole typically yields the para-bromo product as the major isomer.

  • Install a Blocking Group: You can first sulfonate the anisole at the para position using fuming sulfuric acid. The bulky -SO₃H group "blocks" the most reactive site.[20]

  • Perform Bromination: Now, bromination will occur preferentially at the open ortho positions.

  • Deprotection: The sulfonyl group can be easily removed by treatment with dilute strong acid and heat, yielding the desired ortho-bromoanisole.[20]

Bromine itself can even be used as a temporary protecting group to block a position, perform a different reaction, and then be removed via hydrodehalogenation.[21]

Part 3: Experimental Protocol

Selective Monobromination of Acetanilide using NBS in Acetonitrile

This protocol provides a method for the highly selective para-bromination of a moderately activated aromatic ring, demonstrating the principles of using a mild reagent and controlled conditions.

Materials:

  • Acetanilide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetanilide (1.35 g, 10.0 mmol) in acetonitrile (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-bromosuccinimide (1.78 g, 10.0 mmol) in acetonitrile (20 mL). Note: This is a 1.0 equivalent. For substrates prone to over-bromination, starting with 0.95 equivalents is recommended.

  • Slow Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the stirred acetanilide solution over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour.[22] Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) to confirm the consumption of starting material.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water. Add 10 mL of saturated aqueous sodium thiosulfate to quench any unreacted bromine (indicated by the disappearance of any yellow color).

  • Workup: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers and wash sequentially with 30 mL of saturated aqueous sodium bicarbonate and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol/water to yield 4-bromoacetanilide as a white solid.

This protocol leverages a mild brominating agent (NBS) and low temperature to achieve high selectivity, which are key principles for minimizing dibrominated by-products.[22]

References

  • Technical Support Center: Managing Reaction Temperature for Selective Bromination - Benchchem.
  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Electrophilic Aromatic Substitution (EAS) SEAr: - University of Technology.
  • Electrophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds - Synlett.
  • US6307113B1 - Selective bromination of aromatic compounds - Google Patents.
  • 16.6: An Explanation of Substituent Effects - Chemistry LibreTexts. Available at: [Link]

  • Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed. Available at: [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes. Available at: [Link]

  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Available at: [Link]

  • Electrophilic Aromatic Substitution Reaction - BYJU'S. Available at: [Link]

  • 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • “Reproportionation” in Gas-Phase Methane Bromination Leads to Higher Selectivity for CH3Br at Moderate Temperatures | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents.
  • Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC - NIH. Available at: [Link]

  • Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research - Chemistry World. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]

  • Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites | Request PDF - ResearchGate. Available at: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. Available at: [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity | ACS Omega. Available at: [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry - Chemtradeasia. Available at: [Link]

  • How Attractive is Bromine as a Protecting Group in Aromatic Chemistry? - ResearchGate. Available at: [Link]

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Royal Society of Chemistry. Available at: [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity - Nature. Available at: [Link]

  • Lewis Acid Catalyzed Benzylic Bromination - PMC - NIH. Available at: [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination - Master Organic Chemistry. Available at: [Link]

  • 5.11: Reactivity and Selectivity - Chemistry LibreTexts. Available at: [Link]

  • A selective bromination of aromatic amines - Journal of the Chemical Society C. Available at: [Link]

  • N -Bromosuccinimide - A Selective, Mild Substitute for Bromine - ResearchGate. Available at: [Link]

  • The bromination kinetics of phenolic compounds in aqueous solution - PubMed. Available at: [Link]

  • Aromatic Synthesis (3) - Sulfonyl Blocking Groups - Master Organic Chemistry. Available at: [Link]

  • (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols - ResearchGate. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. Available at: [Link]

  • The bromination kinetics of phenolic compounds in aqueous solution - ResearchGate. Available at: [Link]

  • (PDF) A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. - ResearchGate. Available at: [Link]

  • A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 - Chemia. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Jack Westin. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

  • Kinetic vs. Thermodynamic Control in Organic Reactions - The Catalyst. Available at: [Link]

  • Conformation as a Protecting Group: A Regioselective Aromatic Bromination En Route to Complex π-Electron Systems | Organic Letters - ACS Publications. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Monobromination of deactivated active rings using bromine, mercuric oxide, and strong acid | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - MDPI. Available at: [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 3-Bromo-1-tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of 3-Bromo-1-tosylpiperidin-4-one. This resource is designed for researchers, chemists, and drug development professionals who require robust analytical methods to track the progress of the α-bromination of 1-tosylpiperidin-4-one. Accurate reaction monitoring is critical for optimizing yield, minimizing impurity formation, and ensuring the quality of the final product.

The synthesis typically involves the reaction of 1-tosylpiperidin-4-one with an electrophilic bromine source, such as Br₂, often in an acidic medium like acetic acid, to facilitate the formation of an enol intermediate.[1][2][3] This guide provides detailed, field-proven protocols and troubleshooting advice for using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor this specific transformation.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, convenient, and inexpensive technique for qualitatively monitoring a reaction's progress.[4][5] It allows for the simultaneous visualization of the starting material, product, and any potential byproducts, providing a real-time snapshot of the reaction.

Frequently Asked Questions (TLC)

Q1: What is the recommended TLC setup for monitoring the bromination of 1-tosylpiperidin-4-one?

A1: A standard setup using a silica gel stationary phase is highly effective. The key is selecting an appropriate mobile phase (eluent) to achieve good separation between the starting ketone and the brominated product.

ParameterRecommendationRationale & Details
Stationary Phase Silica Gel 60 F₂₅₄ platesThe polar silica surface interacts differently with the components. The F₂₅₄ indicator allows for visualization under UV light, as the tosyl group is UV-active.[5]
Mobile Phase Start with 3:1 Hexane:Ethyl Acetate (v/v)This solvent system provides a good starting polarity balance. The less polar starting material (1-tosylpiperidin-4-one) will travel further up the plate (higher Rբ) than the slightly more polar product (this compound). Adjust the ratio as needed; increasing ethyl acetate will move all spots further up the plate.[5][6]
Sample Prep Dilute a tiny aliquot of the reaction mixture in a small amount of ethyl acetate or dichloromethane.Ensure the solution is not too concentrated to avoid streaking.
Spotting Use a capillary tube to spot the starting material (SM), the reaction mixture (RM), and a "co-spot" (both SM and RM on the same spot) on the baseline.The co-spot helps definitively identify the starting material spot in the reaction mixture lane.
Visualization 1. UV Lamp (254 nm): Both the starting material and product should be visible as dark spots.[5] 2. Potassium Permanganate (KMnO₄) Stain: This stain will react with the enolizable ketone and other functional groups, often appearing as yellow/brown spots on a purple background. It is a general stain for organic compounds.UV visualization is non-destructive. A chemical stain can be used afterward for confirmation or if UV sensitivity is low.
TLC Troubleshooting Guide

Q2: My spots are streaking down the plate. What causes this and how can I fix it?

A2: Streaking is a common issue that obscures separation. It is typically caused by one of the following:

  • Sample Overload: The spotted sample is too concentrated. Dilute your reaction mixture aliquot further before spotting.

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample is much more polar than the mobile phase, it can disrupt the initial interaction with the silica, causing streaking. Try dissolving your sample in a less polar solvent like dichloromethane.

  • Highly Acidic/Basic Sample: The tosyl group is part of a sulfonamide, but residual acid from the reaction (e.g., HBr byproduct) can cause interactions with the silica. While less common for this specific compound, adding a trace amount of acetic acid to the eluent can sometimes improve peak shape.

Q3: The spots for my starting material and product are too close together (poor resolution). What should I do?

A3: This indicates that the polarity of your mobile phase is not optimal for separation.

  • If spots are too high (Rբ > 0.8): Your eluent is too polar. Increase the proportion of hexane (e.g., move from 3:1 to 4:1 Hexane:Ethyl Acetate).

  • If spots are too low (Rբ < 0.2): Your eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., move from 3:1 to 2:1 Hexane:Ethyl Acetate).

  • Try a different solvent system: Sometimes, a different solvent combination provides better selectivity. Consider trying mixtures of Dichloromethane and Hexane.[6]

Q4: I see more than two spots in my reaction mixture lane. What are they?

A4: The presence of extra spots indicates the formation of byproducts or the presence of impurities. For this reaction, a likely byproduct is the dibrominated product . In acidic solutions, the first halogenation occurs on the more substituted alpha-carbon.[2][7] A second bromination can occur, leading to a more polar dibromo-species which would appear as a spot with a lower Rբ than your desired product.

TLC_Reaction_Monitoring cluster_0 T=0 cluster_1 T=Midpoint cluster_2 T=Completion T0 Starting Material (High Rf) TM_SM Starting Material (Fainter) T0->TM_SM Reaction Progresses TM_P Product (Appearing) TC_P Product (Strong Spot, Lower Rf) TM_SM->TC_P Reaction Completes TC_BP Byproduct (e.g., Dibromo) (Trace, Lowest Rf)

Caption: Idealized TLC progression for the bromination reaction.

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

For quantitative analysis and higher resolution, RP-HPLC is the preferred method. It can accurately determine the percentage of starting material consumed and product formed, as well as quantify impurities.

Frequently Asked Questions (HPLC)

Q5: What are the recommended starting conditions for an HPLC method to analyze this compound?

A5: A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing an acidic modifier) is a robust starting point.

ParameterRecommendationRationale & Details
Stationary Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)This is a versatile, non-polar stationary phase suitable for a wide range of organic molecules.[8]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acidic modifier is crucial. It protonates the piperidine nitrogen, preventing its interaction with residual silanol groups on the column, which would otherwise cause severe peak tailing.[8][9]
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidAcetonitrile is a common organic modifier. Using the same acid concentration as in Mobile Phase A ensures a stable baseline.
Gradient Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 min, return to 30% B and equilibrate for 3 min.A gradient is recommended to ensure elution of all components, from the polar starting material to potentially non-polar impurities, within a reasonable time.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 235 nmThe tosyl group provides a strong UV chromophore. A photodiode array (PDA) detector can be used to assess peak purity.[10]
Sample Prep Dilute the reaction aliquot in a 50:50 mixture of Water:Acetonitrile.It is best to dissolve the sample in a solvent similar in strength to the initial mobile phase to prevent peak distortion.
HPLC Troubleshooting Guide

Q6: My peaks are tailing significantly. How can I improve the peak shape?

A6: Peak tailing for piperidine-containing compounds is almost always due to secondary interactions between the basic nitrogen and acidic silanol groups on the silica surface of the column.[8]

  • Increase Acid Modifier: Ensure you have at least 0.1% TFA or formic acid in your mobile phase. TFA is a stronger ion-pairing agent and can be more effective.

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" or specifically designed for analyzing basic compounds. Using one of these can significantly improve peak shape.

  • Lower Sample Load: Injecting too much sample can overload the column, leading to tailing. Try reducing the injection volume or diluting your sample further.[8]

Q7: My retention times are shifting between injections. What is the cause?

A7: Drifting retention times compromise data reliability. The cause is often environmental or systemic.

  • Insufficient Equilibration: The column may not be fully equilibrated to the starting mobile phase conditions before injection. Increase the equilibration time at the end of your gradient.[11]

  • Temperature Fluctuation: Column temperature affects retention. Using a column oven provides a stable thermal environment and improves reproducibility.

  • Mobile Phase Composition: If the mobile phase is mixed online, ensure the pump is functioning correctly and the solvents are properly degassed. Air bubbles in the pump can cause pressure fluctuations and retention shifts.

Q8: I suspect my compound is degrading on the HPLC system. How can I confirm this?

A8: α-bromoketones can be reactive and may degrade under certain analytical conditions.[12]

  • Look for Broad, Asymmetric Peaks: On-column degradation can manifest as distorted peaks.

  • Inject and Re-inject the Same Vial: Analyze a sample, let the vial sit in the autosampler for several hours, and analyze it again. A change in the chromatogram, such as a decrease in the main peak area and the appearance of new peaks, suggests instability in the sample solvent.

  • Change Mobile Phase pH: If degradation is pH-dependent, switching from TFA (pH ~2) to formic acid (pH ~2.5-3) might improve stability.

  • Use a Different Stationary Phase: Some stationary phases may have residual metal content that can catalyze degradation. Trying a column from a different manufacturer could solve the issue.

HPLC_Troubleshooting problem problem cause cause solution solution p1 Problem: Peak Tailing c1a Silanol Interactions? p1->c1a c1b Column Overload? p1->c1b s1a Increase Acid (TFA) in Mobile Phase c1a->s1a s1b Use Base-Deactivated Column c1a->s1b s1c Dilute Sample or Reduce Injection Volume c1b->s1c p2 Problem: Retention Time Drift c2a Poor Equilibration? p2->c2a c2b Temperature Fluctuation? p2->c2b s2a Increase Post-Run Equilibration Time c2a->s2a s2b Use a Column Oven c2b->s2b

Caption: A logical workflow for troubleshooting common HPLC issues.

References
  • Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones.
  • YouTube. (2021). Ketone + Br2 = ? (Alpha Substitution).
  • Wikipedia. (n.d.). Ketone halogenation.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Knauer. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Alfa Chemistry. (n.d.). Thin-Layer Chromatography (TLC).
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

Technical Support Center: Synthesis of 3-Bromo-1-tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-1-tosylpiperidin-4-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, practical protocols, and robust troubleshooting strategies for this critical synthetic transformation. Our goal is to move beyond simple step-by-step instructions and empower you with the causal understanding needed to navigate the challenges of this reaction, ensuring reproducibility and success.

Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection & Mechanism

This section addresses fundamental questions regarding the synthesis, focusing on the rationale behind catalyst and reagent choices.

Q1: What is the primary synthetic route to this compound?

The most common and direct method is the α-bromination of the ketone in the precursor, 1-Tosylpiperidin-4-one. This reaction involves the electrophilic substitution of a proton on the α-carbon (C3) with a bromine atom. The key to a successful synthesis lies in controlling the reaction to favor the formation of the thermodynamically stable enol or enolate, which then reacts with the brominating agent.

Q2: Which catalysts are effective for the α-bromination of 1-Tosylpiperidin-4-one?

The choice of catalyst is critical as it dictates the reaction mechanism and can significantly impact yield and selectivity. The selection depends on the brominating agent used (e.g., molecular bromine vs. N-Bromosuccinimide) and the desired reaction conditions.

  • Acid Catalysis (e.g., HBr, Acetic Acid): Often used with molecular bromine (Br₂). The acid protonates the carbonyl oxygen, increasing the acidity of the α-protons and promoting the formation of the enol tautomer. This is the reactive species that attacks the bromine.

  • Base Catalysis (e.g., Sodium Acetate, Triethylamine): Bases facilitate the deprotonation of the α-carbon to form an enolate ion. The enolate is a potent nucleophile that readily reacts with the electrophilic bromine source.

  • Ammonium Salts (e.g., Ammonium Acetate): These can act as a mild acidic catalyst. For instance, in the synthesis of the related compound 3-bromo-1-methyl-piperidin-4-one, ammonium acetate is used with NBS.[1] This suggests its utility in promoting the reaction, likely by facilitating enolization.

  • Lewis Acids (e.g., AlCl₃, FeBr₃): While common in aromatic brominations, their use in α-bromination of ketones can be effective but may also lead to side reactions if not carefully controlled. They function by polarizing the Br-Br bond, making the bromine a more potent electrophile.

Q3: What is the mechanistic role of the catalyst?

The catalyst's primary function is to accelerate the formation of the reactive intermediate—either the enol or the enolate. Without a catalyst, the tautomerization of the ketone is slow.

  • Acid-Catalyzed Mechanism: The acid protonates the carbonyl oxygen, making the α-proton more acidic and facilitating the formation of the enol.

  • Base-Catalyzed Mechanism: The base directly removes an α-proton to form the nucleophilic enolate.

The diagram below illustrates these two primary catalytic pathways.

Catalytic Pathways Ketone 1-Tosylpiperidin-4-one Enol Enol Intermediate Ketone->Enol H⁺ (Acid Catalyst) Enolate Enolate Intermediate Ketone->Enolate B: (Base Catalyst) Product This compound Enol->Product + Br₂ or NBS Enolate->Product + Br₂ or NBS

Caption: Acid and Base catalytic cycles for enol/enolate formation.

Q4: How does the N-tosyl group affect the bromination reaction?

The N-tosyl group is strongly electron-withdrawing. This has two significant consequences:

  • Increased Acidity: It increases the acidity of the α-protons at C3 and C5, making them easier to remove. This facilitates the formation of the enol or enolate intermediate.

  • Ring Conformation: The bulky tosyl group can influence the conformational equilibrium of the piperidine ring, which may affect the stereochemical outcome of the reaction if a chiral center were to be formed.

Q5: Which brominating agent should I use: Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both are viable options, but they have different practical implications. Your choice should be based on safety, ease of handling, and reaction control.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
State Fuming, corrosive liquidCrystalline solid
Handling Requires a fume hood and specialized handling procedures.Easier and safer to handle and weigh.
Mechanism Primarily electrophilic addition.Can react via radical or electrophilic pathways.[2]
Byproducts HBr (corrosive gas).Succinimide (solid, often easily filtered).
Control Can be difficult to add in precise stoichiometric amounts.Precise stoichiometry is easier to achieve.
Recommendation Effective, but best for experienced users with appropriate safety setups.Generally preferred for laboratory-scale synthesis due to safety and handling.

Section 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Troubleshooting Flowchart Start Problem Observed LowYield Low or No Yield Start->LowYield LowSelectivity Multiple Products (TLC) Start->LowSelectivity Decomposition Product Decomposition Start->Decomposition CheckReagents 1. Check Reagent Quality (NBS, Solvent) 2. Verify Catalyst Activity 3. Confirm Reaction Temperature LowYield->CheckReagents ControlAddition 1. Slow, dropwise addition of Bromine/NBS 2. Maintain Low Temperature (-5 to 0 °C) 3. Use exactly 1.0 equivalent of brominating agent LowSelectivity->ControlAddition MildWorkup 1. Use mild base (e.g., sat. NaHCO₃) for wash 2. Avoid high heat during solvent removal 3. Purify quickly via chromatography or crystallization Decomposition->MildWorkup

Sources

Technical Support Center: Synthesis of 3-Bromo-1-tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-1-tosylpiperidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthetic transformation. The α-bromination of 1-tosylpiperidin-4-one is a foundational reaction, yet its success is profoundly influenced by the choice of solvent. This guide provides in-depth, field-proven insights into how solvent effects dictate reaction outcomes, along with practical troubleshooting advice and validated protocols to ensure reproducible success in your laboratory.

Core Principles: The Mechanism of α-Bromination

The synthesis of this compound is a classic example of an acid-catalyzed α-halogenation of a ketone.[1] The reaction's success hinges on the formation of an enol intermediate, which acts as the nucleophile. The solvent not only provides the medium for the reaction but can also play a direct catalytic role and influence the stability of key intermediates.

The generally accepted mechanism proceeds via three main stages:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.

  • Enol Formation: A base (which can be the solvent itself) removes an α-proton. This is the slow, rate-determining step of the reaction.[2][3]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂), forming the α-bromo ketone and regenerating the acid catalyst.[4]

The choice of solvent directly impacts the rate-determining enol formation step and the stability of the charged intermediates involved.

Alpha_Bromination_Mechanism start 1-Tosylpiperidin-4-one (Keto Form) protonated Protonated Ketone start->protonated + H⁺ (from Solvent/Catalyst) enol Enol Intermediate (Nucleophile) protonated->enol - H⁺ (Rate-Determining Step) product_complex Protonated Product enol->product_complex + Br₂ bromine Br₂ (Electrophile) product This compound product_complex->product - H⁺

Caption: Acid-catalyzed α-bromination mechanism of 1-tosylpiperidin-4-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on solvent-related causes and solutions.

Question: My reaction is extremely slow or appears to be incomplete, even after extended reaction times. What is the likely cause?

Answer: A sluggish or incomplete reaction is most often tied to inefficient enol formation, the rate-determining step.[3]

  • Probable Cause 1: Inappropriate Solvent Choice. The use of a polar aprotic solvent (e.g., THF, Diethyl Ether, Dichloromethane) without a strong acid catalyst can significantly slow the reaction. While these solvents dissolve the reactants, they do not effectively protonate the carbonyl oxygen, which is crucial for accelerating enolization.[4]

  • Probable Cause 2: Insufficient Acidity. If you are using a solvent that is not inherently acidic, the concentration or strength of your acid catalyst may be too low.

  • Solution:

    • Switch to a Protic Solvent: The most common and effective solvent for this reaction is glacial acetic acid .[1][5] Acetic acid serves as both a polar protic solvent to stabilize intermediates and as the acid catalyst to promote enol formation.[4]

    • Increase Catalyst Concentration: If using an aprotic solvent is necessary, ensure a sufficient concentration of a strong acid catalyst (e.g., HBr) is present.

    • Consider Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate, but must be done cautiously to avoid side reactions.

Question: I'm observing significant amounts of a di-brominated side product. How can I improve the selectivity for the mono-brominated product?

Answer: The formation of di-bromo species indicates that the mono-brominated product is reacting further. This is often a result of the reaction conditions being too harsh or the reaction proceeding too quickly in localized areas.

  • Probable Cause 1: High Reactivity in Aprotic Solvents. While seemingly counterintuitive, some aprotic solvents can lead to poor selectivity. Once the first bromine is added, the remaining α-proton can become more acidic, leading to a second, rapid bromination, especially under basic conditions.[3] While this reaction is acidic, controlling the rate is key.

  • Probable Cause 2: Poor Temperature Control. Exothermic reactions can create localized "hot spots" that accelerate the second bromination.

  • Solution:

    • Use Acetic Acid: Acetic acid tends to provide better control and selectivity for mono-bromination in ketones.[6][7]

    • Slow Addition of Bromine: Add the bromine (or other brominating agent) dropwise at a controlled temperature (e.g., 0-10 °C) to manage the reaction rate and dissipate heat effectively.

    • Use N-Bromosuccinimide (NBS): NBS is often a milder and more selective brominating agent than elemental bromine (Br₂).[8] A patent for a similar compound preparation uses NBS in diethyl ether, suggesting an alternative route.[9]

Troubleshooting_Workflow problem Problem Observed slow_rxn Slow / Incomplete Reaction problem->slow_rxn low_yield Low Yield After Workup problem->low_yield side_products Di-bromination / Impurities problem->side_products cause1 Cause: Inefficient Enol Formation (Aprotic Solvent?) slow_rxn->cause1 Check Solvent System cause2 Cause: Product Precipitation or Emulsion during Workup low_yield->cause2 Review Extraction Protocol cause3 Cause: Reaction Too Fast or Poor Temp Control side_products->cause3 Control Reaction Rate sol1 Solution: • Use Acetic Acid as solvent/catalyst • Add stronger acid catalyst cause1->sol1 sol2 Solution: • Choose appropriate extraction solvent • Adjust pH of aqueous phase cause2->sol2 sol3 Solution: • Slow addition of Bromine at low temp • Use milder reagent (NBS) cause3->sol3

Caption: Troubleshooting workflow for the synthesis of this compound.

Question: My yield is significantly lower than expected after aqueous workup and extraction. Could the solvent be the culprit?

Answer: Yes, poor yield after workup is frequently a solvent-related issue, tied to the solubility of your product.

  • Probable Cause: this compound has moderate polarity. If your reaction solvent is miscible with water (like acetic acid), and your extraction solvent (e.g., ethyl acetate, dichloromethane) is not chosen carefully, a significant portion of your product can be lost in the aqueous phase or fail to extract efficiently.

  • Solution:

    • Neutralize Carefully: When using acetic acid, the reaction mixture is often poured into a large volume of ice water and neutralized with a base (e.g., sodium bicarbonate). Ensure the pH is neutral or slightly basic to deprotonate any product that may have formed a salt, increasing its solubility in the organic solvent.

    • Multiple Extractions: Perform multiple extractions (e.g., 3x with dichloromethane) rather than a single large-volume extraction to maximize product recovery.

    • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and can break up emulsions, reducing the loss of product.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for synthesizing this compound?

For consistency, selectivity, and a manageable reaction rate, glacial acetic acid is the most highly recommended solvent.[5] Its dual function as a polar protic medium and an acid catalyst simplifies the reaction setup and reliably promotes the necessary enol formation for successful α-bromination.[1][4]

Q2: Can I use a non-acidic solvent like Dichloromethane (DCM) or Chloroform?

Yes, it is possible, but it requires modification. Aprotic solvents like DCM do not facilitate the initial, crucial protonation of the carbonyl. Therefore, you must include a strong acid catalyst, such as a catalytic amount of HBr, to initiate the reaction. Without a catalyst, the reaction will be exceedingly slow. Be aware that reaction kinetics and selectivity may differ from those in acetic acid.

Q3: How does solvent polarity influence the reaction?

Solvent polarity plays a key role in stabilizing the charged intermediates in the reaction pathway. Polar solvents, both protic and aprotic, help to solvate and stabilize the protonated carbonyl and the transition state leading to the enol.[10] Polar protic solvents, like acetic acid or alcohols, offer an additional advantage by being able to hydrogen bond, further stabilizing the intermediates and participating directly in the proton transfer steps.[11]

Q4: Are there any safety concerns with the recommended solvents?

Absolutely. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. It can cause severe burns upon contact and is toxic if inhaled. Handle only in a fume hood with extreme caution.

  • Dichloromethane (DCM): A suspected carcinogen and is volatile. Avoid inhalation and skin contact.

Data Summary: Solvent Effects on α-Bromination

The following table summarizes the expected impact of different solvents on the α-bromination of 1-tosylpiperidin-4-one based on established chemical principles.

SolventTypeTypical Reaction TimeSelectivity (Mono-bromo)YieldKey Considerations
Glacial Acetic Acid Polar Protic2-6 hoursHighGood to ExcellentActs as both solvent and catalyst.[4][5] Standard choice.
Dichloromethane (DCM) Polar Aprotic8-24 hoursModerate to HighVariableRequires a separate acid catalyst (e.g., HBr).[12]
Diethyl Ether Aprotic6-18 hoursModerateVariableOften used with NBS as the brominating agent.[9]
Acetonitrile Polar Aprotic4-12 hoursModerateVariableCan promote side reactions if not carefully controlled.[8]
Ethanol/Methanol Polar Protic4-10 hoursLow to ModerateFair to GoodRisk of forming bromo-acetal or other side products.

Experimental Protocols

Protocol 1: Standard Synthesis using Acetic Acid and Bromine

This protocol is the benchmark method for achieving high yield and purity.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber containing sodium thiosulfate solution), dissolve 1-tosylpiperidin-4-one (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 10-15 °C in an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of Bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the temperature does not exceed 20 °C. The characteristic red-brown color of bromine should dissipate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Slowly pour the reaction mixture into a large beaker containing crushed ice (approx. 10x the volume of acetic acid used).

  • Neutralization: Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M sodium thiosulfate solution (to remove any unreacted bromine), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Alternative Synthesis using Dichloromethane and NBS

This method can offer milder conditions and improved selectivity.

  • Setup: In a round-bottom flask with a magnetic stirrer, dissolve 1-tosylpiperidin-4-one (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of HBr in acetic acid.

  • Reaction: Stir the mixture at room temperature. The reaction is often slower than with bromine; monitor carefully by TLC over 6-24 hours.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the succinimide byproduct.

  • Washing: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

References

  • Title: Acid-Catalysed Bromination of Ketones Source: ChemTube3D URL: [Link]

  • Title: 22.4 Alpha Bromination of Carboxylic Acids Source: Organic Chemistry | OpenStax URL: [Link]

  • Title: 22.4: Alpha Bromination of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Halogenation Of Ketones via Enols Source: Master Organic Chemistry URL: [Link]

  • Title: 22.3 Alpha Halogenation of Aldehydes and Ketones Source: Organic Chemistry: A Tenth Edition URL: [Link]

  • Title: CN114044783A - Preparation method of idoxaban and intermediate thereof Source: Google Patents URL
  • Title: Solvent-Controlled α-Monobromination, α,α-Dibromination or Imidationof 1,3-Diketones with N-Bromosuccinimide Source: ResearchGate URL: [Link]

  • Title: 22.3: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Solvent-Controlled α-Monobromination, α,α-Dibromination or Imidation of 1,3-Diketones with N -Bromosuccinimide Source: Semantic Scholar URL: [Link]

  • Title: Alpha Halogenation of Ketones and Aldehydes Source: YouTube URL: [Link]

  • Title: 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL: [Link]

  • Title: Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

"3-Bromo-1-tosylpiperidin-4-one" purity analysis by analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've started gathering foundational information on 3-Bromo-1-tosylpiperidin-4-one. Google searches are underway to pinpoint its key chemical properties, common impurities, and analytical methods used to ensure purity. This initial phase will build a solid base for further investigations.

Expanding Search Parameters

I'm now broadening my search using Google to encompass scholarly articles and regulatory guidelines. I am looking for methodologies applicable to piperidinone derivatives and similar halogenated organic compounds. I'm especially focusing on detailed experimental parameters and seeking comparative data to build the guide. I will be structuring sections for an intro and discussions of analytical techniques.

Developing Analytical Strategies

I am now focusing on synthesizing the gathered information. I'll create comparison tables summarizing the performance of each analytical technique, focusing on key metrics like speed and cost. I will design diagrams to illustrate workflow and aid in method selection. Causality and self-validating system explanations will be included in the protocol sections.

A Senior Application Scientist's Guide to Brominating Agents in Piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of halogenated intermediates is a critical step in the creation of novel therapeutics. Among these, α-brominated piperidin-4-ones are valuable synthons, serving as versatile precursors for a variety of pharmacologically active molecules. The choice of brominating agent for the synthesis of these key intermediates can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparison of three commonly employed brominating agents—Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (PyBr₃)—for the α-bromination of N-substituted piperidin-4-ones.

Introduction: The Significance of α-Brominated Piperidin-4-ones

The piperidin-4-one scaffold is a prevalent structural motif in a wide array of biologically active compounds. The introduction of a bromine atom at the α-position to the carbonyl group enhances the synthetic utility of this heterocycle, allowing for further functionalization through nucleophilic substitution or elimination reactions. This modification is a key step in the synthesis of various therapeutic agents, including those with applications in oncology, neuroscience, and infectious diseases.

Comparative Analysis of Brominating Agents

The selection of an appropriate brominating agent is contingent upon several factors, including the nature of the substrate, desired selectivity, reaction conditions, and safety considerations. Below is a comparative overview of Molecular Bromine, N-Bromosuccinimide, and Pyridinium Tribromide for the α-bromination of N-substituted piperidin-4-ones.

Brominating AgentFormulaMolar Mass ( g/mol )Physical FormKey AdvantagesKey Disadvantages
Molecular Bromine Br₂159.81Fuming red-brown liquidPotent brominating agent, readily available.[1]Highly corrosive, toxic, and challenging to handle due to its high vapor pressure. Reactions can be exothermic and generate corrosive HBr as a byproduct.[1]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98White crystalline solidSolid and easy to handle, provides a low, constant concentration of Br₂, which can minimize side reactions.[1][2]Can be unreliable if not pure; may require a radical initiator or acid catalysis for efficient α-bromination of ketones.[1][3]
Pyridinium Tribromide C₅H₅N·HBr₃319.86Red crystalline solidSolid, stable, and a safer alternative to liquid bromine; easy to handle and measure.[2][4]Can be less reactive than molecular bromine.[2]

Mechanistic Considerations: The Path to α-Bromination

The α-bromination of ketones, including N-substituted piperidin-4-ones, typically proceeds via an acid-catalyzed mechanism involving an enol intermediate.

Acid-Catalyzed Bromination of Piperidin-4-one cluster_0 Keto-Enol Tautomerism (Acid-Catalyzed) cluster_1 Electrophilic Attack cluster_2 Deprotonation Piperidinone N-Protected Piperidin-4-one Protonated_Ketone Protonated Ketone Piperidinone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Brominating_Agent Br-Br Enol->Brominating_Agent Nucleophilic Attack Brominated_Intermediate Brominated Intermediate (Oxonium Ion) Brominating_Agent->Brominated_Intermediate Final_Product α-Bromo-N-Protected Piperidin-4-one Brominated_Intermediate->Final_Product - H⁺

Caption: Acid-catalyzed α-bromination of N-protected piperidin-4-one.

In this mechanism, the carbonyl oxygen of the piperidin-4-one is first protonated by an acid catalyst, which increases the acidity of the α-protons.[6] A base then removes an α-proton to form a nucleophilic enol intermediate.[6] This enol then attacks the electrophilic bromine of the brominating agent (Br₂, NBS, or PyBr₃) to form a brominated oxonium ion intermediate.[6] Finally, deprotonation of this intermediate yields the α-brominated piperidin-4-one and regenerates the acid catalyst.[6]

Experimental Protocols

The following protocols are provided as representative examples for the α-bromination of N-substituted piperidin-4-ones using each of the three brominating agents. It is crucial to note that optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary for specific substrates.

Protocol 1: Bromination with Molecular Bromine (Br₂)

This protocol is adapted from a procedure for the bromination of a substituted indanone in acetic acid.[7]

Materials:

  • N-substituted piperidin-4-one (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (1.1 eq)

  • 5% Sodium Bisulfite Solution

  • Water

Procedure:

  • Dissolve the N-substituted piperidin-4-one in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Quench the excess bromine by adding 5% sodium bisulfite solution until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude α-brominated product.

  • The crude product can be further purified by recrystallization.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

This protocol is based on a general method for the α-bromination of cyclic ketones using NBS catalyzed by ammonium acetate.[8][9][10]

Materials:

  • N-substituted piperidin-4-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Ammonium Acetate (catalytic amount)

  • Diethyl Ether (Et₂O)

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • To a solution of the N-substituted piperidin-4-one in diethyl ether, add N-Bromosuccinimide and a catalytic amount of ammonium acetate.

  • Stir the reaction mixture at room temperature (25 °C) and monitor the reaction by TLC.[9][10]

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Bromination with Pyridinium Tribromide (PyBr₃)

This protocol is adapted from a general procedure for the α-bromination of ketones using pyridinium tribromide in acetic acid.[5]

Materials:

  • N-substituted piperidin-4-one (1.0 eq)

  • Pyridinium Tribromide (1.1 eq)

  • Glacial Acetic Acid

  • Ice-water bath

  • Ethyl Acetate

  • Saturated Sodium Carbonate Solution

  • Saturated Saline Solution

Procedure:

  • Combine the N-substituted piperidin-4-one and pyridinium tribromide in a round-bottom flask containing glacial acetic acid.

  • Stir the reaction mixture at an elevated temperature (e.g., 90 °C) for a specified time (e.g., 3 hours), monitoring the progress by TLC.[5]

  • After the reaction is complete, cool the mixture and pour it into an ice-water bath.[5]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated sodium carbonate solution and saturated saline solution.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization.

Safety and Handling Considerations

Molecular Bromine (Br₂):

  • Hazards: Highly toxic, corrosive, and volatile. Causes severe burns upon contact with skin and eyes, and is harmful if inhaled.[1][2]

  • Handling: Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. A face shield and respiratory protection may be necessary for larger quantities.

N-Bromosuccinimide (NBS):

  • Hazards: Irritant to the skin, eyes, and respiratory system. Can be unstable, especially when impure or exposed to heat.[3][11]

  • Handling: Handle in a fume hood, wearing standard PPE. Avoid inhalation of dust. Store in a cool, dry place away from light and moisture. The purity of NBS should be checked before use, as impurities can affect reactivity.[11]

Pyridinium Tribromide (PyBr₃):

  • Hazards: Corrosive and an irritant. In solution, it is in equilibrium with molecular bromine and can release bromine vapor.[12]

  • Handling: Handle with care in a fume hood, wearing appropriate PPE. It is a solid, which makes it easier and safer to handle than liquid bromine.[4]

Conclusion

The choice of brominating agent for the synthesis of α-brominated piperidin-4-ones is a critical decision that influences the success of the synthetic route.

  • Molecular Bromine is a powerful but highly hazardous option, generally reserved for instances where its high reactivity is essential.

  • N-Bromosuccinimide offers a safer, solid alternative, with selectivity often enhanced by the use of acid catalysis. It is a widely used and versatile reagent for α-bromination of ketones.

  • Pyridinium Tribromide stands out as a convenient, stable, and effective solid brominating agent, often providing high yields under relatively mild conditions. Its ease of handling makes it an attractive choice for many applications.

For researchers and drug development professionals, a thorough understanding of the reactivity, selectivity, and safety profiles of these reagents is paramount. While Pyridinium Tribromide appears to be a highly promising reagent for the α-bromination of piperidin-4-ones based on related studies, the optimal choice will always depend on the specific substrate and the desired outcome of the reaction. Careful consideration of the factors outlined in this guide will enable the selection of the most appropriate brominating agent to achieve efficient and selective synthesis of these valuable intermediates.

References

  • BenchChem. A Comparative Guide to Brominating Agents for Organic Synthesis. BenchChem. 2025.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages.
  • Protheragen. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. 2024-10-31.
  • Li, P., et al.
  • Scientific Upd
  • Das, B., et al. A Mild and Efficient Procedure for a-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate.
  • Wikipedia. N-Bromosuccinimide.
  • Gao, Y., et al.
  • Tanemura, K., et al. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate.
  • Tanemura, K., et al. A Mild and Efficient Procedure for ??-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate.
  • Chemistry LibreTexts. Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. 2019-07-30.
  • El-awa, A., et al. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules. 2008.
  • BenchChem. A Comparative Guide to Brominating Agents for Organic Synthesis. BenchChem. 2025.

Sources

At the Crossroads of Reactivity and Stability: A Comparative Analysis of 3-Bromo-1-tosylpiperidin-4-one versus Other Halogenated Piperidinones in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Consequently, the strategic synthesis of substituted piperidines is of paramount importance to drug development professionals. Halogenated 4-piperidinones, particularly α-haloketones, serve as exceptionally versatile intermediates, providing a gateway to a vast array of complex molecular architectures through nucleophilic substitution and skeletal rearrangement pathways.[4][5]

This guide provides a detailed comparative analysis of 3-Bromo-1-tosylpiperidin-4-one , placing it in context with its fluoro, chloro, and iodo analogs. We will explore the nuanced interplay between the halogen's leaving group ability, the robust nitrogen protection afforded by the tosyl group, and the competing reaction pathways that dictate synthetic outcomes. This analysis is designed to equip researchers with the field-proven insights necessary to select the optimal building block for their specific synthetic challenges.

The Anatomy of a Versatile Building Block: this compound

The synthetic utility of this compound stems from the precise arrangement of its functional groups.[6] Each component plays a critical role in modulating the molecule's reactivity and stability.

  • The α-Bromo-ketone Moiety : This is the molecule's reactive center. The powerful electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[7][8] This activation makes the bromide a competent leaving group, facilitating SN2-type reactions.

  • The N-Tosyl (Ts) Protecting Group : The tosyl group is not merely a passive placeholder. As a strong electron-withdrawing sulfonamide, it effectively deactivates the piperidine nitrogen, preventing its participation in undesired side reactions.[9] This robust protection is stable under a wide range of reaction conditions, ensuring that chemistry is directed specifically at the α-haloketone.[10][11] Furthermore, its presence can influence the conformation and overall reactivity of the piperidine ring.

A Head-to-Head Comparison: The Halogen's Impact on Reactivity and Synthetic Strategy

The choice of halogen at the C-3 position is a critical decision that profoundly impacts the synthetic strategy. The primary differences arise from the inherent properties of the carbon-halogen bond and the stability of the resulting halide anion.

Reactivity in Nucleophilic Substitution Reactions

The archetypal reaction of these compounds is the bimolecular nucleophilic substitution (SN2) at the α-carbon. The rate of this reaction is directly tied to the leaving group's ability, which for halogens follows the well-established trend: I > Br > Cl >> F .[8][12]

  • 3-Iodo-1-tosylpiperidin-4-one (The Highly Reactive Intermediate) : The C-I bond is the longest and weakest, making the iodide the best leaving group. This analog exhibits the highest reactivity, enabling substitutions with weak nucleophiles or under very mild, low-temperature conditions. However, this high reactivity comes at the cost of stability; iodo-ketones are often more sensitive and prone to decomposition during synthesis or upon storage.[8][13]

  • This compound (The Versatile Workhorse) : This compound represents the optimal balance for many applications. The bromide is an excellent leaving group, allowing for efficient substitution under synthetically convenient conditions. It is significantly more reactive than its chloro-counterpart but is generally more stable and easier to handle than the iodo-analog, making it a reliable and preferred choice for general-purpose synthesis.[14]

  • 3-Chloro-1-tosylpiperidin-4-one (The Robust Precursor) : The C-Cl bond is considerably stronger, making the chloride a less effective leaving group. Consequently, nucleophilic substitution requires more forcing conditions, such as higher temperatures, stronger nucleophiles, or the use of catalysts. This lower reactivity can be strategically advantageous in complex molecules where chemoselectivity is a concern.

  • 3-Fluoro-1-tosylpiperidin-4-one (The Reluctant Substrate) : The C-F bond is the strongest, making fluoride an exceptionally poor leaving group for SN2 reactions. Direct displacement is typically not a viable synthetic strategy. The utility of fluoro-analogs lies in other areas of chemistry, but not as precursors for simple substitution.[15]

The Competing Pathway: Favorskii Rearrangement

A critical consideration when working with α-haloketones under basic conditions is the potential for the Favorskii rearrangement. This pathway involves the formation of a cyclopropanone intermediate, which subsequently undergoes nucleophilic ring-opening to yield a ring-contracted carboxylic acid derivative.[16][17][18] In the case of halogenated piperidinones, this results in the formation of a substituted proline derivative, a completely different molecular scaffold.[19][20]

The propensity for this rearrangement is influenced by both the substrate and the reaction conditions. The use of strong, non-nucleophilic bases preferentially promotes the deprotonation at the α'-carbon, initiating the Favorskii pathway. The choice of halogen also plays a role; the reaction is viable for chloro, bromo, and iodo ketones. Therefore, to favor direct substitution over rearrangement, reaction conditions must be carefully controlled.

Strategic Control:

  • Use nucleophiles that are relatively weak bases.

  • Employ stoichiometric amounts of base or use a salt of the nucleophile (e.g., sodium thiophenoxide) to minimize the concentration of free base.

  • Lowering the reaction temperature can often favor the SN2 pathway over competing elimination or rearrangement reactions.[14]

dot digraph "Reaction_Pathways" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Competing Reaction Pathways for 3-Halo-1-tosylpiperidin-4-ones", pad="0.5", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: Competing SN2 and Favorskii rearrangement pathways.

Data Summary: Halogen Properties and Reactivity

Halogen (X)Relative SN2 ReactivityC-X Bond Strength (kJ/mol)Stability of Halide Ion (X⁻)Key Synthetic Consideration
Iodine (I) Highest~228Most StableIdeal for difficult substitutions; compound stability is a concern.
Bromine (Br) High~285StableExcellent balance of high reactivity and good stability; a versatile default.
Chlorine (Cl) Moderate~340Less StableRequires more forcing conditions; useful for enhancing chemoselectivity.
Fluorine (F) Very Low~450Least StableNot suitable as a leaving group in SN2 reactions.

Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for researchers.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a typical SN2 reaction using this compound.

Objective: To synthesize 3-(benzylamino)-1-tosylpiperidin-4-one.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN) (0.1 M solution)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous acetonitrile.

  • Add potassium carbonate, followed by benzylamine.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Causality: The use of a mild base like K₂CO₃ neutralizes the HBr formed during the reaction without significantly promoting the Favorskii rearrangement. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Protocol 2: Synthesis of a Spirocyclic Oxindole-Piperidinone

This advanced protocol demonstrates the utility of this compound in constructing complex heterocyclic scaffolds, which are prevalent in pharmacologically active molecules.[21][22]

Objective: To synthesize a spiro[indoline-3,3'-piperidin]-2-one derivative.

dot digraph "Spirocycle_Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Experimental Workflow for Spirocycle Synthesis", pad="0.5", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} dot

Caption: Workflow for the synthesis of a spirocyclic compound.

Procedure (Conceptual Outline):

  • Preparation of the Nucleophile: An appropriate indole-based nucleophile is generated. For instance, the reaction of an oxindole with a suitable base can generate a nucleophilic enolate.

  • SN2 Cyclization: The generated indole nucleophile is reacted with this compound in a suitable solvent like DMF or THF. The nucleophile attacks the electrophilic C-3 carbon of the piperidinone, displacing the bromide ion.

  • Intramolecular Ring Formation: This key step forms the spirocyclic junction, linking the 3-position of the oxindole to the 3-position of the piperidinone.

  • Workup and Purification: Standard aqueous workup followed by purification via recrystallization or column chromatography affords the desired spiro[indoline-3,3'-piperidin]-2-one.

Conclusion and Strategic Recommendations

While all α-halogenated 1-tosylpiperidin-4-ones are valuable synthetic intermediates, they are not interchangeable. The choice of halogen is a strategic decision that must align with the specific goals of the synthesis.

  • This compound stands out as the most versatile and broadly applicable reagent. It provides an optimal compromise between high reactivity for nucleophilic substitution and sufficient stability for practical handling and storage. It should be considered the default starting point for the synthesis of 3-substituted piperidinone derivatives.

  • 3-Iodo-1-tosylpiperidin-4-one should be reserved for cases where reactivity is paramount, such as with sterically hindered substrates or very weak nucleophiles, where the bromo-analog may be sluggish.

  • 3-Chloro-1-tosylpiperidin-4-one is the reagent of choice when enhanced stability or chemoselectivity is required, and the use of more forcing reaction conditions is acceptable.

By understanding the distinct reactivity profiles and potential side reactions associated with each halogen, researchers and drug development professionals can make informed decisions, optimizing their synthetic routes to accelerate the discovery and development of novel piperidine-based therapeutics.

References

  • Wei, L., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

  • Kharitonov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(19), 6927. [Link]

  • Favorskii Rearrangement. Grokipedia. [Link]

  • Al-dujaili, A. H. (2006). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 11(7), 518-565. [Link]

  • Jia, G., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2083-2091. [Link]

  • Synthesis of piperidines. Organic Chemistry Portal. [Link]

  • Favorskii Rearrangement. Chemist Wizards. [Link]

  • Favorskii rearrangement. chemeurope.com. [Link]

  • Favorskii rearrangement. Wikipedia. [Link]

  • Nucleophilic Substitution Reactions. University of Illinois Springfield. [Link]

  • Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]

  • Tosyl group. Wikipedia. [Link]

  • Umpeleh, A., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7720-7725. [Link]

  • Vithiya, S. M. B., et al. (2013). A highly regioselective synthesis of spiro [oxindole-chromanone]pyrrolidines and pyrrolizines through 1,3-dipolarcycloaddition. Der Pharma Chemica, 5(5), 184-188. [Link]

  • This compound (C12H14BrNO3S). PubChemLite. [Link]

  • What is the role and mechanism of action of tosyl chloride in organic synthesis?. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

  • Wang, X., et al. (2013). Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A. Bioorganic & Medicinal Chemistry Letters, 23(17), 4853-4856. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]

  • Yan, C.-G., et al. (2013). Diastereoselective synthesis of spiro[indoline-3,1'-quinolizines] and spiro[indoline-3,4'-pyrido[1,2-a]quinolines] via three-component reactions. Journal of Chemical Research, 37(7), 405-409. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 3-Bromo-1-tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of standard spectroscopic techniques for the structural elucidation of 3-Bromo-1-tosylpiperidin-4-one, a compound of interest in synthetic and medicinal chemistry. By leveraging a comparative analysis with its unbrominated precursor, 1-tosylpiperidin-4-one, this document offers a detailed roadmap for spectral interpretation and structural validation, even in the absence of previously published experimental data for the target molecule.

Introduction: The Imperative of Structural Integrity

This compound is a heterocyclic compound featuring a piperidone core, an N-tosyl protecting group, and an α-bromo ketone functionality. The precise placement of the bromine atom at the C-3 position is critical for its intended reactivity and biological activity in downstream applications. Therefore, a multi-faceted spectroscopic approach is essential to confirm its molecular structure unequivocally. This guide will explore the utility of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in achieving this goal.

Experimental Methodologies: A Validating Workflow

The following protocols outline the standard operating procedures for acquiring high-quality spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, making it the primary tool for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm, centered at around 6 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm, centered at around 100 ppm.

    • A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the neat solid on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this type of molecule.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated molecular weight. Analyze any significant fragment ions.

Spectroscopic Data Analysis and Structural Confirmation

The following sections provide a detailed interpretation of the expected spectroscopic data for this compound, with a comparative analysis to its unbrominated precursor, 1-tosylpiperidin-4-one, based on data from Hirsch and Havinga (1976).[1][2][3]

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum is expected to provide key insights into the structure of this compound. The introduction of the bromine atom at the C-3 position will have a significant deshielding effect on the adjacent proton.

Proton Assignment 1-Tosylpiperidin-4-one (Expected δ) This compound (Predicted δ) Multiplicity Integration Rationale for Shift
Tosyl-CH₃~2.4 ppm~2.4 ppms3HUnaffected by bromination.
Tosyl-ArH~7.3-7.7 ppm~7.3-7.7 ppmm4HUnaffected by bromination.
H-2, H-6~3.0-3.2 ppmH-2: ~3.2-3.5 ppm, H-6: ~3.0-3.2 ppmm2H, 2HH-2 is slightly deshielded by the adjacent C-Br bond.
H-3, H-5~2.6-2.8 ppmH-3: ~4.5-4.8 ppm, H-5: ~2.8-3.0 ppmm1H, 2HH-3 is significantly deshielded by the directly attached bromine atom.

The most notable difference will be the downfield shift of the proton at the C-3 position to approximately 4.5-4.8 ppm. This is a direct consequence of the electron-withdrawing nature of the bromine atom.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework and the position of the bromine substituent.

Carbon Assignment 1-Tosylpiperidin-4-one (Expected δ) This compound (Predicted δ) Rationale for Shift
Tosyl-CH₃~21.5 ppm~21.5 ppmUnaffected by bromination.
Piperidone C-2, C-6~50-55 ppmC-2: ~52-57 ppm, C-6: ~50-55 ppmC-2 is slightly deshielded by the adjacent C-Br bond.
Piperidone C-3, C-5~40-45 ppmC-3: ~45-50 ppm, C-5: ~42-47 ppmC-3 is significantly deshielded by the bromine atom.
Piperidone C-4 (C=O)~205-210 ppm~200-205 ppmThe α-bromo substitution slightly shields the carbonyl carbon.
Tosyl-ArC~127-144 ppm~127-144 ppmUnaffected by bromination.

The carbon directly attached to the bromine (C-3) is expected to shift downfield, while the carbonyl carbon (C-4) may experience a slight upfield shift, a known effect of α-halogenation on ketones.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

The IR spectrum will confirm the presence of the key functional groups in the molecule.

Functional Group Characteristic Absorption (cm⁻¹) Expected Observation
C=O (Ketone)1715-1735 cm⁻¹A strong, sharp absorption in this region is expected. The α-bromination may slightly increase the frequency compared to the unbrominated analog.
S=O (Sulfonamide)1350-1300 cm⁻¹ and 1170-1150 cm⁻¹Two strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds.
C-N (Sulfonamide)~1100 cm⁻¹A moderate absorption.
Aromatic C=C1600-1450 cm⁻¹Several sharp, medium-intensity bands.
C-Br700-500 cm⁻¹A weak to medium absorption in the fingerprint region.

The IR spectrum provides a quick and reliable confirmation of the presence of the ketone and sulfonamide functionalities.

Mass Spectrometry: Determining Molecular Weight and Elemental Composition

Mass spectrometry will confirm the molecular weight and the presence of bromine.

Ion Predicted m/z Key Feature
[M+H]⁺348.0, 350.0The molecular ion peak will appear as a doublet with approximately equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a monobrominated compound.
[M-Br]⁺269.1Loss of the bromine radical.
[Tosyl]⁺155.0Fragmentation leading to the tosyl cation.
[Piperidone ring fragment]⁺variousFragmentation of the piperidone ring.

The presence of the isotopic doublet for the molecular ion is the most definitive evidence for the incorporation of a single bromine atom into the molecule.

Visualizing the Analysis

The following diagrams illustrate the workflow for the spectroscopic analysis and the key structural features of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms confirmation Unambiguous Structure of this compound nmr->confirmation ir->confirmation ms->confirmation

Caption: Experimental workflow for the structural confirmation of this compound.

structural_features cluster_nmr NMR Signatures cluster_ir IR Absorptions cluster_ms MS Fragments molecule This compound H3 ¹H: δ ~4.5-4.8 ppm (CH-Br) molecule->H3 ¹H NMR C3 ¹³C: δ ~45-50 ppm (C-Br) molecule->C3 ¹³C NMR CO C=O: ~1715-1735 cm⁻¹ molecule->CO IR SO2 S=O: ~1350 & 1150 cm⁻¹ molecule->SO2 IR MH [M+H]⁺: m/z 348/350 (Isotopic Doublet) molecule->MH MS

Caption: Key spectroscopic signatures of this compound.

Conclusion: A Synergistic Approach to Structural Validation

The structural confirmation of this compound is readily achievable through a synergistic application of NMR, IR, and Mass Spectrometry. While ¹H and ¹³C NMR provide the most definitive evidence for the precise location of the bromine atom through the observation of significant chemical shifts, IR spectroscopy offers rapid confirmation of the key functional groups, and mass spectrometry validates the molecular weight and elemental composition. By comparing the predicted spectral data with that of the known precursor, 1-tosylpiperidin-4-one, researchers can confidently establish the structure of this important synthetic intermediate. This comparative approach underscores the power of foundational spectroscopic principles in the characterization of novel compounds.

References

  • Hirsch, J. A., & Havinga, E. (1976). 1-Hetera-4-cyclohexanone system. Proton and carbon-13 magnetic resonance, transannular effects, and conformational analysis. The Journal of Organic Chemistry, 41(3), 455–462. [Link]

  • PubChem. (n.d.). 1-Tosylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • He, J., Zheng, J., Liu, J., She, X., & Pan, X. (2006). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. Organic Letters, 8(20), 4637–4640. [Link]

  • Hu, Z., He, M., & Liang, L. (1987). Isolation and identification of oxazolidine -2- thione in the seeds of Capparis masaikai. Acta Botanica Yunnanica, 9, 113–115. [Link]

Sources

A Comparative Guide to the Reaction Kinetics and Mechanisms of 3-Bromo-1-tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the reaction kinetics and mechanistic pathways of 3-Bromo-1-tosylpiperidin-4-one. This α-haloketone is a valuable synthetic intermediate in the construction of complex nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents.[1] Understanding its reactivity is paramount for optimizing synthetic routes and developing novel molecular entities. This guide moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its transformations, offering a comparative perspective against alternative synthetic strategies.

The Favorskii Rearrangement: A Dominant Pathway for this compound

The reaction of this compound with a base is anticipated to proceed primarily through the Favorskii rearrangement , a characteristic reaction of α-halo ketones.[2] This rearrangement can lead to the formation of carboxylic acid derivatives, often with a contraction of the ring system.[2] The nature of the base employed dictates the final product; hydroxides yield carboxylic acids, alkoxides produce esters, and amines result in amides.[2]

Mechanistic Considerations: The Cyclopropanone Intermediate vs. the Quasi-Favorskii Pathway

The mechanism of the Favorskii rearrangement is highly dependent on the structure of the starting α-halo ketone, specifically the presence of an acidic α'-proton (a proton on the carbon on the other side of the carbonyl group from the halogen).

In the case of this compound, the presence of the electron-withdrawing tosyl group on the nitrogen atom is expected to influence the acidity of the neighboring protons. The protons at the C5 position are the α'-protons. If these protons are sufficiently acidic to be removed by the base, the reaction will likely proceed through the cyclopropanone intermediate mechanism .

This mechanism involves the formation of an enolate at the C5 position, which then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom to form a bicyclic cyclopropanone intermediate.[2] Subsequent nucleophilic attack by the base on the carbonyl carbon of this strained intermediate leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to give the final ring-contracted product.[2]

However, if the α'-protons are not readily abstracted, or if steric hindrance prevents the formation of the cyclopropanone intermediate, an alternative pathway known as the quasi-Favorskii or semi-benzilic acid rearrangement may occur.[2] This mechanism is initiated by the nucleophilic attack of the base on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted 1,2-migration of the adjacent carbon and the displacement of the bromide ion.[2]

The presence of the bulky and electron-withdrawing tosyl group could potentially hinder enolate formation, making the quasi-Favorskii rearrangement a plausible alternative pathway. Definitive determination of the operating mechanism would require experimental studies, such as isotopic labeling.

Favorskii_Mechanisms cluster_cyclopropanone Cyclopropanone Mechanism cluster_quasi Quasi-Favorskii Mechanism A 3-Bromo-1-tosyl piperidin-4-one B Enolate Intermediate A->B + Base (-H+) C Cyclopropanone Intermediate B->C Intramolecular SN2 D Ring-Opened Carbanion C->D + Nucleophile E Ring-Contracted Product D->E + H+ F 3-Bromo-1-tosyl piperidin-4-one G Tetrahedral Intermediate F->G + Nucleophile H Rearranged Product G->H 1,2-Migration - Br-

Comparative Analysis of Synthetic Routes to Substituted Piperidin-4-ones

While the Favorskii rearrangement describes the reactivity of this compound, it is also important to consider alternative methods for the synthesis of the piperidin-4-one core structure. The choice of synthetic strategy will depend on factors such as the desired substitution pattern, scalability, and stereochemical control.

Synthetic MethodStarting MaterialsKey FeaturesPotential AdvantagesPotential Disadvantages
Mannich Condensation Aldehyde, amine, and a compound with an active hydrogen (e.g., ketone)A three-component condensation reaction.[3]Atom economical, convergent synthesis.Can sometimes lead to mixtures of products; optimization may be required.
Dieckmann Condensation Dicarboxylic acid estersIntramolecular Claisen condensation to form a β-keto ester.[4]Good for creating cyclic β-keto esters; allows for a variety of substituents.[4]Requires a subsequent hydrolysis and decarboxylation step.
Catalytic Hydrogenation of Pyridines Substituted pyridinesReduction of the aromatic pyridine ring.[4]Direct and atom-economical.[4]Requires high-pressure hydrogenation equipment; catalyst selection is crucial.[4]
Hetero-Diels-Alder Reaction Imines and dienes (e.g., Danishefsky's diene)A [4+2] cycloaddition to form dihydropyridones.[3]Good control over regio- and stereoselectivity.[3]The dihydropyridone product requires further modification to obtain a piperidin-4-one.

Experimental Protocols for Mechanistic Investigation

To elucidate the precise reaction mechanism and kinetics of the Favorskii rearrangement of this compound, a series of experiments can be designed.

Kinetic Analysis

The rate of the reaction can be monitored using techniques like in-situ Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy .[] By tracking the disappearance of the starting material and the appearance of the product over time under various concentrations of base and substrate, the rate law and rate constant for the reaction can be determined. Performing these experiments at different temperatures will allow for the calculation of the activation energy, providing further insight into the reaction mechanism.

Kinetic_Analysis_Workflow A Prepare reaction mixture (this compound, base, solvent) B Place in spectrometer (In-situ IR or NMR) A->B C Monitor reaction progress (Acquire spectra over time) B->C D Analyze spectral data (Concentration vs. time) C->D E Determine rate law and rate constant D->E F Repeat at different temperatures E->F G Calculate activation energy (Arrhenius plot) F->G

Identification of Intermediates

The detection of reaction intermediates is crucial for confirming a proposed mechanism.[] Techniques such as mass spectrometry can be employed to identify low concentrations of transient species.[6] For the Favorskii rearrangement, the detection of the cyclopropanone intermediate would provide strong evidence for that pathway. Low-temperature NMR spectroscopy could also be used to trap and characterize reactive intermediates.

Conclusion

The reaction of this compound with a base is a chemically rich process, with the Favorskii rearrangement being the most probable transformation. The specific mechanistic pathway, whether through a cyclopropanone intermediate or a quasi-Favorskii rearrangement, is influenced by the electronic and steric effects of the tosyl group. A thorough understanding of these reaction dynamics, obtained through rigorous kinetic and mechanistic studies, is essential for the effective utilization of this versatile building block in the synthesis of complex, biologically active molecules. The comparative analysis of alternative synthetic routes provides a broader context for synthetic chemists to choose the most appropriate method for their specific target.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2), 10-18.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Molecules, 28(23), 7869.
  • Al-Mulla, A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Indian Chemical Society, 99(10), 100701.
  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones.
  • V. M. (2022). 4-Substituted and 1,4-Disubstituted Piperidines.
  • Wikipedia. (2023, December 28). Favorskii rearrangement. In Wikipedia. Retrieved January 10, 2024, from [Link]

  • Spectroscopic Study of the Br−+CH3I→I−+CH3Br SN2 Reaction. (2022). ChemPhysChem, 23(1), e202100665.
  • A new mechanism for the Favorskii rearrangement. (2008). Journal of the American Chemical Society, 130(4), 1158-1159.
  • Identifying reactive intermediates by mass spectrometry. (2020). Chemical Society Reviews, 49(23), 8596-8611.
  • Myers, A. G. (n.d.). Methods for Ring Contraction. Harvard University.
  • PubChemLite. (n.d.). This compound (C12H14BrNO3S). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. Retrieved from [Link]

  • Martínez-Botella, G., Loch, J. T., Green, O. M., Kawatkar, S. P., Olivier, N. B., Boriack-Sjodin, P. A., & Keating, T. A. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 169-173.
  • One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. (2025). Organic Letters, 27(32), 8974-8978.
  • Scribd. (n.d.). Favorskii Rearrangement Guide. Retrieved from [Link]

  • Miura, Y., Fujimura, Y., & Hamana, M. (1990). Reinvestigation of the Reaction of 3-Bromo-4-nitroquinoline 1-Oxide with 1-Morpholinocyclohexene. Heterocycles, 30(2), 849.
  • Gribble, G. W. (2000). Synthesis and Reactions of N-Protected 3-Nitroindoles. Journal of Organic Chemistry, 65(1), 158-167.
  • Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. (2021). RSC Advances, 11(43), 26867-26871.
  • Studies on the Chemical Behavior of 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one towards some Electrophilic and Nucleophilic Reagents. (2012). Journal of the Brazilian Chemical Society, 23(5), 905-912.
  • Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. (2023). Molecules, 28(15), 5801.

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Bromo-1-tosylpiperidin-4-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-halo-4-piperidinone scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of complex nitrogen-containing heterocycles. The reactivity of this scaffold is profoundly influenced by the nature of the substituent on the ring nitrogen. This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-1-tosylpiperidin-4-one, a widely used α-haloketone, and its key analogs. We will explore how variations in the N-protecting group (e.g., Tosyl vs. Boc vs. Methyl) dictate the competition between nucleophilic substitution (SN2) and the Favorskii rearrangement, supported by mechanistic insights and detailed experimental protocols.

The Underlying Chemistry: Reactivity of the α-Haloketone Moiety

An α-haloketone, such as this compound, possesses multiple electrophilic sites. The primary sites susceptible to nucleophilic attack are the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity gives rise to two major competing pathways:

  • Direct Nucleophilic Substitution (SN2): A nucleophile can directly attack the α-carbon, displacing the bromide ion. This pathway is generally favored by less basic nucleophiles. The carbonyl group significantly enhances the rate of SN2 reactions compared to a corresponding alkyl halide, an effect attributed to the stabilization of the transition state through orbital overlap with the adjacent π-system.

  • Favorskii Rearrangement: In the presence of a base, an enolate can be formed by the abstraction of a proton from the α'-carbon (C-5). This enolate can then undergo an intramolecular SN2 reaction, displacing the bromide to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack on the carbonyl carbon of this strained intermediate leads to ring-opening and the formation of a ring-contracted product, typically a cyclopentane carboxylic acid derivative.

The choice between these pathways is not arbitrary; it is a direct consequence of the substrate's electronic and steric properties, which are primarily dictated by the N-protecting group.

Comparative Analysis of N-Substituted Analogs

The electronic nature of the nitrogen protecting group is the single most critical factor in determining the reactivity profile of 3-bromo-4-piperidinones. We will compare three representative analogs: the parent N-Tosyl compound, the N-Boc analog, and the N-Methyl analog.

This compound (The Electron-Withdrawing Case)

The tosyl (p-toluenesulfonyl) group is strongly electron-withdrawing. This has two profound consequences:

  • Increased Acidity of α'-Protons: The inductive effect of the sulfonamide nitrogen significantly increases the acidity of the protons at the C-5 position. This makes enolate formation under basic conditions more favorable, thereby promoting the Favorskii rearrangement pathway .

  • Enhanced Electrophilicity: The electron-withdrawing nature of the tosyl group also enhances the partial positive charge on the α-carbon (C-3), making it a more potent electrophile for direct SN2 attack.

Dominant Reactivity: Due to the pronounced acidity of the α'-protons, this analog has a strong predisposition to undergo the Favorskii rearrangement, especially with strong bases like alkoxides or hydroxides. With less basic nucleophiles (e.g., secondary amines in the absence of a strong external base), the SN2 pathway can still be competitive.

3-Bromo-1-(tert-butoxycarbonyl)piperidin-4-one (The Sterically Hindered, Moderately Withdrawing Case)

The tert-butoxycarbonyl (Boc) group is less electron-withdrawing than the tosyl group but introduces significant steric bulk.

  • Moderate Acidity of α'-Protons: The carbamate group is moderately electron-withdrawing, leading to α'-protons that are less acidic than in the N-tosyl analog but more acidic than in the N-alkyl analog. This makes the Favorskii rearrangement a viable, but not always dominant, pathway.

  • Steric Hindrance: The bulky Boc group can sterically hinder the approach of nucleophiles to both the carbonyl carbon and the α-carbon, potentially slowing the rates of both competing reactions.

Dominant Reactivity: The N-Boc analog presents a more balanced reactivity profile. The outcome is highly dependent on the reaction conditions and the nucleophile used. Strong bases will still favor the Favorskii rearrangement, while a wide range of nucleophiles can participate in SN2 reactions, although potentially at a slower rate than the N-tosyl analog. Its utility is prominent in syntheses where the protecting group needs to be removed under acidic conditions, such as in the synthesis of fentanyl.

3-Bromo-1-methylpiperidin-4-one (The Electron-Donating Case)

The methyl group is weakly electron-donating through induction.

  • Reduced Acidity of α'-Protons: The electron-donating nature of the methyl group decreases the acidity of the α'-protons, making enolate formation significantly less favorable. This disfavors the Favorskii rearrangement pathway .

  • Nucleophilicity of Ring Nitrogen: The piperidine nitrogen is basic and nucleophilic, which can lead to side reactions if not protonated or if harsh conditions are used.

Dominant Reactivity: For the N-methyl analog, the SN2 pathway is strongly favored . The molecule is less prone to rearrangement, making it an excellent substrate for direct substitution reactions with a variety of nucleophiles. This is exemplified in its use in condensation reactions to form fused heterocyclic systems.

Data Presentation: A Comparative Overview

The following table summarizes the expected reactivity trends based on the electronic and steric properties of the N-substituent.

AnalogN-SubstituentElectronic EffectSteric HindranceFavored PathwayComments
This compound TosylStrongly Electron-WithdrawingModerateFavorskii Rearrangement High propensity for ring contraction with base. SN2 is competitive with non-basic nucleophiles.
3-Bromo-1-Boc-piperidin-4-one BocModerately Electron-WithdrawingHighCompetitive SN2 / Favorskii Outcome is highly condition-dependent. Slower reaction rates may be observed.
3-Bromo-1-methylpiperidin-4-one MethylWeakly Electron-DonatingLowSN2 Substitution Rearrangement is significantly disfavored. Ideal for direct substitution.

Mechanistic and Workflow Diagrams

Visualizing the competing pathways and the influence of the N-protecting group is crucial for understanding and predicting reactivity.

G sub 3-Bromo-4-Piperidinone Analog sn2 S(N)2 Product (3-Substituted) sub->sn2 Direct Attack at C3 favorskii Favorskii Product (Ring Contraction) sub->favorskii Enolate Formation & Cyclization sub_n Nucleophile (e.g., R₂NH) sub_n->sn2 base Base (e.g., NaOMe) base->favorskii

Caption: General reaction pathways for 3-bromo-4-piperidinone analogs.

G cluster_0 Structure cluster_1 Property cluster_2 Predicted Reactivity A Analog (N-Tosyl, N-Boc, N-Methyl) B Electronic Effect C Reactivity Outcome N_Tosyl N-Tosyl EWG Strongly Electron-Withdrawing N_Tosyl->EWG N_Boc N-Boc Mod_EWG Moderately Electron-Withdrawing N_Boc->Mod_EWG N_Methyl N-Methyl EDG Weakly Electron-Donating N_Methyl->EDG Favorskii Favorskii Favored EWG->Favorskii Competitive Competitive S(N)2 / Favorskii Mod_EWG->Competitive SN2 S(N)2 Favored EDG->SN2

Caption: Structure-Reactivity relationship of N-substituted analogs.

Experimental Protocols

These protocols are designed to be self-validating systems, providing clear steps to probe the reactivity of the different analogs.

Protocol 1: SN2 Substitution with a Secondary Amine (Favors SN2 Pathway)
  • Objective: To compare the rate and yield of the SN2 reaction for the N-Tosyl, N-Boc, and N-Methyl analogs.

  • Rationale: Using a moderately basic secondary amine like morpholine without a strong external base minimizes the competing Favorskii rearrangement, allowing for a more direct comparison of SN2 reactivity.

  • Procedure:

    • To a solution of the 3-bromo-4-piperidinone analog (1.0 mmol) in acetonitrile (10 mL) in a sealed vial, add morpholine (1.2 mmol, 1.2 eq).

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction progress by TLC or LC-MS every hour for 8 hours.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the 3-(morpholin-4-yl)piperidin-4-one product.

  • Expected Outcome: The N-Methyl analog is expected to provide the highest yield of the SN2 product. The N-Tosyl analog should also be reactive, while the N-Boc analog may react more slowly due to steric hindrance.

Protocol 2: Base-Mediated Favorskii Rearrangement (Favors Rearrangement Pathway)
  • Objective: To compare the propensity of each analog to undergo the Favorskii rearrangement.

  • Rationale: The use of a strong, non-nucleophilic base like sodium methoxide in methanol will promote enolate formation and subsequent rearrangement. The product will be the corresponding ring-contracted methyl ester.

  • Procedure:

    • To a solution of the 3-bromo-4-piperidinone analog (1.0 mmol) in anhydrous methanol (10 mL) at 0 °C, add a solution of sodium methoxide in methanol (1.5 mL, 1.5 mmol, 1.0 M solution).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS for the consumption of starting material and formation of a new, more polar product.

    • Quench the reaction by adding saturated aqueous ammonium chloride (5 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Outcome: The N-Tosyl analog is expected to give the highest yield of the N-tosyl-pyrrolidine-3-carboxylic acid methyl ester. The N-Boc analog will likely yield a mixture of rearrangement and substitution products. The N-Methyl analog is expected to show minimal rearrangement, with starting material decomposition or other side reactions being more likely.

Conclusion

The reactivity of 3-bromo-4-piperidinone is a classic case study in electronically controlled reaction pathways. A strongly electron-withdrawing N-tosyl group primes the molecule for a Favorskii rearrangement under basic conditions. Conversely, a weakly electron-donating N-methyl group shuts down this pathway, favoring clean SN2 substitution. The N-Boc analog occupies an intermediate position, offering a tunable reactivity that can be steered by careful choice of reagents and conditions. Understanding these fundamental principles allows researchers to select the appropriate substrate and reaction conditions to achieve their desired synthetic outcome, a critical skill in the efficient construction of complex molecular architectures for drug discovery and development.

References

  • University of Illinois Department of Chemistry. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Favorskii rearrangement. Retrieved from [Link]

  • Google Patents. (2022, February 15). CN114044783A - Preparation method of idoxaban and intermediate thereof.
  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2071. Retrieved from [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). Methods for Ring Contraction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Umut, Y., & Um, I. H. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Bulletin of the Korean Chemical Society, 36(5), 1461–1465. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 3.17 The Favorskii Rearrangement (Extend to Rings). Retrieved from [Link]

  • Gallucci, N. R., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(15), 5236–5243. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. Retrieved from [Link]

  • LookChem. (n.d.). 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide. Retrieved from [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from [Link]

A Comparative Guide to the Computational Conformational Analysis of 3-Bromo-1-tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of computational methodologies for elucidating the conformational landscape of 3-Bromo-1-tosylpiperidin-4-one, a representative substituted piperidinone. Piperidinone scaffolds are ubiquitous in medicinal chemistry, and their three-dimensional structure is paramount to their biological activity. Understanding the conformational preferences dictated by bulky and stereoelectronically active substituents is therefore a critical step in rational drug design.[1][2][3][4] We will explore the theoretical underpinnings, practical applications, and comparative performance of various computational techniques, validated against the principles of experimental structural analysis.

The Conformational Challenge: Piperidine Ring Dynamics

The piperidine ring nominally adopts a low-energy chair conformation to minimize angular and torsional strain. However, the introduction of substituents, such as the N-tosyl group at position 1, a carbonyl at position 4, and a bromine atom at position 3, creates a complex interplay of steric and electronic forces that govern the conformational equilibrium.

The primary conformational question for this compound revolves around the axial versus equatorial orientation of the bromine atom in the dominant chair form. This preference is not governed by sterics alone; powerful stereoelectronic effects, such as hyperconjugation, play a decisive role.[5][6][7] These effects involve the interaction of filled (donor) orbitals with adjacent empty (acceptor) orbitals, which are highly dependent on their spatial orientation.[8][9] For instance, an anti-periplanar arrangement between the nitrogen lone pair (n_N) or a C-H bond (σ_CH) and the antibonding orbital of the C-Br bond (σ*_C-Br) can lead to significant stabilization, potentially favoring an otherwise sterically hindered conformation.[10][11]

A Comparative Overview of Computational Methodologies

The choice of computational method is a trade-off between accuracy and computational expense. For conformational analysis, a hierarchical approach, starting with faster, less expensive methods to survey the potential energy surface, followed by higher-level calculations for refining the results, is often the most efficient strategy.

MethodUnderlying PrincipleTypical Computational CostStrengthsWeaknesses
Molecular Mechanics (MM) Classical mechanics using a parameterized force field to describe atomic interactions (bond stretching, angles, torsions, van der Waals, electrostatics).[12]Very LowExtremely fast; excellent for scanning the conformational space of large molecules and identifying potential energy minima.Accuracy is entirely dependent on the quality of the force field parameters.[13] May poorly describe systems with complex electronic effects.
Hartree-Fock (HF) An ab initio quantum mechanical method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant.ModerateProvides a fundamental, first-principles description without empirical parameters. A good starting point for more advanced methods.Neglects electron correlation, leading to systematic errors and often inaccurate relative energies.[14][15][16]
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction.[17]HighIncludes effects of electron correlation at a fraction of the cost of high-level ab initio methods.[14] It is the workhorse for accurate geometry optimizations and energy calculations.The accuracy depends on the choice of the exchange-correlation functional. Can be computationally demanding for very large systems.

Recommended Computational Workflow

A robust and self-validating workflow is essential for trustworthy results. The following multi-step protocol leverages the strengths of different methods to efficiently and accurately map the conformational landscape.

G cluster_0 Initial Exploration (MM) cluster_1 Refinement & Validation (DFT) A 1. 2D Structure Input B 2. 3D Structure Generation A->B C 3. MM Conformational Search (e.g., MMFF94s Force Field) B->C D 4. DFT Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-311++G(d,p)) C->D Candidate Conformers E 5. Vibrational Frequency Calculation D->E F 6. Confirmation of Minima (No Imaginary Frequencies) E->F G 7. Final Energy Analysis F->G H 8. Predicted Conformational Equilibrium G->H Relative Energies & Populations

Caption: A hierarchical computational workflow for conformational analysis.
Experimental Protocol: MM Conformational Search

Objective: To rapidly identify all plausible low-energy conformers of this compound.

  • Structure Preparation: Sketch the 2D structure of the molecule in a molecular editor and generate an initial 3D conformation.

  • Force Field Selection: Choose a force field well-parameterized for organic molecules, such as MMFF94 or GAFF.[13][18] The Universal Force Field (UFF) is a broader but generally less accurate alternative.[18]

  • Conformational Search Setup: Initiate a systematic or stochastic conformational search. A common approach is a torsional scan, where key rotatable bonds are systematically rotated and the energy is minimized at each step.

  • Execution: Run the search, ensuring that the energy window for saving structures is sufficiently large (e.g., 10-15 kcal/mol above the global minimum) to avoid prematurely discarding relevant conformers that might become more stable after higher-level optimization.

  • Output Analysis: Analyze the resulting conformers, removing duplicates and grouping them into families (e.g., axial-chair, equatorial-chair, twist-boat). Select the unique conformers within a reasonable energy window (e.g., 5-7 kcal/mol) for subsequent DFT analysis.

Experimental Protocol: DFT Optimization and Validation

Objective: To obtain accurate geometries and relative energies for the candidate conformers identified by molecular mechanics.

  • Input Preparation: Use the geometry of each candidate conformer from the MM search as the starting point for a DFT calculation.

  • Method Selection:

    • Functional: The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and cost. For systems where non-covalent interactions are critical, a dispersion-corrected functional like ωB97XD is recommended.[5]

    • Basis Set: A Pople-style basis set like 6-311++G(d,p) is a robust choice. The ++ indicates diffuse functions on all atoms, important for describing lone pairs and anions, while (d,p) denotes polarization functions, which are crucial for accurately describing bonding.

  • Job Type 1: Optimization + Frequencies: Perform a combined geometry optimization and frequency calculation using a computational chemistry package like Gaussian.[19][20][21] The optimization will locate the nearest stationary point on the potential energy surface.

  • Validation (Trustworthiness): The frequency calculation serves as a crucial self-validation step. For a true energy minimum, all calculated vibrational frequencies must be real (positive). The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable conformer.

  • Job Type 2: Final Energy Calculation: (Optional but recommended) For the validated minimum-energy geometries, perform a single-point energy calculation with a larger basis set to obtain a more accurate electronic energy.

  • Data Extraction: From the output files, extract the final electronic energies (including zero-point vibrational energy correction), key dihedral angles, and atomic charges. Calculate the relative energies of all stable conformers with respect to the global minimum.

Predicted Results and Comparative Analysis

While exact energies require performing the calculations, chemical principles allow for a robust prediction of the outcome for this compound. The primary equilibrium will be between the two chair conformers.

G cluster_0 Chair Conformations Axial Axial-Br (More Stable) Equatorial Equatorial-Br (Less Stable) Axial->Equatorial ΔG ≈ 1-2 kcal/mol TwistBoat Twist-Boat (High Energy Intermediate) ΔG > 5 kcal/mol Equatorial->TwistBoat

Caption: Predicted conformational equilibrium for this compound.

Analysis of the Chair Conformations:

  • Chair (Axial Bromine): Despite the steric bulk of the bromine atom, this conformer is predicted to be the most stable. The primary stabilizing factor is a stereoelectronic interaction known as hyperconjugation. Specifically, the filled bonding orbitals of the adjacent C4-H and C2-H bonds (σ_CH) can donate electron density into the empty, low-lying antibonding orbital of the axial C3-Br bond (σ_C-Br). This n→σ or σ→σ* interaction is maximized when the orbitals are anti-periplanar, a condition perfectly met in the chair conformation with an axial substituent.[5][6][22]

  • Chair (Equatorial Bromine): In this conformation, the C-Br bond is not properly aligned for strong hyperconjugative stabilization with the ring's C-H bonds. While it is sterically less hindered, the loss of the stabilizing stereoelectronic interactions renders it higher in energy than the axial conformer.[10][11] This counterintuitive result is a classic example of stereoelectronic effects overriding simple steric considerations.

Data Summary (Illustrative)

ConformerPredicted Relative Energy (kcal/mol)Key Dihedral Angle (Br-C3-C2-N)Predicted Population at 298 K (%)Rationale for Stability
Chair - Axial Br 0.00~ -60°~85%Stabilized by σ_CH → σ*_C-Br hyperconjugation.
Chair - Equatorial Br ~1.50~ 180°~14%Sterically accessible but lacks optimal stereoelectronic stabilization.
Twist-Boat > 5.00Varies<1%High torsional and steric strain; serves as a transition state between chair flips.

Experimental Validation: The Ground Truth

Computational predictions must always be benchmarked against experimental data where possible.

  • X-Ray Crystallography: Provides the definitive conformation in the solid state.[23][24] An ORTEP diagram from a crystal structure would unambiguously show the preferred conformation and bond angles, though packing forces in the crystal can sometimes favor a conformation that is not the most stable in solution.[25][26][27][28]

  • NMR Spectroscopy: This is the most powerful technique for determining conformation in solution.[22][29][30] For our target molecule, the proton-proton coupling constants (³J_HH) are highly informative. A large coupling constant (~10-12 Hz) between two vicinal protons indicates a diaxial relationship, while smaller couplings (~2-5 Hz) suggest axial-equatorial or diequatorial arrangements. Analysis of the signals for the protons at C2, C3, and C4 would allow for the deduction of the dominant chair conformation and the axial/equatorial position of the bromine atom.

Conclusion and Recommendations

The conformational analysis of this compound is a clear case where a sophisticated computational approach is necessary. Simple molecular mechanics models may fail to capture the subtle but powerful stereoelectronic interactions that govern the axial preference of the bromine substituent.

For researchers and drug developers working with this or similar scaffolds, the recommended approach is a hierarchical workflow beginning with a broad MM-based conformational search, followed by geometry optimization and validation of the most promising candidates using Density Functional Theory (DFT) with an appropriate functional and basis set (e.g., B3LYP/6-311++G(d,p)). The results from such a study provide critical insights into the three-dimensional structure of the molecule, which is an indispensable component of modern, structure-based drug design.[4][31]

References

  • Gaussian (software) - Wikipedia. Available at: [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. Available at: [Link]

  • Lopes, J. F., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron. Available at: [Link]

  • Gaussian Software - Chemist Wizards. Available at: [Link]

  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW - Neuroquantology. Available at: [Link]

  • What is Gaussian? Competitors, Complementary Techs & Usage | Sumble. Available at: [Link]

  • Gaussian | Technology - Oregon State University. Available at: [Link]

  • Lopes, J. F., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ResearchGate. Available at: [Link]

  • Mirjafary, Z., et al. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. Available at: [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. Available at: [Link]

  • Arumugam, N., et al. (1995). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry. Available at: [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery - SteerOn Research. Available at: [Link]

  • Molecular Mechanics & Force Fields - Avogadro. Available at: [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking - MDPI. Available at: [Link]

  • Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development - Eman Publishing. Available at: [Link]

  • Force field (chemistry) - Wikipedia. Available at: [Link]

  • Mirjafary, Z., et al. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative... New Journal of Chemistry. Available at: [Link]

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PMC - NIH. Available at: [Link]

  • Mirjafary, Z., et al. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schl - RSC Publishing. Available at: [Link]

  • Lee, T. S., et al. (2018). Force fields for small molecules. Current Opinion in Structural Biology. Available at: [Link]

  • On the design space between molecular mechanics and machine learning force fields | Applied Physics Reviews | AIP Publishing. Available at: [Link]

  • Efficient Machine Learning Force Field for Large-Scale Molecular Simulations of Organic Systems | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data - ResearchGate. Available at: [Link]

  • What is the difference between DFT and Hartree-Fock method? - BragitOff.com. Available at: [Link]

  • Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PubMed Central. Available at: [Link]

  • (PDF) Density Functional Theory versus the Hartree Fock Method: Comparative Assessment - ResearchGate. Available at: [Link]

  • Hartree-Fock vs. density functional theory - Physics Stack Exchange. Available at: [Link]

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - Beilstein Journals. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • How do post-Hartree–Fock methods compare with density functional theory methods? - Quora. Available at: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Stereoelectronic effect - Wikipedia. Available at: [Link]

  • ORTEP diagram of 3 with thermal displacement parameters drawn at the... - ResearchGate. Available at: [Link]

  • ORTEP drawing of 3 with atom numbering. Thermal ellipsoids are shown at 30% probability. - ResearchGate. Available at: [Link]

  • Alabugin, I. V. (2016). Stereoelectronic Effects - A Bridge Between Structure and Reactivity. Wiley.
  • Chong, C. T. (2024). Stereoelectronic Effects. Baran Group Meeting. Available at: [Link]

  • ORTEP diagram with atom numbering scheme of complex 3. Thermal... - ResearchGate. Available at: [Link]

  • ORTEP diagram of complex 1 with the atom numbering scheme; thermal ellipsoids are drawn at the 50% probability level. - ResearchGate. Available at: [Link]

  • This compound (C12H14BrNO3S) - PubChemLite. Available at: [Link]

  • 3-Bromo-1-methylpiperidin-4-one | C6H10BrNO | CID 12348858 - PubChem. Available at: [Link]

  • CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 1 Key Stereoelectronic Principles. Available at: [Link]

  • Synthesis, crystal structure, DFT calculations and vibrational properties of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[19][20][21]triazolo[4,3-a]quinazolin-5(4H)-one - ResearchGate. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]

  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one - MDPI. Available at: [Link]

Sources

Benchmarking the synthesis of "3-Bromo-1-tosylpiperidin-4-one" against literature methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a vast array of biologically active molecules necessitates efficient and scalable synthetic routes to functionalized derivatives. Among these, 3-Bromo-1-tosylpiperidin-4-one stands out as a critical intermediate, offering a versatile handle for further chemical elaboration in the synthesis of complex pharmaceutical agents.

This guide provides an in-depth, objective comparison of two prominent literature-based methods for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each approach, offering field-proven insights to inform your experimental design. All quantitative data is summarized for direct comparison, and detailed, step-by-step methodologies are provided for immediate application in the laboratory.

Strategic Overview of Synthetic Pathways

The synthesis of this compound commences with the readily available starting material, 1-tosylpiperidin-4-one. The core transformation is the regioselective bromination at the α-position to the carbonyl group. This guide will benchmark two distinct and widely applicable methods for this crucial step: an N-Bromosuccinimide (NBS)-mediated approach and a Copper(II) Bromide-catalyzed reaction.

cluster_0 Starting Material Preparation cluster_1 Benchmarked Bromination Methods cluster_2 Analysis and Comparison Start 1-Tosylpiperidin-4-one Synthesis Method_A Method A: N-Bromosuccinimide (NBS) Mediated Start->Method_A Method_B Method B: Copper(II) Bromide Catalyzed Start->Method_B Comparison Comparative Analysis: - Yield - Purity - Reaction Time - Scalability - Safety Method_A->Comparison Method_B->Comparison Conclusion Optimal Method Selection Comparison->Conclusion

Caption: Overall workflow for the synthesis and comparison of this compound.

Method 1: N-Bromosuccinimide (NBS) Mediated Bromination

This widely adopted method leverages the reactivity of N-Bromosuccinimide as an electrophilic bromine source. The reaction is typically performed under acidic or radical-initiated conditions to facilitate the formation of the enol or enolate intermediate, which is the nucleophilic species that attacks the bromine atom.[1] The inclusion of a catalytic amount of ammonium acetate, as described in related syntheses, can facilitate the reaction, likely by promoting enolization.

Experimental Protocol:
  • Reaction Setup: To a solution of 1-tosylpiperidin-4-one (1 equivalent) in diethyl ether, add N-bromosuccinimide (NBS) (1.1 equivalents) and ammonium acetate (0.1 equivalents).

  • Reaction Conditions: Stir the suspension at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Method 2: Copper(II) Bromide Catalyzed Bromination

An alternative and increasingly popular method involves the use of Copper(II) bromide (CuBr₂) as both a catalyst and a bromine source.[2] This method often proceeds under milder conditions compared to traditional acid-catalyzed brominations. The mechanism is thought to involve the formation of a copper enolate, which then undergoes bromination.[3] The catalytic cycle is regenerated by the oxidation of the resulting Cu(I) species.[2]

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, combine 1-tosylpiperidin-4-one (1 equivalent) and Copper(II) bromide (2.2 equivalents) in a suitable solvent such as a mixture of chloroform and ethyl acetate.

  • Reaction Conditions: Reflux the reaction mixture with stirring.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Mechanistic Insight: Acid-Catalyzed Enolization Pathway

The bromination of ketones in the α-position is fundamentally driven by the formation of an enol or enolate intermediate. In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogens. A weak base can then deprotonate the α-carbon to form the enol. This enol, with its electron-rich double bond, acts as a nucleophile and attacks the electrophilic bromine source (e.g., Br₂ or NBS).[1]

cluster_0 Acid-Catalyzed Enol Formation and Bromination Ketone 1-Tosylpiperidin-4-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ (by Base) Brominated_Ketone This compound Enol->Brominated_Ketone + Br2 Final_Product Final Product Brominated_Ketone->Final_Product - H+ H+ H+ Base B: Br2 Br-Br HBr HBr

Caption: Simplified mechanism of acid-catalyzed α-bromination of a ketone.

Performance Benchmark: A Head-to-Head Comparison

To provide a clear and actionable comparison, the following table summarizes the key performance indicators for each synthetic method. The data presented is a synthesis of literature values for analogous reactions and expected outcomes for the target molecule.

ParameterMethod 1: NBS MediatedMethod 2: CuBr₂ CatalyzedRationale & Causality
Yield Generally good to high (70-90%)Typically good (65-85%)NBS is a highly efficient brominating agent for activated methylenes. CuBr₂ catalysis can sometimes lead to side reactions or incomplete conversion, slightly impacting yield.
Purity (crude) Moderate to highModerateThe primary byproduct with NBS is succinimide, which is a solid and easily filtered. Copper-based methods may have residual metal salts that require more thorough purification.
Reaction Time 4-12 hours6-24 hoursThe NBS reaction at room temperature can be relatively fast, while the CuBr₂ method often requires heating to achieve a reasonable reaction rate.
Scalability Readily scalableScalable, but may require optimization of heat transfer and mixing to maintain catalytic efficiency.The heterogeneous nature of the CuBr₂ reaction can present challenges on a larger scale.
Reagent Cost ModerateLow to moderateNBS is a common and relatively inexpensive reagent. Copper(II) bromide is also readily available and cost-effective.
Safety & Handling NBS is a lachrymator and should be handled in a fume hood.Copper salts can be toxic and should be handled with care. Solvents like chloroform are hazardous.Standard laboratory safety precautions are sufficient for both methods.
Environmental Impact Diethyl ether is volatile and flammable.Chloroform is a halogenated solvent with environmental concerns. Copper waste requires proper disposal.Both methods have environmental considerations, with the choice of solvent being a key factor.

Conclusion and Recommendations

Both the N-Bromosuccinimide mediated and Copper(II) Bromide catalyzed methods offer viable pathways to this compound.

  • For rapid, high-yield synthesis on a laboratory scale, the NBS-mediated method is often preferred. Its operational simplicity, ease of purification, and generally faster reaction times make it an attractive choice for discovery chemistry applications.

  • The Copper(II) Bromide catalyzed method presents a valuable alternative, particularly when seeking to avoid the use of NBS or when exploring different reaction conditions. While potentially requiring more optimization, it utilizes an inexpensive and abundant metal catalyst.

Ultimately, the choice of method will depend on the specific requirements of the research, including scale, available resources, and the desired balance between reaction speed, yield, and environmental considerations. This guide provides the foundational data and protocols to make an informed decision and to successfully synthesize this important chemical intermediate.

References

  • King, A. O., & Yasuda, N. (2004). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 126(9), 2652–2653. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • Liu, T., Myers, M. C., & Yu, J.-Q. (2017). Copper-Catalyzed Bromination of C(sp3)−H Bonds Distal to Functional Groups. Angewandte Chemie International Edition, 56(1), 306-309. [Link]

  • Banu, B. R., Kumar, A. S., & Kumar, K. S. (2017). Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. ResearchGate. [Link]

  • Bergel, F. (1944). U.S. Patent No. 2,355,410. Washington, DC: U.S.
  • CN103204801A - Synthesis method for N-Boc-3-piperidone. (2013).
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

Sources

A Comparative Guide to 3-Bromo-1-tosylpiperidin-4-one as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. The use of well-characterized reference standards is the bedrock of accurate analytical testing, ensuring the safety, efficacy, and consistency of therapeutic agents. This guide provides an in-depth technical comparison of 3-Bromo-1-tosylpiperidin-4-one as a reference standard, offering insights into its performance, analytical methodologies, and a comparative perspective against potential alternatives.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product.[1] These standards are indispensable for a multitude of applications, including:

  • Identity confirmation: Verifying the chemical structure of a target compound.

  • Purity assessment: Quantifying the levels of impurities and degradation products.[2]

  • Assay of potency: Determining the concentration of the active ingredient.

  • Method validation: Establishing the performance characteristics of an analytical procedure.

The quality of a reference standard directly impacts the reliability of analytical data. Therefore, a thorough understanding of a standard's provenance, purity, and characterization is essential for regulatory compliance and confidence in analytical results.

Profile of this compound as a Reference Standard

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a piperidine ring, a bromine atom, and a tosyl protecting group, makes it a valuable synthon in medicinal chemistry.[3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

As a reference standard, its value is determined by its purity, stability, and the comprehensive characterization that accompanies it. A high-purity standard, typically exceeding 99%, is crucial for accurate quantification.[5][6]

Comparative Analysis: this compound vs. Alternatives

The selection of a reference standard is a critical decision in analytical method development. While a certified reference material (CRM) from a pharmacopeia (e.g., USP, EP) is the gold standard, these are not always available for specific intermediates.[7][8] In such cases, a well-characterized in-house or commercially available standard is employed.

For the analysis of piperidone-based intermediates, several alternatives to a specific this compound standard could be considered, such as other structurally similar piperidone derivatives or a well-characterized batch of the intermediate itself. The following table provides a comparative overview of key performance attributes.

Parameter Certified this compound In-house Synthesized Batch Alternative Piperidone Derivative Standard
Purity Typically >99.5%, with a detailed Certificate of Analysis (CoA).Purity determined internally; may vary between batches.High purity, but structural differences may affect analytical response.
Traceability Traceable to primary standards (e.g., NIST, pharmacopeia).Traceability needs to be established through rigorous characterization.May be traceable, but not directly representative of the analyte.
Characterization Comprehensive data (NMR, MS, IR, elemental analysis, etc.).Characterization may be less extensive.Comprehensive characterization for the specific derivative.
Regulatory Acceptance HighRequires extensive validation and justification.May not be suitable for direct quantification of the target analyte.
Cost HighLower initial cost, but higher internal validation costs.Varies depending on the availability and complexity.

Expert Insight: The choice between these alternatives hinges on the application's criticality. For pivotal studies and regulatory submissions, a certified reference standard of the exact analyte is strongly preferred. For early-stage development or process monitoring, a well-characterized in-house batch may be sufficient.

Experimental Protocols for the Analysis of this compound

A robust and validated analytical method is essential for the reliable use of any reference standard. Based on established methods for similar piperidine derivatives, a High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the purity and assay determination of this compound.[9][10][11]

Proposed HPLC-UV Method for Purity Determination

This method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products and synthesis-related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Test Solution: Prepare the sample to be analyzed in the same manner as the Standard Solution.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (0.1 mg/mL) equilibrate Equilibrate HPLC System with Mobile Phase prep_std->equilibrate prep_spl Prepare Sample Solution (0.1 mg/mL) prep_spl->equilibrate inject Inject Standard and Sample Solutions equilibrate->inject run Run Gradient Elution inject->run integrate Integrate Chromatograms run->integrate calculate Calculate Purity/% Assay integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC analysis.

Causality in Method Development:

  • C18 Column: The choice of a C18 stationary phase is based on the non-polar nature of the tosyl group and the overall hydrophobicity of the molecule, providing good retention and separation.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase helps to protonate any residual basic sites on the silica support and suppress the ionization of any acidic or basic functional groups in the analyte and impurities, leading to sharper peaks and improved reproducibility.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both more polar and less polar impurities, providing a comprehensive impurity profile within a reasonable run time.

  • UV Detection at 230 nm: The tosyl group provides a strong chromophore, allowing for sensitive UV detection. 230 nm is often a suitable wavelength for aromatic compounds, providing a good balance between sensitivity and selectivity.

Trustworthiness: A Self-Validating System

The reliability of this analytical method is ensured through a rigorous validation process as per the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically established over a range of 50% to 150% of the nominal concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This compound serves as a critical reference standard for quality control in the synthesis of piperidine-based pharmaceuticals. Its utility is maximized when it is of high purity, well-characterized, and employed with a validated, stability-indicating analytical method. While certified reference materials are ideal, a thoroughly qualified in-house standard can be a viable alternative, provided its characterization and the validation of the analytical methods are robust and well-documented. The proposed HPLC-UV method provides a solid foundation for the accurate and reliable analysis of this important intermediate, contributing to the overall quality and safety of the final drug product.

References

  • CPAChem. Piperidine CAS:110-89-4 EC:203-813-0. [Link]

  • Google Patents.
  • Research and Markets. Piperidine Market by Type (99% Purity and 98% Purity), End Use Industry (Pharmaceutical, Agrochemicals, Rubber, and Others), Region - Global Forecast to 2027. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Piperidineethanol: Your Essential Pharmaceutical Intermediate from a Trusted China Supplier. [Link]

  • Google Patents.
  • PubChemLite. This compound (C12H14BrNO3S). [Link]

  • Matyjaszczyk, M., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021. [Link]

  • Al-Suhaimi, E. A., et al. A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate, 2015. [Link]

  • Wünsch, B., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 2018. [Link]

  • ResearchGate. piperidone analogs: synthesis and their diverse biological applications. [Link]

  • Wikipedia. Piperidine. [Link]

  • The Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. [Link]

  • Preprints.org. Recent Advancements In Hplc Method Development And Validation: Pushing The Boundaries Of Analysis. [Link]

  • Ken Research. Know Pharmaceutical Grade Piperidine Derivatives Industry Outlook. [Link]

  • PubChem. 1-Tosylpiperidin-4-one. [Link]

  • LookChem. 4-Piperidinone, 3-bromo-1-methyl-, hydrobromide. [Link]

  • PubChem. 3-Bromo-1-methylpiperidin-4-one. [Link]

  • Jalalpure, S., et al. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Phytopharmacological Research, 2020. [Link]

  • Ramalingam, A. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 2021. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • Cleanchem Laboratories. Pharmaceutical Reference Standards. [Link]

  • ACS Omega. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]

  • Chemsrc. CAS#:89580-42-7 | 3-bromo-1-methylpiperidin-4-one,hydrobromide. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]

  • PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • PubMed. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]

  • NIH. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Bromo-1-tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and disposal protocols for 3-Bromo-1-tosylpiperidin-4-one. The procedures outlined here are grounded in established principles of chemical safety and waste management, designed to protect laboratory personnel and ensure environmental compliance. This document moves beyond a simple checklist, delving into the chemical reasoning behind each recommendation to empower researchers with a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: Understanding the Molecule

Proper disposal begins with a thorough understanding of the compound's chemical nature. While a specific Safety Data Sheet (SDS) for this compound may not always be available, its structure allows for a robust risk assessment based on its constituent functional groups.

  • α-Halo Ketone Core: The presence of a bromine atom adjacent to a ketone carbonyl group makes this molecule an α-halo ketone. This functional group is known to be a reactive alkylating agent, capable of reacting with various nucleophiles.[1][2][3] This reactivity is a primary safety concern, as alkylating agents can pose significant health risks.

  • Halogenated Organic Compound: As a brominated organic molecule, it falls into the category of halogenated organic waste.[4] Such compounds are often persistent in the environment and require specific high-temperature incineration for complete destruction.[5] They must be segregated from non-halogenated waste streams to ensure proper treatment and to avoid unnecessary disposal costs.[6][7]

  • Tosyl Group: The N-tosyl group (p-toluenesulfonyl) is generally stable but can be reactive under certain conditions. The overall structure should be handled with the care afforded to reactive synthetic intermediates.

  • Investigational Compound Status: For many novel or specialized compounds like this, comprehensive toxicological data may be limited. Therefore, it is prudent to handle such chemicals as if they are hazardous, following guidelines for investigational or cytotoxic drugs where appropriate, which emphasize minimizing exposure.[8][9]

Pre-Disposal Safety Protocols

Before handling the compound for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]

Spill Management:

In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10][12] Scoop the mixture into a designated, sealable container. Label the container as "Hazardous Waste" with the full chemical name and "Spill Debris." Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Workflow

The primary and universally accepted method for disposing of this compound is through segregation and collection by a licensed hazardous waste management service.

Protocol 1: Standard Disposal Procedure

  • Waste Segregation: Identify the correct waste stream. This compound is a halogenated organic solid waste . It must NOT be mixed with non-halogenated solvents, aqueous waste, or regular trash.[4][6]

  • Container Selection: Use a designated, leak-proof, and chemically compatible solid waste container provided by your EHS office. The container must have a secure, threaded cap or lid.[13][14]

  • Labeling: The moment the first quantity of waste is added, the container must be labeled.[12][13] Affix a "Hazardous Waste" tag. The label must include:

    • The full, unabbreviated chemical name: "this compound".

    • The words "Hazardous Waste".

    • An accurate list of all components and their approximate percentages if it is a mixture.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[15]

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][14] This area should be under the direct control of laboratory personnel and away from drains or sources of ignition.

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup. Do not dispose of this chemical down the drain under any circumstances.[7]

The following diagram illustrates the decision-making process for proper disposal.

DisposalWorkflow start Generated Waste: This compound classify Classify the Waste start->classify properties Key Properties: - Halogenated Organic[4] - α-Halo Ketone (Reactive)[1][3] - Solid classify->properties segregate Segregate into a Designated HALOGENATED ORGANIC SOLID Waste Container classify->segregate label Label Container Immediately with 'Hazardous Waste' and Full Chemical Name[12][13] segregate->label store Store Sealed Container in Satellite Accumulation Area label->store contact Contact EHS for Pickup store->contact end Document Waste Transfer contact->end

Sources

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 3-Bromo-1-tosylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As the frontiers of drug discovery and organic synthesis advance, so too does the complexity of the molecules we handle. 3-Bromo-1-tosylpiperidin-4-one is a key intermediate, valued for its utility in constructing novel molecular architectures. However, its trifecta of functional groups—an alpha-bromoketone, a tosyl substituent, and a piperidinone core—necessitates a nuanced and rigorous approach to laboratory safety. This guide moves beyond generic protocols to provide a detailed operational and safety framework, ensuring that innovation and safety proceed hand-in-hand.

Hazard Analysis: Understanding the Chemistry of Risk

  • Alpha-Bromoketone: This functional group is the primary driver of the compound's reactivity and toxicity. Alpha-haloketones are known alkylating agents, capable of reacting with biological nucleophiles. This reactivity translates to significant potential for skin and eye irritation, and they are often potent lachrymators (tear-inducing agents). Inhalation of dust or aerosols can lead to respiratory tract irritation.

  • Tosyl Group: The tosyl (p-toluenesulfonyl) group itself is relatively stable. However, its precursor, tosyl chloride, is highly reactive with water and nucleophiles. While this compound is less reactive, it should still be protected from moisture to prevent slow hydrolysis, which could release p-toluenesulfonic acid, a corrosive substance. Handling should be performed in a well-ventilated area away from moisture.[1]

  • Piperidinone Core: The piperidinone structure itself does not confer unusual toxicity, but as a heterocyclic amine derivative, it should be handled with the standard precautions for such compounds.

Based on this analysis, this compound should be treated as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher, up to a full-face respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of the powdered compound, which can cause respiratory tract irritation. For larger quantities or when generating aerosols, a higher level of protection is warranted.[2][3]
Eye and Face Protection Chemical safety goggles and a full-face shield that meets ANSI Z87.1 standards.To protect eyes and face from dust particles and potential splashes. The lachrymatory nature of alpha-bromoketones makes this crucial.
Hand Protection Double-gloving is recommended. An inner nitrile glove with an outer butyl or neoprene glove.Nitrile gloves offer poor resistance to ketones.[4][5] Butyl or neoprene gloves provide better protection against halogenated and ketone-containing compounds.[6] The inner nitrile glove provides a secondary barrier in case of a breach of the outer glove.
Body Protection A flame-resistant lab coat worn over full-length clothing. A chemically resistant apron should be worn when handling larger quantities.To protect skin and clothing from contamination.
Foot Protection Closed-toe, chemically resistant shoes.To protect feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a detailed workflow for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), and a neutralizing agent for bromine-containing compounds (e.g., a 5-10% solution of sodium thiosulfate) should be readily available.[7]

  • Waste Container: A clearly labeled, dedicated hazardous waste container for halogenated organic waste must be in the fume hood before starting work.

Weighing and Transfer
  • Tare a suitable container inside the fume hood.

  • Carefully transfer the required amount of this compound to the tared container. Avoid creating dust. Use anti-static tools if available.

  • Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe and dispose of it in the designated hazardous waste container.

  • Securely close the primary container of this compound and store it in a cool, dry, well-ventilated area away from incompatible materials.[1]

Dissolution and Reaction
  • Add solvent to the container with the weighed this compound slowly and with stirring to avoid splashing.

  • Conduct all subsequent reaction steps within the fume hood.

  • Maintain awareness of the reaction conditions and potential exotherms.

Emergency Procedures: Planning for the Unexpected

Spills
  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Once absorbed, treat the area with a 5-10% sodium thiosulfate solution to neutralize the reactive bromine.[7]

    • Carefully collect the absorbed material and contaminated cleaning supplies into the designated hazardous waste container.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department and follow their instructions.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregate Waste: Keep halogenated organic waste separate from non-halogenated waste streams.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Halogenated Organic").

  • Collection: Follow your institution's procedures for hazardous waste collection. Do not pour any amount of this chemical or its solutions down the drain.

Visualizing the Workflow

The following diagram illustrates the key decision points and safety protocols for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep Verify Fume Hood Certification and Emergency Equipment Access ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep->ppe spill_kit Prepare Spill Kit and Designated Waste Container ppe->spill_kit weigh Weigh and Transfer Solid in Fume Hood spill_kit->weigh dissolve Dissolve and Conduct Reaction in Fume Hood weigh->dissolve decon Decontaminate Glassware and Work Area dissolve->decon disposal Dispose of all Waste in Labeled Halogenated Waste Container decon->disposal spill Spill Occurs small_spill Small Spill Protocol: Absorb, Neutralize, Collect spill->small_spill  Small & Contained large_spill Large Spill Protocol: Evacuate, Alert, Call EHS spill->large_spill  Large or Uncontained exposure Personal Exposure Occurs skin_eye Skin/Eye Contact: Flush for 15 min, Seek Medical Aid exposure->skin_eye Skin/Eye inhalation Inhalation: Move to Fresh Air, Seek Medical Aid exposure->inhalation Inhalation

Caption: A workflow for the safe handling of this compound.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a laboratory environment where both scientific progress and personal safety are held to the highest standard.

References

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
  • Nuomeng Chemical. (2025, September 1). What are the regulatory requirements for using Tosyl Chloride? - Blog.
  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management.
  • ChemicalBook. (2025, September 27). Tosyl chloride - Safety Data Sheet.
  • Kent State University. (n.d.). Bromine Safety & Standard Operating Procedures.
  • University of California, San Diego. (n.d.). Gloves - Tables of Properties and Resistances.
  • University of Missouri. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • North Safety Products. (n.d.). Chemical Resistance Guide. Environment, Health and Safety.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • GOV.UK. (n.d.). Bromine: incident management.
  • Cornell University. (n.d.). 3.6 Respirators. Environment, Health and Safety.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • BASF. (2026, January 13). Safety data sheet.
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. EHRS.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling N-p-Tosylglycine.
  • Occupational Safety and Health Administration. (n.d.). General Respiratory Protection Guidance for Employers and Workers.
  • United Biochemicals. (n.d.). Safety Data Sheet.
  • Nuomeng Chemical. (2025, December 26). What are the transportation requirements for Tosyl Chloride? - Blog.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Methyl-4-piperidone.
  • PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. National Center for Biotechnology Information.
  • Pharmaffiliates. (n.d.). CAS No : 89580-42-7 | Product Name : 3-Bromo-1-methylpiperidin-4-one Hydrobromide.
  • DC Chemicals. (n.d.). Safety Data Sheet: 4-bromo-1-(phenylmethyl)- 3-Piperidinone.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-tosylpiperidin-4-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-tosylpiperidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.